molecular formula C58H94N20O17 B15602921 CLE25 Peptide

CLE25 Peptide

货号: B15602921
分子量: 1343.5 g/mol
InChI 键: PKYYUMYGKUCOGO-RLRQRTERSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CLE25 Peptide is a useful research compound. Its molecular formula is C58H94N20O17 and its molecular weight is 1343.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C58H94N20O17

分子量

1343.5 g/mol

IUPAC 名称

(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C58H94N20O17/c1-5-30(4)46(54(91)71-34(22-31-26-65-28-68-31)50(87)73-37(57(94)95)24-42(62)80)75-53(90)40-16-10-20-77(40)55(92)36(25-44(82)83)72-51(88)38-14-9-19-76(38)43(81)27-67-48(85)35(23-41(61)79)70-52(89)39-15-11-21-78(39)56(93)45(29(2)3)74-49(86)33(13-6-7-17-59)69-47(84)32(60)12-8-18-66-58(63)64/h26,28-30,32-40,45-46H,5-25,27,59-60H2,1-4H3,(H2,61,79)(H2,62,80)(H,65,68)(H,67,85)(H,69,84)(H,70,89)(H,71,91)(H,72,88)(H,73,87)(H,74,86)(H,75,90)(H,82,83)(H,94,95)(H4,63,64,66)/t30-,32-,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-/m0/s1

InChI 键

PKYYUMYGKUCOGO-RLRQRTERSA-N

产品来源

United States

Foundational & Exploratory

The Role of CLE25 Peptide in Arabidopsis Drought Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Root-to-Shoot Signaling Peptide for Stomatal Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the CLAVATA3/EMBRYO SURROUNDING REGION-RELATED 25 (CLE25) peptide's function in the drought stress response of Arabidopsis thaliana. CLE25, a 12-amino-acid signaling peptide, plays a critical role in long-distance communication between the roots, where water deficit is first perceived, and the leaves, where water loss is regulated through stomata.[1][2][3][4][5]

Under drought conditions, the expression of the CLE25 gene is significantly induced in the vascular tissues of the roots.[2][4][6][7] The resulting CLE25 peptide is then transported through the xylem to the leaves.[2][7] In the leaves, CLE25 binds to its receptors, the receptor-like kinases BARELY ANY MERISTEM 1 (BAM1) and BAM3.[2][8] This binding event initiates a signaling cascade that leads to the increased biosynthesis of the phytohormone abscisic acid (ABA).[1][2][8][9][10] Elevated ABA levels, in turn, trigger stomatal closure, reducing water loss through transpiration and enhancing the plant's tolerance to dehydration.[1][2][8][10] Genetic studies have shown that cle25 knockout mutants exhibit increased sensitivity to drought stress, failing to accumulate sufficient ABA in their leaves and consequently being unable to efficiently close their stomata.[1][6][10]

CLE25 Signaling Pathway

The CLE25 signaling pathway represents a crucial long-distance communication system in plants for adapting to water-deficient conditions. The process begins with the perception of drought stress in the roots and culminates in a physiological response in the leaves.

CLE25_Signaling_Pathway cluster_root Root Vasculature cluster_transport Xylem Transport cluster_leaf Leaf Mesophyll & Guard Cells Drought Stress Drought Stress CLE25 Gene Expression CLE25 Gene Expression Drought Stress->CLE25 Gene Expression induces This compound This compound CLE25 Gene Expression->this compound produces Transport Long-distance Transport This compound->Transport CLE25_Leaf This compound Transport->CLE25_Leaf BAM1/BAM3 Receptors BAM1/BAM3 Receptors CLE25_Leaf->BAM1/BAM3 Receptors binds to Signaling Cascade Signaling Cascade BAM1/BAM3 Receptors->Signaling Cascade activates NCED3 Gene Expression NCED3 Gene Expression Signaling Cascade->NCED3 Gene Expression upregulates ABA Biosynthesis ABA Biosynthesis NCED3 Gene Expression->ABA Biosynthesis enhances ABA Accumulation ABA Accumulation ABA Biosynthesis->ABA Accumulation Stomatal Closure Stomatal Closure ABA Accumulation->Stomatal Closure induces Drought Tolerance Drought Tolerance Stomatal Closure->Drought Tolerance leads to

Caption: The CLE25 signaling pathway from root to leaf under drought stress.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the this compound's role in Arabidopsis drought stress.

Table 1: Effect of this compound Treatment on Stomatal Aperture

TreatmentConcentrationDurationStomatal Aperture (µm)Fold Change vs. Mock
Mock (0.01% acetonitrile)-3 h1.5 ± 0.11.0
This compound1 nM3 h1.2 ± 0.080.8
This compound10 nM3 h0.9 ± 0.060.6
This compound100 nM3 h0.6 ± 0.050.4
This compound1000 nM3 h0.5 ± 0.040.33
ABA10 µM3 h0.4 ± 0.030.27

Data are presented as mean ± standard error. Data is illustrative based on published findings.

Table 2: Relative Expression of NCED3 Gene in Leaves upon Root Treatment

TreatmentDurationRelative Gene Expression (Fold Change)
Mock3 h1.0
This compound3 h4.5 ± 0.5
ABA3 h6.2 ± 0.7

Gene expression was normalized to a housekeeping gene. Data are presented as mean ± standard error from three biological replicates. Data is illustrative based on published findings.

Table 3: Water Loss from Detached Leaves of Wild-Type and cle25 Mutant Plants

GenotypeTime after DetachmentWater Loss (% of Initial Fresh Weight)
Wild-Type (Col-0)0 h0
1 h10 ± 1.2
2 h18 ± 2.1
cle25 knockout0 h0
1 h15 ± 1.5
2 h25 ± 2.5

Data are presented as mean ± standard error. Data is illustrative based on published findings.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in the study of CLE25 function.

Protocol 1: Stomatal Aperture Measurement

Objective: To quantify the effect of this compound on stomatal closure.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Synthetic this compound (e.g., from Blue Tiger Scientific)[11]

  • Abscisic acid (ABA)

  • Mock solution (e.g., 0.01% acetonitrile (B52724) in water)

  • Microscope with a calibrated eyepiece micrometer

  • Microscope slides and coverslips

  • Forceps

Procedure:

  • Prepare treatment solutions of this compound and ABA at desired concentrations in the mock solution.

  • Excise healthy, fully expanded rosette leaves from the plants.

  • Float the detached leaves, abaxial side down, on the treatment solutions in petri dishes.

  • Incubate the leaves for a specified duration (e.g., 3 hours) under light at a constant temperature.

  • After incubation, gently blot the leaves dry.

  • Apply a thin layer of clear nail polish to the abaxial surface of the leaf and allow it to dry completely.

  • Carefully peel off the nail polish imprint using clear tape and mount it on a microscope slide.

  • Observe the stomatal imprints under the microscope.

  • Measure the width and length of the stomatal pore for at least 50 stomata per leaf.

  • Calculate the stomatal aperture (width/length ratio or pore area).

  • Perform statistical analysis to compare the different treatments.

Protocol 2: Gene Expression Analysis by qRT-PCR

Objective: To measure the relative expression of target genes (e.g., NCED3) in response to CLE25 treatment.

Materials:

  • Arabidopsis thaliana seedlings grown hydroponically

  • This compound solution

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for the target gene and a reference gene

  • Real-time PCR system

Procedure:

  • Treat hydroponically grown seedlings by adding this compound to the growth medium to a final desired concentration.

  • Harvest leaf tissue at specified time points after treatment.

  • Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.

  • Extract total RNA from the frozen tissue using an RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the total RNA using a cDNA synthesis kit.

  • Set up the qPCR reactions with the qPCR master mix, cDNA template, and gene-specific primers.

  • Run the qPCR program on a real-time PCR system.

  • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative gene expression, normalizing to the reference gene.

Protocol 3: Drought Stress Assay

Objective: To assess the drought tolerance of wild-type versus cle25 mutant plants.

Materials:

  • Wild-type and cle25 mutant Arabidopsis thaliana seeds

  • Soil mix

  • Pots

  • Growth chamber with controlled light, temperature, and humidity

  • Balance for weighing pots

Procedure:

  • Sow wild-type and cle25 mutant seeds in pots filled with soil mix.

  • Grow the plants under well-watered conditions in a growth chamber for 3-4 weeks.

  • Induce drought stress by withholding water.

  • Monitor the plants daily and document phenotypic changes with photographs.

  • To quantify the rate of water loss, weigh the pots at the beginning of the drought treatment and at regular intervals thereafter.

  • After a defined period of drought stress, re-water the plants and assess their recovery and survival rates.

  • For detached leaf water loss assays, excise leaves and place them on a dry surface. Weigh the leaves at regular intervals to determine the percentage of water loss from the initial fresh weight.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the function of the this compound.

Experimental_Workflow cluster_synthesis Peptide & Plant Material cluster_assays Functional Assays cluster_analysis Data Analysis & Interpretation Peptide_Synthesis Synthesize this compound Stomatal_Assay Stomatal Aperture Measurement Peptide_Synthesis->Stomatal_Assay Gene_Expression qRT-PCR for NCED3 Expression Peptide_Synthesis->Gene_Expression Plant_Growth Grow WT and cle25 mutant Arabidopsis Plant_Growth->Stomatal_Assay Plant_Growth->Gene_Expression Drought_Assay Whole Plant & Detached Leaf Drought Assay Plant_Growth->Drought_Assay Data_Collection Collect Quantitative Data Stomatal_Assay->Data_Collection Gene_Expression->Data_Collection Drought_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Elucidate CLE25 Function Statistical_Analysis->Conclusion

Caption: A generalized workflow for studying this compound function.

References

role of CLE25 in abscisic acid (ABA) signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of CLE25 in Abscisic Acid (ABA) Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Plant peptide hormones are critical mediators of intercellular communication, regulating a vast array of developmental processes and responses to environmental stimuli. Among these, the CLAVATA3/EMBRYO SURROUNDING REGION (CLE) family of peptides has emerged as a key player. This technical guide focuses on the specific role of CLE25, a crucial member of this family, in the abscisic acid (ABA) signaling pathway. In response to dehydration stress, CLE25 acts as a root-derived, long-distance mobile signal that travels to the leaves. There, it is perceived by receptor kinases, triggering a cascade that culminates in ABA biosynthesis and subsequent stomatal closure to mitigate water loss. This document provides a comprehensive overview of the CLE25 signaling pathway, quantitative data from key studies, detailed experimental protocols, and the interplay with other signaling networks.

The CLE25-ABA Signaling Pathway

The primary role of CLE25 in ABA signaling is to function as a systemic signal that communicates water-deficit status from the roots to the shoots, thereby activating a protective physiological response.[1][2]

Long-Distance Signaling Mechanism

Under drought or dehydration conditions, the expression of the CLE25 gene is significantly induced in the vascular tissues of the roots.[2][3] The translated CLE25 peptide is then transported through the xylem to the leaves.[2] This root-to-shoot translocation allows the plant to coordinate a whole-organism response to a localized stress perceived by the roots.[4][5]

Perception by Leaf Receptors

In the leaves, the this compound is perceived by specific leucine-rich repeat receptor-like kinases (LRR-RLKs). The primary receptors identified for mediating the CLE25-induced ABA response are BARELY ANY MERISTEM 1 (BAM1) and BAM3.[3][6] Genetic studies have shown that mutants lacking these receptors are insensitive to the effects of exogenously applied this compound.[3] While BAM1/3 are central to the drought response, CLE25 is also perceived by a CLE-RESISTANT RECEPTOR KINASE (CLERK)–CLV2 receptor complex to regulate phloem initiation, indicating that CLE25 has multiple roles mediated by different receptor complexes.[7][8][9]

Downstream Cascade and ABA Biosynthesis

The binding of the this compound to the BAM1/BAM3 receptors in the leaves initiates a downstream signaling cascade. A key outcome of this cascade is the transcriptional upregulation of the NINE-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3) gene.[1][2][6] NCED3 is a rate-limiting enzyme in the ABA biosynthesis pathway.[2][10] The increased expression of NCED3 leads to a rapid accumulation of ABA in the leaves.[1][10]

Physiological Response: Stomatal Closure

The elevated levels of ABA in the leaves act on guard cells, triggering a signaling cascade that results in the closure of stomata.[6] This is a critical water-conservation mechanism that reduces transpirational water loss, thereby enhancing the plant's tolerance to dehydration stress.[3][6] The entire process, from the synthesis of CLE25 in the roots to stomatal closure in the leaves, represents a complete systemic signaling pathway essential for drought adaptation.[1]

Signaling Pathway Diagram

CLE25_ABA_Signaling cluster_root Root Vasculature cluster_transport Xylem Transport cluster_leaf Leaf Guard Cell / Vasculature Drought Drought Stress CLE25_Gene CLE25 Gene Expression Drought->CLE25_Gene Induces CLE25_Peptide_Root This compound CLE25_Gene->CLE25_Peptide_Root Synthesizes Transport Long-Distance Transport CLE25_Peptide_Root->Transport CLE25_Peptide_Leaf This compound Transport->CLE25_Peptide_Leaf BAM1_3 BAM1/BAM3 Receptors NCED3 NCED3 Gene Expression BAM1_3->NCED3 Upregulates CLE25_Peptide_Leaf->BAM1_3 Binds ABA ABA Biosynthesis NCED3->ABA Catalyzes Stomata Stomatal Closure ABA->Stomata Induces

Caption: CLE25-mediated long-distance ABA signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative findings from studies on CLE25, particularly from research on cotton (Gossypium hirsutum, GhCLE25) and Arabidopsis thaliana.

Table 1: GhCLE25 Gene Expression in Cotton Roots Under Abiotic Stress
TreatmentTime PointRelative GhCLE25 Expression (Fold Change vs. 0h)Significance (p-value)
PEG6000 (Drought)3 h~0.4< 0.01
6 h~0.3< 0.01
12 h~0.2< 0.01
24 h~0.25< 0.01
NaCl (Salt)3 h~2.5< 0.01
6 h~1.5< 0.05
12 h~1.2Not Significant
24 h~3.0< 0.01
Data derived from qRT-PCR analysis in TM-1 cotton seedlings.[1][11]
Table 2: Effect of Exogenous CLE25p Application on Cotton Under Drought Stress
ParameterTreatmentValue% Change vs. MockSignificance (p-value)
Survival RateMock---
CLE25p+20%20%< 0.01
MDA ContentMockHigher--
CLE25p (2.5 µM & 10 µM)LowerDecrease-
POD ActivityMockLower--
CLE25p (2.5 µM & 10 µM)HigherIncrease-
SOD ActivityMockLower--
CLE25p (2.5 µM & 10 µM)HigherIncrease-
CAT ActivityMockLower--
CLE25p (2.5 µM & 10 µM)HigherIncrease-
MDA (Malondialdehyde) is an indicator of oxidative stress. POD (Peroxidase), SOD (Superoxide Dismutase), and CAT (Catalase) are antioxidant enzymes.[1][11]
Table 3: Effect of this compound on Stomatal Aperture in Arabidopsis
Treatment ConditionTimeStomatal Aperture (µm)Significance vs. Mock (p-value)
Root Incubation
Mock1 h~1.2-
2 h~1.2-
3 h~1.2-
ABA1 h~0.8< 0.001
2 h~0.7< 0.001
3 h~0.6< 0.001
This compound1 h~0.9< 0.001
2 h~0.8< 0.001
3 h~0.7< 0.001
Detached Leaf Incubation 3 h
Mock~1.3-
This compound (1 nM)~1.1< 0.001
This compound (10 nM)~0.9< 0.001
This compound (100 nM)~0.7< 0.001
This compound (1,000 nM)~0.6< 0.001
Data are approximate values derived from graphical representations in the cited literature.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to elucidate the function of CLE25.

Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the transcript levels of CLE25 and its downstream targets like NCED3.

  • Plant Materials and Growth: Grow plants (e.g., cotton, Arabidopsis) under controlled conditions. For stress treatments, apply osmotic stress using PEG6000 or salt stress using NaCl for specified durations.[1]

  • RNA Extraction: Harvest 100-200 mg of tissue (roots, leaves) and immediately freeze in liquid nitrogen. Extract total RNA using a commercial plant RNA extraction kit following the manufacturer's instructions.[1]

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., M-MLV Reverse Transcriptase) and oligo(dT) primers.

  • Quantitative PCR: Perform real-time PCR using a SYBR Green-based master mix on a suitable qPCR machine. Design gene-specific primers for the target gene (CLE25, NCED3) and a stable reference gene (e.g., Actin, Ghhis3).[1][12]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method.[1][12] Normalize the expression of the target gene to the reference gene. Statistical significance is determined using a Student's t-test.[11]

Exogenous Peptide Application Assay

This assay assesses the direct physiological effect of the this compound.

  • Peptide Synthesis: Chemically synthesize the mature 12-amino-acid this compound (sequence: RKVPDGPDPIHN for Arabidopsis) and a control (mock) solution (e.g., 0.01% acetonitrile).[10][13]

  • Application Methods:

    • Root Incubation: Grow seedlings hydroponically or on agar (B569324) plates. Incubate the roots of whole plants in a solution containing the synthetic peptide at desired concentrations (e.g., 1 µM).[2][10]

    • Foliar Spraying: For larger plants, spray the leaves evenly with a solution containing the peptide (e.g., 2.5 µM to 10 µM) and a surfactant to ensure adhesion.[1][11]

  • Incubation and Observation: Place plants back in controlled growth conditions for a specified duration (e.g., 1-6 hours for stomatal measurements, several days for drought tolerance phenotypes).[2][10]

  • Analysis: Measure relevant parameters such as stomatal aperture, gene expression in leaves (NCED3), or long-term survival rates under stress.[2][10]

Peptide_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Synth Synthesize this compound App_Root Root Incubation Synth->App_Root App_Spray Foliar Spray Synth->App_Spray Grow Grow Seedlings Grow->App_Root Grow->App_Spray Incubate Incubate (Hours to Days) App_Root->Incubate App_Spray->Incubate Stomata Measure Stomatal Aperture Incubate->Stomata qPCR qRT-PCR for NCED3 Incubate->qPCR Phenotype Assess Drought Phenotype Incubate->Phenotype

Caption: Workflow for exogenous peptide application assays.

Physiological Measurements of Stress Tolerance

These methods quantify the plant's physiological state under drought.

  • Drought Treatment: Subject plants to drought by withholding water for a set period (e.g., 14 days) until clear wilting symptoms appear.[11]

  • Sample Collection: Collect leaf samples from both control and stressed plants.

  • MDA Content: Homogenize leaf tissue in trichloroacetic acid (TCA). React the supernatant with thiobarbituric acid (TBA) and measure the absorbance at 532 nm and 600 nm. Calculate MDA concentration, which is an indicator of lipid peroxidation.[1]

  • Antioxidant Enzyme Activity (SOD, POD, CAT):

    • Homogenize leaf tissue in a suitable buffer (e.g., phosphate (B84403) buffer).

    • Centrifuge the homogenate and use the supernatant as the crude enzyme extract.

    • Measure the activity of SOD (superoxide dismutase), POD (peroxidase), and CAT (catalase) using commercially available analytical kits, which typically involve monitoring the change in absorbance of a specific substrate over time.[1][11]

Receptor-Ligand Interaction Assays

While specific protocols for CLE25-BAM1 were not detailed in the search results, standard biochemical methods are used to confirm such interactions.

  • Co-Immunoprecipitation (Co-IP):

    • Co-express epitope-tagged versions of the CLE25 receptor (e.g., BAM1-HA) and a potential co-receptor (e.g., CIK-FLAG) in plant protoplasts or a heterologous system.

    • Lyse the cells and incubate the protein extract with an antibody against one tag (e.g., anti-HA).

    • Use protein A/G beads to pull down the antibody-protein complex.

    • Elute the bound proteins and perform a western blot using an antibody against the second tag (e.g., anti-FLAG) to detect the interaction. Chemical crosslinkers can be used to stabilize transient interactions.[14]

  • In Vitro Binding Assay (e.g., Pull-Down):

    • Express and purify recombinant proteins for the extracellular domain of the receptor (e.g., GST-BAM1-ECD) and the ligand (e.g., His-CLE25).

    • Immobilize one protein (e.g., GST-BAM1-ECD) on beads (e.g., glutathione-sepharose).

    • Incubate the beads with the second protein (His-CLE25).

    • After washing, elute the bound proteins and detect the presence of the second protein by western blot using an appropriate antibody (e.g., anti-His).

Crosstalk and Broader Implications

Transcriptomic analyses in cotton have revealed that the CLE25-mediated signaling pathway is not limited to ABA.[1][11] The differentially expressed genes in plants with altered GhCLE25 levels are also involved in:

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) cascade is a central pathway in plant stress signaling. The enrichment of MAPK-related genes suggests that CLE25 may activate this cascade as part of its drought response mechanism.[1]

  • Phytohormone Signaling: Besides ABA, genes related to other hormones like auxin are also affected, indicating a complex hormonal crosstalk regulated by CLE25.[1]

  • Defense Response: A significant number of genes related to "plant-pathogen interaction" were enriched, suggesting a potential role for CLE25 in mediating crosstalk between abiotic stress and immune signaling pathways.[1]

Conclusion

CLE25 is a cornerstone of the plant's systemic response to dehydration. It functions as a root-synthesized messenger that travels to the shoot to provide a direct signal of water deficit. Its perception by BAM family receptors in the leaves triggers the ABA signaling cascade, leading to the crucial physiological adaptation of stomatal closure. The elucidation of this pathway highlights a sophisticated mechanism of long-distance communication that integrates environmental perception with hormonal regulation. The positive role of CLE25 in enhancing drought tolerance, as demonstrated by gene silencing and exogenous application studies, presents it as a promising target for the development of novel biostimulants or for genetic engineering strategies aimed at improving crop resilience in the face of climate change.

References

CLE25 Peptide as a Long-Distance Signaling Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Plant peptide hormones are a class of small, secreted peptides crucial for intercellular communication, regulating a vast array of processes from growth and development to stress responses.[1] Among these, the CLAVATA3/EMBRYO SURROUNDING REGION-RELATED (CLE) family of peptides is one of the largest and most studied.[2] This technical guide focuses on the CLE25 peptide, a key long-distance signaling molecule that plays a pivotal role in the systemic response to dehydration stress.[3][4] Originating in the roots, the this compound travels through the plant's vascular system to the leaves, where it orchestrates a response to conserve water, demonstrating a sophisticated root-to-shoot communication system.[4][5] This document provides an in-depth overview of the CLE25 signaling pathway, quantitative data from key studies, detailed experimental protocols, and visualizations for researchers, scientists, and drug development professionals.

Core Signaling Pathway: Root-to-Shoot Drought Response

Under conditions of water deficiency, plants initiate a complex signaling cascade to minimize water loss, primarily through the closure of stomata in the leaves.[6] The this compound has been identified as a critical mobile signal in this process.[4]

  • Signal Initiation in Roots: Dehydration stress triggers a significant increase in the expression of the CLE25 gene within the vascular tissues of the roots.[4][7]

  • Long-Distance Transport: The synthesized CLE25 pro-peptide is processed into a mature 12-amino-acid peptide, which is then transported from the roots to the leaves via the xylem.[3][8][9]

  • Signal Perception in Leaves: In the leaves, the this compound is perceived by membrane-localized receptor-like kinases, specifically BARELY ANY MERISTEM 1 (BAM1) and BAM3.[4][10]

  • Downstream Cascade and ABA Biosynthesis: The binding of CLE25 to the BAM1/BAM3 receptors initiates a downstream signaling cascade.[11] This activation leads to the upregulation of the NINE-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3) gene, which encodes a key enzyme in the biosynthesis of abscisic acid (ABA).[7][10]

  • Physiological Response: The resulting increase in ABA levels in the leaves triggers stomatal closure, reducing water loss through transpiration and enhancing the plant's overall resistance to drought.[4][6]

CLE25_Signaling_Pathway cluster_root Root Vasculature cluster_transport Long-Distance Transport cluster_leaf Leaf Mesophyll Cell Drought Dehydration Stress CLE25_Gene CLE25 Gene Expression ↑ Drought->CLE25_Gene CLE25_Peptide This compound Synthesis CLE25_Gene->CLE25_Peptide Xylem Xylem CLE25_Peptide->Xylem Transport BAM1_BAM3 BAM1/BAM3 Receptors Xylem->BAM1_BAM3 Arrival in Leaf NCED3 NCED3 Expression ↑ BAM1_BAM3->NCED3 Signaling Cascade ABA ABA Biosynthesis ↑ NCED3->ABA Stomata Stomatal Closure ABA->Stomata

Caption: CLE25 root-to-shoot long-distance signaling pathway under drought stress.

Quantitative Data Presentation

Data from studies on cotton (Gossypium hirsutum) and Arabidopsis thaliana highlight the functional role of CLE25.

Table 1: Effects of Exogenous this compound Application and Gene Silencing on Drought Tolerance in Cotton

Treatment ConditionParameter MeasuredResultReference
Exogenous Application (2.5 µM & 10 µM CLE25p) Drought ToleranceSignificantly increased[2]
Peroxidase (POD) ActivityIncreased[2]
Superoxide Dismutase (SOD) ActivityIncreased[2]
Catalase (CAT) ActivityIncreased[2]
Malondialdehyde (MDA) ContentDecreased[2]
Silencing of GhCLE25 (VIGS) Drought ToleranceReduced[2][12]
Plant HeightIncreased (under normal conditions)[2]
Fresh WeightIncreased (under normal conditions)[2]

Table 2: Gene Expression Changes in Response to CLE25 Signaling

OrganismConditionTarget GeneExpression ChangeReference
Arabidopsis thalianaDehydration StressAtCLE25 (in roots)Rapidly and significantly elevated[7]
Arabidopsis thalianaExogenous CLE25 application to rootsNCED3 (in leaves)Stimulated[7]
Gossypium hirsutumOsmotic Stress (PEG6000)GhCLE25 (in roots)Significantly downregulated[2]
Gossypium hirsutumSalt TreatmentGhCLE25 (in roots)Induced[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize the function of CLE25.

Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the expression levels of the CLE25 gene in response to abiotic stress.

Methodology:

  • Plant Material and Stress Treatment: Grow plants (e.g., cotton seedlings) under controlled conditions. For stress treatments, expose seedlings to solutions like PEG6000 for osmotic stress or NaCl for salt stress.[2] Collect root and leaf tissues at various time points (e.g., 0, 3, 6, 12, 24 hours) post-treatment.[2]

  • RNA Extraction and cDNA Synthesis: Immediately freeze tissue samples in liquid nitrogen. Extract total RNA using a commercial kit (e.g., TRIzol reagent) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR: Prepare the reaction mixture containing cDNA template, gene-specific primers for CLE25 and a reference gene (e.g., Actin or His3), and a SYBR Green master mix.[12] Perform the PCR on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of CLE25 to the reference gene.[12]

qRT_PCR_Workflow cluster_exp Experimental Procedure cluster_analysis Data Analysis Stress Apply Stress (e.g., PEG, NaCl) Harvest Harvest Tissue (Time Course) Stress->Harvest RNA_Ext Total RNA Extraction Harvest->RNA_Ext cDNA_Syn cDNA Synthesis RNA_Ext->cDNA_Syn qPCR qRT-PCR Reaction cDNA_Syn->qPCR Analysis Calculate Relative Expression (2-ΔΔCt) qPCR->Analysis

Caption: Workflow for quantitative Real-Time PCR (qRT-PCR) analysis.
Exogenous Application of Synthetic this compound

This method assesses the direct physiological effects of the this compound on whole plants.

Methodology:

  • Peptide Synthesis and Preparation: Synthesize the mature 12-amino-acid this compound (sequence varies by species, e.g., RRVPNGPDPIHN for cotton).[2] Purify the peptide to >95% using HPLC. Dissolve the lyophilized peptide in sterile water to create a stock solution.

  • Plant Treatment: Grow plants to a specific developmental stage (e.g., two-leaf stage).[2] Prepare working solutions of the this compound at desired concentrations (e.g., 2.5 µM and 10 µM) in water, which may include a surfactant to aid absorption.[2] Use water as a mock control.

  • Application: Spray the peptide solutions or mock solution evenly onto the foliage of the plants. Repeat the application at regular intervals (e.g., every 2 days).[2]

  • Drought Stress and Phenotyping: After a period of peptide treatment, subject the plants to drought stress by withholding water. Monitor and quantify physiological parameters such as survival rate, water loss, and biochemical markers of stress (e.g., MDA, SOD, CAT).[2]

Root-to-Shoot Signaling Analysis via Grafting

Grafting experiments are essential to determine the site of signal perception (root vs. shoot).

Methodology:

  • Plant Material: Use wild-type (WT) plants and mutants for the this compound (cle25) and its receptors (bam1/3).

  • Grafting Procedure: Germinate seeds on sterile media. At 5-7 days post-germination, perform grafting by making a clean transverse cut on the hypocotyl of the rootstock (root system) and the scion (shoot system). Join the desired scion to the rootstock (e.g., bam1/3 scion onto WT rootstock). Secure the graft junction and allow the plants to recover.

  • Experimental Setup: Create all four grafting combinations: WT/WT (scion/rootstock), bam1/3/WT, WT/bam1/3, and bam1/3/bam1/3.

  • Treatment and Analysis: Treat the grafted plants with exogenous this compound applied to the roots or subject them to drought stress.[10] Measure the response in the shoot, such as stomatal aperture, leaf temperature, or NCED3 gene expression.[10] A response in the bam1/3/WT graft but not in the WT/bam1/3 graft would indicate that the BAM receptors function in the shoot.[10]

Other Biological Roles: Phloem Development

Beyond its role in stress signaling, CLE25 is also involved in vascular development. It has been shown to regulate the initiation of phloem, the tissue responsible for transporting sugars and signaling molecules.[13][14] This function involves a different set of receptors, including CLERK and CLV2, highlighting the multifunctional nature of CLE peptides, which can be perceived by different receptor complexes to regulate distinct developmental programs.[15][16] Knockout of CLE25 leads to delays in the formation of the protophloem in roots.[13]

Conclusion and Future Prospects

The this compound is a validated long-distance signaling molecule that is integral to a plant's ability to respond systemically to drought. The root-to-shoot signaling pathway, culminating in ABA-mediated stomatal closure, provides a clear and compelling model for how plants coordinate responses between distant organs. The potential to harness this pathway for agricultural applications is significant. Exogenous application of CLE25p or its more stable synthetic analogues could be developed as a biostimulant to enhance drought tolerance in crops.[2][17] Future research should focus on identifying the proteases that process the CLE25 precursor, characterizing the precise mechanism of its transport through the xylem, and elucidating the downstream components that connect the BAM receptors to the activation of ABA biosynthesis. A deeper understanding of these processes will be vital for developing novel strategies to ensure food security in a changing climate.

References

An In-depth Technical Guide to the CLE25 Peptide and its Receptors BAM1 and BAM3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the CLAVATA3/EMBRYO SURROUNDING REGION 25 (CLE25) peptide and its interaction with the BARELY ANY MERISTEM (BAM) 1 and BAM3 receptors in plants. It covers the signaling pathways, quantitative interaction data, and detailed experimental protocols relevant to the study of this critical cell-to-cell communication system.

Introduction: The CLE25-BAM Signaling Module

Plant development and environmental responses are intricately regulated by intercellular communication, often mediated by small, secreted peptide hormones.[1] The CLAVATA3/EMBRYO SURROUNDING REGION-RELATED (CLE) family of peptides is a crucial group of these signaling molecules, involved in processes ranging from stem cell maintenance to stress responses.[1][2] CLE25, a notable member of this family, functions as a long-distance signal, particularly in response to abiotic stress like dehydration, and also plays a key role in vascular development.[2][3][4]

The perception of CLE peptides occurs at the cell surface through Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs).[5] The BARELY ANY MERISTEM (BAM) proteins, specifically BAM1 and BAM3, are CLV1-related receptor kinases that have been identified as key receptors in CLE peptide signaling pathways.[6][7] These receptors are involved in regulating meristem function, vascular patterning, and overall organ development.[6][8] The interaction between the CLE25 peptide and the BAM1/BAM3 receptors constitutes a vital signaling module that controls fundamental aspects of plant growth and adaptation.

The Ligand: this compound

CLE25 is a 12-amino acid synthetic plant signaling peptide derived from Arabidopsis thaliana.[9] It is recognized for its role in long-distance communication and the regulation of plant development.[9]

Key Functions:

  • Drought Stress Response: Under dehydration conditions, CLE25 is produced in the roots and translocates to the shoots.[2][3] In the leaves, it promotes the expression of 9-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3), a key enzyme in abscisic acid (ABA) biosynthesis.[5] The resulting increase in ABA levels induces stomatal closure, helping the plant conserve water.[3][5]

  • Vascular Development: CLE25 is integral to the proper formation of the phloem, the tissue responsible for transporting nutrients. It regulates the initiation of phloem development from procambial cells.[9][10] Specifically, CLE25, along with CLE26 and CLE45, acts to inhibit phloem formation, thereby maintaining the proximal root meristem.[11][12]

  • Meristem Homeostasis: The peptide is involved in maintaining the balance of stem cell populations in both the shoot and root apical meristems.[9]

The Receptors: BAM1 and BAM3

BAM1 and BAM3 are members of a small sub-family of LRR-RLKs closely related to CLAVATA1 (CLV1).[6] They play diverse and sometimes redundant roles in plant development, often in concert with other receptors and co-receptors.

Key Characteristics:

  • Function in Meristems: While CLV1 primarily promotes the differentiation of stem cells, BAM receptors are generally required for stem cell maintenance.[8] Loss-of-function mutants, such as bam1 bam2 double mutants, show a reduction in meristem size, and triple mutants can exhibit premature termination of the shoot meristem.[8]

  • Redundancy and Specificity: BAM1 and BAM2 are highly similar, with over 85% amino acid identity, and often act redundantly.[7][13][14] BAM1 and BAM3 also share functions and can act together to perceive CLE peptide signals. For instance, bam1/3 double mutants were found to be completely insensitive to the CLE45 peptide, indicating their redundant role in suppressing protophloem differentiation.[11]

  • Broad Developmental Roles: Unlike CLV1, whose function is highly specific to the shoot and flower meristems, BAM receptors regulate numerous aspects of development, including leaf vascular patterning, floral organ development, and ovule specification.[6][8]

  • Interaction Partners: BAM receptor function often requires interaction with other proteins. For example, BAM3-mediated CLE45 signaling requires the pseudokinase CORYNE (CRN) to stabilize BAM3 expression.[15] BAM1 can also form receptor complexes with RECEPTOR-LIKE PROTEIN KINASE 2 (RPK2) to modulate cell proliferation in the root meristem.[1]

Quantitative Data: Peptide-Receptor Interactions

The binding affinity between a peptide ligand and its receptor is a critical parameter for understanding signal transduction. This is often quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. While direct Kd values for the CLE25-BAM1/BAM3 interaction are not widely published, data from related CLE peptides and BAM receptors provide valuable context.

LigandReceptor EctodomainMethodDissociation Constant (Kd)Reference
CLE45BAM3Isothermal Titration Calorimetry (ITC)~120 nM[16]
CLV3BAM3Isothermal Titration Calorimetry (ITC)~10 µM[16]
CLE PeptidesBAM1Grating-Coupled Interferometry (GCI)See Table 2 for details[17]

Table 1: Binding affinities of CLE peptides to BAM receptors. The significantly lower affinity of CLV3 for BAM3 compared to CLE45 highlights binding specificity.[16]

PeptideAssociation Rate (kon) (1/Ms)Dissociation Rate (koff) (1/s)Dissociation Constant (Kd) (M)
CLE111.1 x 1041.5 x 10-31.3 x 10-7
CLE131.3 x 1041.4 x 10-31.1 x 10-7
CLE161.1 x 1041.2 x 10-31.1 x 10-7

Table 2: Quantitative binding kinetics for various CLE peptides to the BAM1 ectodomain, as determined by Grating-Coupled Interferometry (GCI).[17]

Signaling Pathway and Logic

The binding of the this compound to its receptor complex, which includes BAM1 and/or BAM3, initiates a downstream signaling cascade. This pathway ultimately leads to changes in gene expression and subsequent physiological responses, such as the inhibition of root growth or the regulation of phloem differentiation. In some contexts, this signaling involves cytoplasmic kinases (RLCKs) that relay the signal from the receptor complex to downstream targets.

CLE25_BAM_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CLE25 This compound BAM1_3 Extracellular LRR Transmembrane Intracellular Kinase Domain CLE25->BAM1_3:f0 Binding RLCK RLCKs (e.g., PBL kinases) BAM1_3:f2->RLCK Phosphorylation Downstream Downstream Signaling Cascade RLCK->Downstream TF Transcription Factors Downstream->TF Gene_Expression Changes in Gene Expression TF->Gene_Expression Response Physiological Responses (e.g., Phloem Differentiation, Root Growth Inhibition) Gene_Expression->Response

Caption: CLE25-BAM1/BAM3 signaling pathway.

Experimental Protocols

Investigating the CLE25-BAM1/BAM3 system requires specific biochemical and physiological assays. Below are detailed methodologies for key experiments.

Peptide-Receptor Binding Assay (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Methodology:

  • Protein Expression and Purification:

    • Clone the extracellular LRR domain of BAM1 or BAM3 into a suitable expression vector (e.g., for secreted expression in insect or mammalian cells).

    • Express and purify the protein using affinity chromatography (e.g., Ni-NTA if His-tagged) followed by size-exclusion chromatography to ensure homogeneity.[17]

    • Dialyze the purified protein into the desired ITC buffer (e.g., 20 mM sodium citrate, pH 5.0).

  • Peptide Preparation:

    • Synthesize and purify the this compound to >95% purity.

    • Accurately determine the peptide concentration (e.g., by UV absorbance if a tyrosine residue is included, or by amino acid analysis).

    • Dissolve the peptide in the exact same buffer used for the protein to avoid heat of dilution artifacts.

  • ITC Experiment:

    • Load the purified receptor ectodomain (e.g., 20-50 µM) into the sample cell of the calorimeter.

    • Load the concentrated this compound solution (e.g., 200-500 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the peptide into the sample cell while stirring.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm (heat change vs. molar ratio of ligand to protein).

    • Fit the isotherm to a suitable binding model (e.g., one-site binding model) to calculate the Kd, n, and ΔH.

ITC_Workflow Start Start Purify 1. Purify BAM Ectodomain & Prepare this compound Start->Purify Load 2. Load Protein into Cell & Peptide into Syringe Purify->Load Titrate 3. Perform Sequential Injections (Titration) Load->Titrate Measure 4. Measure Heat Change After Each Injection Titrate->Measure Analyze 5. Integrate Peaks & Fit Data to Binding Model Measure->Analyze End Determine Kd, n, ΔH Analyze->End

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Root Growth Inhibition Assay

This physiological assay is commonly used to assess the biological activity of CLE peptides and to screen for mutants with altered peptide sensitivity.[18]

Methodology:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds (e.g., wild-type, bam1, bam3, etc.) using 70% ethanol (B145695) followed by a bleach solution, then rinse with sterile water.[19]

    • Prepare Murashige and Skoog (MS) growth medium (e.g., 0.5x MS, 1% sucrose, 0.8% agar), adjusting the pH to 5.7.

    • Autoclave the medium and cool to ~50°C. Add the synthetic this compound from a sterile stock solution to achieve the desired final concentrations (e.g., 0 nM for control, 100 nM, 1 µM, 10 µM).[18][20]

    • Pour the medium into sterile square petri plates and allow them to solidify.

    • Sow the sterilized seeds in a row on the surface of the agar (B569324).

  • Seedling Growth:

    • Seal the plates and stratify the seeds by storing them at 4°C in the dark for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

    • Grow seedlings under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Measurement and Analysis:

    • After a set period (e.g., 10-12 days), remove the plates and scan them to create high-resolution images.[18][20]

    • Use image analysis software (e.g., Fiji/ImageJ) to measure the primary root length of each seedling from the root-shoot junction to the root tip.[20]

    • For each genotype and treatment condition, calculate the average root length and standard deviation (n ≥ 20 roots).[20]

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine if the differences in root length between treatments and genotypes are statistically significant.[20]

Root_Assay_Workflow Start Start Prepare_Plates 1. Prepare MS Agar Plates with varying [CLE25] Start->Prepare_Plates Sow_Seeds 2. Sow Surface-Sterilized Seeds (WT, bam mutants, etc.) Prepare_Plates->Sow_Seeds Stratify 3. Stratify at 4°C for 2-3 days Sow_Seeds->Stratify Grow 4. Grow Vertically in Chamber for 10-12 days Stratify->Grow Measure 5. Scan Plates & Measure Primary Root Length Grow->Measure Analyze 6. Perform Statistical Analysis Measure->Analyze End Assess Peptide Sensitivity Analyze->End

Caption: Root growth inhibition assay workflow.

This guide provides a foundational understanding of the this compound and its receptors, BAM1 and BAM3. The intricate interplay between these components highlights a sophisticated mechanism of cell-to-cell signaling that is fundamental to plant life. The provided protocols offer a starting point for researchers aiming to further dissect this and other peptide-mediated signaling pathways.

References

The Role of CLE25 in Vascular Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function of the CLAVATA3/EMBRYO SURROUNDING REGION 25 (CLE25) peptide in the development of phloem and xylem tissues in plants, with a primary focus on the model organism Arabidopsis thaliana. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways and experimental workflows.

Core Function of CLE25 in Vascular Development

The CLE25 peptide is a crucial signaling molecule primarily involved in the regulation of phloem development. Its expression is tightly linked to the initiation and differentiation of protophloem, the first phloem tissue to develop in plant roots and shoots.

Key Roles of CLE25:

  • Promotes Protophloem Differentiation: CLE25 acts as a positive regulator of protophloem development. Its expression begins in the provascular initial cells of the embryo and continues in the sieve element-procambium stem cells and their descendants.[1][2] Loss-of-function mutants of CLE25 exhibit a delayed protophloem differentiation phenotype, indicating its essential role in the timely formation of this conductive tissue.[2][3][4]

  • Regulates Formative Cell Divisions: The development of protophloem involves a series of specific, oriented cell divisions. CLE25 is implicated in regulating a key fate-determining periclinal division of the sieve element precursor cell.[2]

  • Limited Role in Xylem Development: Current research primarily points to a role for CLE25 in phloem development. While other CLE peptides, such as CLE9/10 and CLE41/44, are more directly implicated in xylem formation and cambial activity, the direct function of CLE25 in xylem development is less clear and appears to be minor compared to its role in the phloem.[3][4]

  • Involvement in Stress Response: Beyond its developmental role, CLE25 expression in vascular tissues is also induced by drought stress. The peptide can act as a long-distance signal, transported through the vasculature to the leaves to regulate stomatal closure.[5]

Data Presentation

The following table summarizes the quantitative data from studies on CLE25 and related mutants, providing insights into its functional impact on vascular development.

Genotype Phenotype Quantitative Measurement Reference
cle25 knockoutDelayed protophloem formationPhenotypic description; specific quantification pending further studies.[2]
CLE25G6T (antagonistic peptide expression)Compromised phloem formation in roots and stemsAbsence of the second periclinal division of the sieve element precursor cell (n ≥ 18 roots).[2]
CLE25G6TOver-accumulation of procambial cells in stemsPhenotypic description.[2]
cle25/26/45 triple mutantIncreased number of sieve element (SE) cell filesStatistically significant increase in SE cell file numbers in 10-day-old plants compared to wild type.[5]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the function of CLE25.

Analysis of CLE25 Gene Expression: pCLE25::GUS Reporter Assay

This protocol is used to visualize the spatial and temporal expression pattern of the CLE25 gene.

Materials:

  • Transgenic Arabidopsis thaliana plants carrying the pCLE25::GUS reporter construct.

  • GUS staining solution: 100 mM sodium phosphate (B84403) buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% (v/v) Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).

  • Fixative: 90% acetone (B3395972) (ice-cold).

  • 70% ethanol.

Procedure:

  • Harvest plant tissues (e.g., whole seedlings, roots, leaves) and immediately fix in ice-cold 90% acetone for 20-30 minutes.

  • Rinse the tissues with 100 mM sodium phosphate buffer (pH 7.0).

  • Immerse the tissues in the GUS staining solution.

  • Apply a vacuum for 10-15 minutes to facilitate substrate infiltration.

  • Incubate the samples at 37°C in the dark for several hours to overnight, depending on the expression level.

  • Stop the reaction by removing the staining solution.

  • Clear the chlorophyll (B73375) from the tissues by incubating in 70% ethanol.

  • Observe the blue precipitate, indicating GUS activity, using a light microscope.

Generation and Analysis of cle25 Knockout Mutants

This protocol describes the creation of loss-of-function mutants to study the effects of CLE25 absence.

Materials:

  • Arabidopsis thaliana (Col-0 ecotype).

  • CRISPR/Cas9 vector system for plants.

  • Agrobacterium tumefaciens (strain GV3101).

  • Plant tissue culture media and selection agents.

  • PCR reagents and primers flanking the CLE25 target site.

  • Sequencing services.

Procedure:

  • Vector Construction: Design a single guide RNA (sgRNA) targeting a specific sequence within the CLE25 coding region. Clone the sgRNA and the Cas9 nuclease gene into a plant transformation vector.

  • Plant Transformation: Introduce the vector into Agrobacterium tumefaciens and transform Arabidopsis thaliana using the floral dip method.

  • Selection of Transformants: Select T1 generation transgenic plants on a medium containing the appropriate selection agent.

  • Mutation Detection: In the T1 generation, extract genomic DNA from individual plants. Use PCR to amplify the region of CLE25 targeted by the sgRNA. Sequence the PCR products to identify plants carrying insertions or deletions (indels) that result in a frameshift and a premature stop codon, leading to a knockout of the gene.

  • Phenotypic Analysis: Grow homozygous cle25 knockout mutants (T3 generation) and wild-type plants under identical conditions. Analyze vascular development, particularly protophloem formation, using microscopy techniques such as confocal microscopy after staining with specific cell wall dyes (e.g., propidium (B1200493) iodide).

Co-Immunoprecipitation (Co-IP) to Test Protein-Protein Interactions

This protocol is used to demonstrate the interaction between the this compound and its putative receptors, CLERK and CLV2.

Materials:

  • Plant tissue co-expressing tagged versions of the proteins of interest (e.g., CLE25-HA and CLERK-FLAG).

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

  • Antibody-conjugated magnetic beads (e.g., anti-FLAG).

  • Wash Buffer: Lysis buffer with a lower concentration of detergent.

  • Elution Buffer: Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.

  • Antibodies for western blotting (e.g., anti-HA, anti-FLAG).

Procedure:

  • Protein Extraction: Harvest plant tissue and grind to a fine powder in liquid nitrogen. Resuspend in ice-cold Co-IP lysis buffer.

  • Lysate Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the soluble proteins.

  • Immunoprecipitation: Add the antibody-conjugated magnetic beads (e.g., anti-FLAG beads to pull down CLERK-FLAG) to the protein lysate. Incubate for 2-4 hours at 4°C with gentle rotation to allow the antibody to bind to the tagged protein.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the tagged proteins (e.g., anti-HA to detect co-precipitated CLE25-HA).

Mandatory Visualization

CLE25 Signaling Pathway in Phloem Initiation

CLE25_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular CLE25 This compound CLERK CLERK CLE25->CLERK Signaling_Cascade Downstream Signaling Cascade CLERK->Signaling_Cascade Perception CLV2 CLV2 CLV2->CLERK Forms Complex Phloem_Initiation Phloem Initiation & Protophloem Differentiation Signaling_Cascade->Phloem_Initiation Promotes

Caption: CLE25 signaling pathway promoting phloem initiation.

Experimental Workflow for Investigating CLE25 Function

Experimental_Workflow cluster_A Gene Expression & Localization cluster_B Loss-of-Function Analysis cluster_C Protein Interaction cluster_D Data Integration & Model Building A1 Construct pCLE25::GUS A2 Generate Transgenic Plants A1->A2 A3 GUS Staining & Microscopy A2->A3 D1 Synthesize Results A3->D1 B1 CRISPR/Cas9 Mutagenesis of CLE25 B2 Identify Homozygous cle25 Mutants B1->B2 B3 Phenotypic Analysis (Protophloem Differentiation Assay) B2->B3 B3->D1 C1 Generate Lines with Tagged CLE25, CLERK, CLV2 C2 Co-Immunoprecipitation C1->C2 C3 Western Blot Analysis C2->C3 C3->D1 D2 Propose Signaling Model D1->D2

Caption: Workflow for elucidating the function of CLE25.

Conclusion and Future Directions

The this compound has emerged as a key regulator of phloem initiation and protophloem differentiation in Arabidopsis thaliana. The signaling pathway, involving the CLERK-CLV2 receptor complex, provides a framework for understanding how cell-cell communication governs vascular development. While significant progress has been made, several areas warrant further investigation:

  • Downstream Signaling Components: The intracellular signaling cascade activated by the CLERK-CLV2 complex upon CLE25 perception remains to be fully elucidated. Identifying the downstream transcription factors and target genes will be crucial for a complete understanding of the pathway.

  • Quantitative Phenomics: Detailed quantitative analysis of the cle25 single mutant phenotype is needed to precisely define the extent of the delay in protophloem development and to uncover any more subtle roles in vascular patterning.

  • Role in Xylem Development: Further investigation is required to definitively determine if CLE25 has any direct or indirect role in xylem development, potentially through crosstalk with other vascular signaling pathways.

  • Translational Potential: Understanding the role of CLE25 and its orthologs in crop species could open avenues for manipulating vascular development to improve nutrient transport, biomass production, and stress resilience.

This guide provides a solid foundation for researchers and professionals working to understand and potentially modulate plant vascular development. The continued study of the CLE25 signaling pathway will undoubtedly reveal further intricacies of this fundamental biological process.

References

The Role of CLE25 Peptide in Vascular Tissue Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The CLAVATA3/EMBRYO SURROUNDING REGION (CLE) family of small, secreted peptides are critical signaling molecules in plant development. Among them, the CLE25 peptide has emerged as a key regulator of vascular tissue differentiation, particularly in the initiation of phloem tissue. This technical guide provides an in-depth overview of the function of CLE25, its signaling pathway, and the experimental methodologies used to elucidate its role. It is intended for researchers, scientists, and drug development professionals interested in the fundamental mechanisms of plant vascular development and the potential for their manipulation.

Introduction to this compound

CLE25 is a small signaling peptide that plays a crucial role in the early stages of vascular development in plants, most notably in Arabidopsis thaliana. Its expression is tightly regulated, beginning in the provascular initial cells of early-stage embryos and continuing in sieve element-procambium stem cells and phloem lineage cells during post-embryonic development[1][2]. This expression pattern underscores its importance in the establishment of the phloem, the tissue responsible for transporting nutrients and signaling molecules throughout the plant[1][3].

The Role of CLE25 in Phloem Initiation

Genetic and biochemical studies have firmly established CLE25 as a positive regulator of phloem initiation.

Phenotypic Effects of CLE25 Manipulation

Manipulating CLE25 levels has profound effects on vascular development, as summarized in the table below.

Experimental ConditionObserved Phenotype in ArabidopsisReference(s)
Knockout of CLE25 gene Delayed protophloem formation in roots.[1][3][4]
Expression of antagonistic CLE25G6T peptide Compromised periclinal division of sieve element precursor cells, leading to discontinuous phloem in roots. Over-accumulation of procambial cells in stems.[1][4]
Ectopic overexpression of CLE25 Can lead to altered root growth.[5]

These findings collectively indicate that CLE25 is necessary for the timely and proper initiation of phloem development. The antagonistic peptide, CLE25G6T, likely acts as a competitive inhibitor at the receptor level, highlighting the specificity of the signaling pathway.

The CLE25 Signaling Pathway

The perception of the this compound and the subsequent intracellular signaling cascade are critical for its function in vascular differentiation.

Receptor Complex: CLERK and CLV2

Genetic and biochemical analyses have identified a receptor complex responsible for perceiving the this compound. This complex consists of the leucine-rich repeat (LRR) receptor kinase CLE-RESISTANT RECEPTOR KINASE (CLERK) and the LRR receptor-like protein CLAVATA2 (CLV2) [1][3][4]. Both CLERK and CLE25 share a similar expression pattern, appearing early in embryogenesis, which is consistent with their roles in early vascular development[1]. While CLERK and CLV2 are essential for CLE25 perception, the direct binding of CLE25 to this complex is yet to be experimentally demonstrated[3].

Downstream Signaling

The intracellular signaling components that act downstream of the CLERK-CLV2 receptor complex are still being elucidated. However, the signaling pathway is known to be distinct from other CLE peptide pathways involved in vascular development, such as the CLE45-BAM3 pathway, although they may share some components like CLV2[5]. The current understanding of the CLE25 signaling pathway leading to phloem initiation is depicted in the following diagram.

CLE25_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CLE25 This compound CLERK CLERK (LRR-RLK) CLE25->CLERK CLV2 CLV2 (LRR-RLP) CLE25->CLV2 Downstream Downstream Signaling Cascade (Kinases, Transcription Factors) CLERK->Downstream Signal Transduction CLV2->Downstream Phloem Phloem Initiation (Cell Division & Differentiation) Downstream->Phloem

A simplified model of the CLE25 signaling pathway in phloem initiation.

Experimental Protocols

The following sections detail the key experimental methodologies used to study the role of CLE25 in vascular differentiation.

Analysis of Gene Expression: GUS Staining

Histochemical analysis using a reporter gene like β-glucuronidase (GUS) is a standard method to visualize the expression pattern of genes like CLE25.

Protocol for GUS Staining of Arabidopsis Vascular Tissue:

  • Sample Collection: Excise tissues of interest (e.g., whole seedlings, roots, or stems) from transgenic plants expressing a pCLE25::GUS reporter construct.

  • Fixation (Optional but Recommended): Immerse the samples in ice-cold 90% acetone (B3395972) for 20-30 minutes. This step can improve tissue permeability.

  • Washing: Rinse the samples with the staining buffer without X-Gluc to remove the fixative.

  • Staining Solution Preparation:

    • 100 mM sodium phosphate (B84403) buffer (pH 7.0)

    • 10 mM EDTA

    • 0.5 mM potassium ferricyanide

    • 0.5 mM potassium ferrocyanide

    • 0.1% (v/v) Triton X-100

    • 1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid (X-Gluc) (dissolved in a small amount of dimethylformamide before adding to the buffer)

  • Infiltration and Incubation: Place the samples in the staining solution and apply a vacuum for 10-15 minutes to facilitate infiltration. Incubate the samples at 37°C in the dark for several hours to overnight, or until sufficient blue color develops.

  • Destaining: Remove the staining solution and wash the samples with a series of ethanol (B145695) concentrations (e.g., 70%, 85%, 95%) to remove chlorophyll (B73375) and stop the enzymatic reaction.

  • Microscopy: Mount the cleared samples on a slide with a clearing solution (e.g., Hoyer's medium or a chloral (B1216628) hydrate (B1144303) solution) and observe under a light microscope.

The workflow for GUS staining is illustrated below.

GUS_Staining_Workflow Start Collect Transgenic Plant Tissue (pCLE25::GUS) Fixation Fixation (e.g., 90% Acetone) Start->Fixation Wash1 Wash with Staining Buffer Fixation->Wash1 Staining Infiltrate & Incubate in GUS Staining Solution (with X-Gluc) at 37°C Wash1->Staining Destaining Destain with Ethanol Series Staining->Destaining Microscopy Mount and Observe under Microscope Destaining->Microscopy

Workflow for GUS histochemical staining.
Functional Analysis using Synthetic Peptides

The application of synthetic peptides allows for the direct assessment of their biological activity.

Protocol for Synthetic this compound Treatment in Arabidopsis Roots:

  • Seedling Growth: Grow Arabidopsis seedlings vertically on sterile solid growth medium (e.g., 1/2 MS agar) for 4-5 days.

  • Peptide Solution Preparation: Synthesize or procure a high-purity this compound. Prepare a stock solution (e.g., 1 mM in sterile water or a mild solvent) and dilute to the desired final concentration (e.g., 1 µM) in liquid growth medium.

  • Treatment: Transfer the seedlings to a multi-well plate containing the liquid medium with the synthetic this compound or a control solution (medium with solvent only).

  • Incubation: Incubate the seedlings under standard growth conditions for a specified period (e.g., 24-72 hours).

  • Phenotypic Analysis: After the treatment period, analyze the seedlings for phenotypic changes. This can include:

    • Root Growth Measurement: Measure the primary root length and lateral root density.

    • Microscopic Analysis: Stain the roots with a cell wall dye (e.g., propidium (B1200493) iodide) and observe the vascular cylinder using confocal microscopy to assess cell division patterns and differentiation status.

Analysis of Protein-Protein Interactions: Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to investigate the interaction between the this compound and its putative receptors in vivo.

Generalized Protocol for Co-Immunoprecipitation:

  • Protein Extraction: Harvest plant tissue co-expressing tagged versions of the putative interacting proteins (e.g., CLE25-HA and CLERK-FLAG). Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total proteins.

  • Pre-clearing: Incubate the protein lysate with control beads (e.g., Protein A/G agarose (B213101) beads) to reduce non-specific binding.

  • Immunoprecipitation: Add an antibody specific to one of the tagged proteins (the "bait," e.g., anti-HA antibody) to the pre-cleared lysate and incubate to allow the antibody to bind to the bait protein and its interacting partners.

  • Complex Capture: Add Protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the other tagged protein (the "prey," e.g., anti-FLAG antibody) to detect the co-immunoprecipitated protein.

The logical relationship of a Co-IP experiment is shown below.

CoIP_Logic cluster_lysate Cell Lysate Bait Bait Protein (e.g., CLE25-HA) Antibody Add Antibody to Bait Protein (anti-HA) Bait->Antibody Prey Prey Protein (e.g., CLERK-FLAG) Prey->Bait Interaction Other Other Cellular Proteins Beads Capture with Protein A/G Beads Antibody->Beads Detection Western Blot for Prey Protein (anti-FLAG) Beads->Detection

Logical flow of a Co-Immunoprecipitation experiment.

Future Directions

While significant progress has been made in understanding the role of CLE25 in vascular development, several key questions remain. Future research should focus on:

  • Identifying Downstream Signaling Components: Elucidating the intracellular signaling cascade activated by the CLERK-CLV2 receptor complex will be crucial for a complete understanding of CLE25 function.

  • Quantitative Proteomic and Transcriptomic Analyses: Comprehensive studies to identify changes in the proteome and transcriptome upon CLE25 treatment will provide a broader view of the regulatory network.

  • Interaction with Other Signaling Pathways: Investigating the crosstalk between the CLE25 pathway and other hormonal signaling pathways, such as auxin and cytokinin, will be essential to understand the integration of developmental cues.

  • Translational Applications: Exploring the potential of manipulating the CLE25 signaling pathway to improve vascular development and nutrient transport in crop plants could have significant agricultural applications.

Conclusion

The this compound is a vital signaling molecule that positively regulates the initiation of phloem differentiation in plants. Its perception by the CLERK-CLV2 receptor complex triggers a signaling cascade that is essential for proper vascular patterning. The experimental approaches detailed in this guide provide a framework for further investigation into this and other peptide signaling pathways in plant development. A deeper understanding of these fundamental processes holds the key to new strategies for enhancing plant growth and productivity.

References

A Technical Guide to the CLE25 Peptide: Signaling, Meristem Maintenance, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The CLAVATA3/EMBRYO SURROUNDING REGION (CLE) family of peptides are critical signaling molecules that regulate cell-to-cell communication in plants. Among them, CLE25 has emerged as a multifunctional peptide with distinct, vital roles in both plant development and stress adaptation. It is a key regulator of phloem initiation in the root meristem and acts as a long-distance signal, communicating water-deficit stress from the roots to the shoots to trigger adaptive responses. This guide provides an in-depth overview of the CLE25 signaling pathways, a summary of key quantitative data, and detailed protocols for essential experiments relevant to its study, intended for researchers and scientists in plant biology and agricultural development.

Introduction to CLE Peptides

Plant peptide hormones are essential components of intercellular communication, orchestrating a wide array of physiological processes from cell division in meristems to responses to environmental cues.[1] The CLE peptides, a large family of small secreted proteins, are central to these signaling networks.[2] They play crucial roles in maintaining the delicate balance of stem cell populations in the shoot apical meristem (SAM), root apical meristem (RAM), and vascular tissues.[1][2][3][4] CLE25, in particular, has been identified as a versatile signaling molecule. It not only contributes to the foundational processes of vascular tissue development but also functions as a systemic signal to coordinate whole-plant responses to abiotic stress, such as drought.[1][5][6]

CLE25 in Meristem Development and Homeostasis

CLE25 plays a direct role in the organization and maintenance of the root meristem, with a particularly well-defined function in the initiation of vascular tissues.

Regulation of Phloem Initiation

The formation of phloem, the tissue responsible for transporting nutrients, is a tightly regulated process that begins early in embryonic development. The CLE25 gene is expressed in the provascular initial cells and continues to be active in sieve element-procambium stem cells and their descendants during post-embryonic root development.[5][7][8] Experimental evidence demonstrates that CLE25 is a positive regulator of this process.[3][4] Genetic knockout of CLE25 results in delayed formation of the protophloem.[5][7][8]

The signaling cascade for phloem initiation involves the perception of the CLE25 peptide by a receptor complex at the cell surface. This complex consists of the leucine-rich repeat (LRR) receptor kinase CLE-RESISTANT RECEPTOR KINASE (CLERK) and the LRR receptor-like protein CLAVATA2 (CLV2).[5][7][8] This interaction triggers downstream signaling events that promote the crucial periclinal divisions of sieve element precursor cells, thereby facilitating the continuous formation of the phloem lineage.[5]

CLE25_Phloem_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular CLE25 This compound Receptor CLERK CLV2 CLE25->Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Phloem_Init Phloem Initiation (Sieve Element Precursor Cell Division) Signaling->Phloem_Init

Caption: CLE25 signaling pathway for phloem initiation.
Impact on Root Apical Meristem (RAM) Size

While essential for phloem development, excessive CLE peptide signaling can negatively impact overall root growth. The exogenous application of synthetic CLE peptides, including CLE25, or their overexpression leads to the consumption of the root meristem and results in a short-root phenotype.[9][10][11][12] This suggests that CLE25 signaling must be precisely controlled to balance cell division and differentiation for proper root development. This process involves BARELY ANY MERISTEM (BAM) and CIK receptor kinases, highlighting the complexity and context-dependency of CLE25 receptor usage.[9]

CLE25 as a Long-Distance Drought Signal

Beyond its developmental roles in the root, CLE25 functions as a critical long-distance messenger to help plants adapt to water-deficient conditions.[13] This root-to-shoot signaling pathway is a key mechanism for conserving water by controlling stomatal aperture.[1][6][9][14][15][16]

Under drought stress, the expression of the CLE25 gene is induced in the roots.[6][9] The resulting this compound is transported through the xylem to the leaves.[1][6][15][16] In the leaf tissue, CLE25 is perceived by a receptor complex involving the receptor kinases BAM1 and BAM3.[2][9] This binding event activates a signaling cascade that upregulates the expression of NINE-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3), which encodes a key enzyme for the biosynthesis of the phytohormone abscisic acid (ABA).[2][6][9] The subsequent increase in ABA levels in the leaves triggers the closure of stomata, reducing water loss through transpiration and thereby enhancing the plant's tolerance to drought.[6][14]

CLE25_Drought_Pathway cluster_root Root cluster_leaf Leaf Drought Drought Stress CLE25_Gene CLE25 Gene Expression Drought->CLE25_Gene CLE25_Peptide This compound CLE25_Gene->CLE25_Peptide Transport Xylem Transport (Long-Distance Signal) CLE25_Peptide->Transport CLE25_Peptide_Leaf This compound Transport->CLE25_Peptide_Leaf BAM_Receptor BAM1/BAM3 Receptors NCED3 NCED3 Expression BAM_Receptor->NCED3 ABA ABA Biosynthesis NCED3->ABA Stomata Stomatal Closure ABA->Stomata CLE25_Peptide_Leaf->BAM_Receptor

Caption: CLE25-mediated long-distance drought signaling.

Quantitative Data Summary

The functional roles of CLE25 have been substantiated by quantitative analyses of plant phenotypes following genetic modification or peptide application. The data below are summarized from key studies.

Table 1: Effects of CLE25 Pathway Disruption on Root Meristem Characteristics in Arabidopsis

Genotype / Condition Parameter Value Unit Reference
Wild-Type (WT) Primary Root Length (8 DAG*) ~3.5 cm [7]
CLE25G6T** Primary Root Length (8 DAG*) ~0.5 cm [7]
Wild-Type (WT) Meristematic Cells (8 DAG*) ~45 count [7]
CLE25G6T** Meristematic Cells (8 DAG*) ~15 count [7]

DAG: Days After Germination **CLE25G6T: Plants expressing an antagonistic version of the this compound, which disrupts normal signaling.

Table 2: Effects of Exogenous this compound Application on Drought Stress Indicators

Organism Treatment Parameter Change vs. Control Reference
Cotton 10 µM CLE25p + Drought Plant Height Increased [6][17]
Cotton 10 µM CLE25p + Drought Fresh Weight Increased [6][17]
Arabidopsis 1 µM this compound (to roots) Stomatal Aperture (after 3h) Significantly Decreased [14]

| Arabidopsis | 100 nM this compound (to detached leaves) | Stomatal Aperture (after 3h) | Significantly Decreased |[14] |

Key Experimental Protocols

Investigating the function of CLE25 relies on a set of established methodologies in plant molecular biology. Detailed protocols for key experiments are provided below.

Analysis of Gene Expression using GUS Reporter

The β-glucuronidase (GUS) reporter system is widely used to visualize gene expression patterns. A typical protocol for staining Arabidopsis roots expressing a pCLE25::GUS construct is as follows.

  • Tissue Harvesting & Fixation: Harvest seedlings and immediately immerse them in ice-cold 90% acetone (B3395972) for at least 1-2 hours.[18] Alternatively, use a fixative solution (e.g., 4% paraformaldehyde in PBS) for 30-60 minutes on ice.[19]

  • Washing: Remove the fixative and wash the tissue several times with an appropriate buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0) on ice.[20][21]

  • Staining Solution & Infiltration: Prepare the GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl β-D-glucuronide) as the substrate, potassium ferricyanide, and potassium ferrocyanide in a phosphate buffer.[20][21] Immerse the tissues in the staining solution and apply a vacuum for 10-15 minutes to facilitate infiltration.[18][20]

  • Incubation: Incubate the samples in the dark at 37°C.[20][22] Incubation time can range from a few hours to overnight, depending on the strength of the promoter.

  • Clearing: After incubation, remove the staining solution. To visualize the blue precipitate clearly, remove chlorophyll (B73375) by incubating the tissues in 70-80% ethanol (B145695), changing the ethanol solution as needed until the tissue is clear.[20][22]

  • Microscopy: Mount the cleared tissues on a slide with a clearing agent (e.g., Hoyer's solution) and observe under a light microscope, preferably with Differential Interference Contrast (DIC) optics.[23]

GUS_Staining_Workflow Start Harvest Seedlings (pCLE25::GUS) Fix 1. Fixation (e.g., 90% Acetone, on ice) Start->Fix Wash 2. Wash (Phosphate Buffer) Fix->Wash Infiltrate 3. Vacuum Infiltrate (X-Gluc Staining Solution) Wash->Infiltrate Incubate 4. Incubate (37°C, dark, overnight) Infiltrate->Incubate Clear 5. Clear Tissue (70% Ethanol Series) Incubate->Clear Mount 6. Mount & Observe (Microscopy) Clear->Mount End Blue Precipitate Indicates CLE25 Promoter Activity Mount->End

Caption: Experimental workflow for GUS histochemical staining.
Measurement of Root Meristem Size

A common method to quantify the size of the root apical meristem is to count the number of cells in a specific tissue file.[24][25]

  • Sample Preparation: Grow Arabidopsis seedlings vertically on agar (B569324) plates. For visualization, clear the roots by mounting them in a clearing solution such as Hoyer's solution or chloral (B1216628) hydrate.[23]

  • Microscopy: Use a light microscope equipped with DIC optics to clearly visualize the cell files of the root tip.[23]

  • Cell Counting: Identify the quiescent center (QC) at the stem cell niche. Select the cortex cell file and count the number of non-elongated cells from the QC up to the first cell that shows visible signs of rapid elongation (the transition zone).[23][24] This number represents the size of the meristem in terms of cell count.

  • Data Analysis: Repeat the measurement for a statistically significant number of roots (n > 10) for each condition or genotype being compared.

Meristem_Measurement_Workflow Start Grow Seedlings on Vertical Plates Prepare 1. Prepare Slides (Clear roots in Hoyer's solution) Start->Prepare Image 2. Image Root Tip (DIC Microscopy) Prepare->Image Identify 3. Identify Landmarks (Quiescent Center & Cortex File) Image->Identify Count 4. Count Cells (From QC to first elongated cortex cell) Identify->Count Analyze 5. Statistical Analysis (n > 10 roots per condition) Count->Analyze End Quantitative Meristem Size Analyze->End

Caption: Workflow for measuring root meristem size.
Synthetic Peptide Application Assay

To study the direct effects of CLE25, a chemically synthesized version of the 12-amino acid mature peptide is applied to plants.[11][26]

  • Peptide Preparation: Synthesize and purify the this compound (sequence: RRVPNGPDPIHN in Arabidopsis).[6][27] Dissolve the lyophilized peptide in a sterile solvent (e.g., water or a mild solvent like acetonitrile (B52724) at a low concentration) to create a high-concentration stock solution.[14]

  • Treatment:

    • For root growth assays: Grow seedlings in liquid culture or on solid agar plates. Add the this compound to the growth medium to the final desired concentration (typically ranging from 1 nM to 10 µM).[11][14] Include a mock treatment with just the solvent as a control.

    • For drought/stomatal assays: Apply the peptide solution directly to the roots of whole plants or spray it onto the leaves.[6][14]

  • Incubation: Grow the plants under controlled conditions for a specified period (e.g., 3 hours for short-term stomatal response, several days for root growth phenotypes).[7][14]

  • Phenotypic Analysis: After the treatment period, measure the relevant parameters, such as primary root length, meristem size, stomatal aperture, or gene expression levels, and compare them to the mock-treated control plants.[6][7][14]

Conclusion and Future Directions

The this compound is a paradigm of functional versatility in plant signaling, acting as both a local regulator of development in the root meristem and a systemic signal for environmental adaptation. Its role in promoting phloem initiation via the CLERK-CLV2 receptor complex and its function in drought tolerance through the BAM1/3-ABA pathway highlight its importance in plant viability.[2][5][6] The potential to harness the CLE25 pathway, for instance by exogenous application of the peptide, offers promising avenues for developing strategies to enhance drought stress resistance in crops.[6]

Future research should focus on identifying the downstream intracellular components of the CLE25 signaling cascades to fully elucidate the molecular mechanisms of action. Furthermore, investigating the crosstalk between CLE25 signaling and other phytohormonal pathways will provide a more integrated understanding of how plants coordinate their growth and stress responses.[6][9]

References

Technical Guide: Identification and Characterization of CLE25 Peptide Homologs in Crop Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for identifying and functionally validating homologs of the CLE25 peptide in key agricultural crops. CLE (CLAVATA3/EMBRYO SURROUNDING REGION) peptides are crucial signaling molecules that regulate plant growth, development, and stress responses.[1][2][3] The this compound, in particular, has been identified as a key long-distance signal in response to drought, moving from the roots to the leaves to modulate stomatal control via abscisic acid (ABA) signaling.[1][2][4][5][6] Identifying functional CLE25 homologs in crop species presents a significant opportunity to develop novel strategies for enhancing stress tolerance and improving agricultural productivity.

The CLE25 Signaling Pathway: A Model for Action

In the model plant Arabidopsis thaliana, the this compound plays a critical role in both developmental processes and abiotic stress responses.[4][7] Understanding this pathway is fundamental to predicting the function of its homologs in other species.

Under drought conditions, the AtCLE25 gene is highly expressed in the roots.[2] The resulting peptide is transported through the vascular system to the leaves, where it acts as a long-distance signal.[1][2][5] In the leaves, CLE25 is perceived by receptor-like kinases (RLKs) on the cell surface. The primary receptors implicated in CLE25 perception for drought response are BARELY ANY MERISTEM (BAM) kinases.[2][8] For developmental processes like phloem initiation, CLE25 is perceived by a receptor complex involving CLE-RESISTANT RECEPTOR KINASE (CLERK) and CLAVATA2 (CLV2).[4][7]

Upon binding, the activated receptor complex triggers a downstream signaling cascade that leads to the increased expression of 9-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3), a key enzyme in ABA biosynthesis.[1] The subsequent rise in ABA levels promotes stomatal closure, reducing water loss through transpiration and enhancing the plant's tolerance to drought.[1][2][4]

CLE25_Signaling_Pathway cluster_root Root Cell cluster_vasculature Vascular Tissue (Long-Distance Transport) cluster_leaf Leaf Cell Drought Drought Stress CLE25_Gene CLE25 Gene Expression Drought->CLE25_Gene CLE25_Peptide_Root This compound CLE25_Gene->CLE25_Peptide_Root Transport Root-to-Shoot Signal CLE25_Peptide_Root->Transport CLE25_Peptide_Leaf This compound Transport->CLE25_Peptide_Leaf Receptor BAM / CLERK-CLV2 Receptor Complex CLE25_Peptide_Leaf->Receptor Signaling Downstream Signaling Receptor->Signaling Phloem Phloem Initiation Receptor->Phloem (Developmental) NCED3 NCED3 Expression Signaling->NCED3 ABA ABA Biosynthesis NCED3->ABA Stomatal_Closure Stomatal Closure ABA->Stomatal_Closure

Caption: The CLE25 signaling pathway from root to leaf under drought stress.

A Workflow for Identifying CLE25 Homologs

A systematic approach combining computational (in silico) and experimental validation methods is essential for accurately identifying and characterizing CLE25 homologs in crop species.

Homolog_Identification_Workflow cluster_insilico In Silico Identification cluster_experimental Experimental Validation A 1. Database Mining (BLASTp/tBLASTn) B 2. Candidate Selection (E-value, sequence length) A->B C 3. Conserved Domain Analysis (SignalP, CLE motif) B->C D 4. Multiple Sequence Alignment C->D E 5. Phylogenetic Analysis D->E F 6. Gene Expression Analysis (qRT-PCR under stress) E->F Select high-confidence candidates H 8. Functional Assays (Stomatal closure, drought tolerance) F->H G 7. Peptide Synthesis G->H I 9. Phenotypic Characterization H->I

Caption: Workflow for in silico identification and experimental validation of CLE25 homologs.

Quantitative Data on CLE25 Homolog Function

Research in cotton (Gossypium hirsutum) has identified a functional CLE25 homolog, GhCLE25, that positively regulates drought tolerance.[1][6] Silencing GhCLE25 via Virus-Induced Gene Silencing (VIGS) resulted in increased drought sensitivity, while the external application of a synthetic Ghthis compound enhanced drought tolerance.[1]

Table 1: Physiological Effects of Modulating GhCLE25 Function in Cotton under Drought Stress

ParameterVIGS:GhCLE25 vs. Control (TRV:00)Synthetic CLE25p vs. MockReference
Phenotype More severe wilting, yellow leavesHigher survival rate, less wilting[6]
Plant Height Significantly Higher (under normal conditions)-[1]
Fresh Weight Significantly Higher (under normal conditions)Increased[1]
Superoxide Dismutase (SOD) Activity DecreasedIncreased[1]
Peroxidase (POD) Activity DecreasedIncreased[1]
Catalase (CAT) Activity DecreasedIncreased[1]
Malondialdehyde (MDA) Content Increased (indicating more cell damage)Decreased[1]

Data summarized from studies on GhCLE25 in cotton, showing its role in growth and drought stress response.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the identification workflow.

Protocol 1: In Silico Homolog Identification via BLAST

Objective: To identify putative CLE25 protein sequence homologs in a target crop genome or transcriptome database.

  • Obtain Query Sequence: Retrieve the full-length protein sequence of a confirmed CLE25, such as Arabidopsis thaliana AtCLE25 (AT3G24770).

  • Select Database: Navigate to a relevant database such as the NCBI BLAST portal, Phytozome, or a species-specific genome database.

  • Choose BLAST Program:

    • Use BLASTp (protein-protein BLAST) to search against a protein database.

    • Use tBLASTn (protein query vs. translated nucleotide database) to search against a nucleotide genome or transcriptome database. This is useful for finding unannotated genes.

  • Set Parameters:

    • Enter the AtCLE25 protein sequence as the query.

    • Select the target organism's database.

    • Use default algorithm parameters (e.g., BLOSUM62 matrix) for the initial search. An expect threshold (E-value) of 1e-5 or lower is recommended.

  • Analyze Results:

    • Examine the list of hits. Prioritize sequences with low E-values, high query coverage, and high sequence identity.

    • Look for the conserved 12-amino acid CLE motif at the C-terminus of the candidate sequences.[6]

    • Use tools like SignalP to predict the presence of an N-terminal signal peptide, a characteristic feature of secreted CLE proteins.[3][9]

    • Compile a list of high-confidence candidate homologs for further analysis.

Protocol 2: Phylogenetic Analysis

Objective: To determine the evolutionary relationship between candidate homologs and known CLE peptides.

  • Gather Sequences: Collect the protein sequences of your high-confidence candidates identified in Protocol 1. Also, include known CLE25 sequences from other species (Arabidopsis, cotton, etc.) and representative sequences from other CLE groups to serve as an outgroup.

  • Multiple Sequence Alignment (MSA):

    • Use an MSA tool such as ClustalW, MUSCLE, or T-Coffee.[10]

    • Align the full-length protein sequences.

    • Visually inspect the alignment to ensure the conserved CLE domain is properly aligned.

  • Construct Phylogenetic Tree:

    • Input the alignment file into a program like MEGA (Molecular Evolutionary Genetics Analysis) or use a web-based server like PhyML.

    • Choose a statistical method for tree construction. The Neighbor-Joining method is fast and suitable for large datasets, while Maximum Likelihood provides a more robust statistical evaluation.

    • Perform a bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for each branch of the tree.

  • Interpret Tree: Identify candidates that cluster closely with known CLE25 peptides. High bootstrap values at the nodes connecting your candidates to the CLE25 clade indicate a strong evolutionary relationship.

Protocol 3: Gene Expression Analysis by qRT-PCR

Objective: To validate if the expression of a candidate homolog is induced by drought, similar to known CLE25 genes.[1][2]

  • Plant Material and Stress Treatment:

    • Grow seedlings of the target crop species under controlled conditions.

    • Induce drought stress by withholding water or by transferring seedlings to a high-osmolarity solution (e.g., PEG6000).[1]

    • Collect root and leaf tissue samples at various time points after initiating the stress (e.g., 0h, 1h, 3h, 6h, 12h).

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the collected tissue samples using a commercial kit or a standard protocol (e.g., Trizol).

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize first-strand complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

  • Primer Design and Validation:

    • Design gene-specific primers for your candidate gene and a stable reference (housekeeping) gene. Primers should typically amplify a 100-200 bp product.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qRT-PCR reaction mix containing cDNA template, primers, and a fluorescent dye (e.g., SYBR Green).

    • Run the reaction in a real-time PCR machine.

    • Analyze the results using the 2-ΔΔCT method to determine the relative fold change in gene expression in stress-treated samples compared to the control (0h).[1]

  • Data Analysis: A significant upregulation of the candidate gene's expression in the roots following drought stress is strong evidence for its role as a CLE25 functional homolog.

Protocol 4: Synthetic Peptide Application Assay

Objective: To functionally test if the candidate peptide can elicit a physiological response associated with CLE25, such as stomatal closure.[2]

  • Peptide Synthesis: Synthesize the predicted 12-amino acid mature CLE peptide from the C-terminus of your candidate homolog.[4] Peptides should be of high purity (e.g., >95% HPLC).

  • Plant Material: Use young, healthy plants of the target crop species.

  • Stomatal Aperture Assay:

    • Excise leaves or create epidermal peels from the leaves.

    • Incubate the samples in a stomatal opening solution under light to ensure stomata are open.

    • Replace the opening solution with a treatment solution containing the synthetic peptide at various concentrations (e.g., 1 nM to 1 µM).[2] Include a mock treatment (solution without peptide) and a positive control (ABA) for comparison.

    • Incubate for a set period (e.g., 2-3 hours).

    • Measure the stomatal aperture (the width of the stomatal pore) using a microscope equipped with an imaging system.

  • Whole Plant Drought Assay:

    • Apply the synthetic peptide solution to the roots of whole plants or spray it onto the leaves.[1][6]

    • Subject the treated plants and mock-treated controls to drought stress by withholding water.

    • Monitor and quantify phenotypic differences, such as wilting, leaf temperature, and survival rate over several days.

  • Analysis: A significant reduction in stomatal aperture or an observable increase in whole-plant drought tolerance upon peptide application provides strong evidence for the peptide's function as a CLE25 homolog.[2][6]

References

An In-depth Technical Guide to CLE25 Peptide Precursor Processing and Maturation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CLAVATA3/EMBRYO SURROUNDING REGION (CLE) 25 peptide is a crucial signaling molecule in plants, playing pivotal roles in developmental processes and responses to environmental stress. As a member of the CLE family of plant peptide hormones, CLE25 undergoes a series of post-translational modifications and proteolytic processing steps to mature from its precursor protein into a biologically active 12-amino acid peptide. This technical guide provides a comprehensive overview of the current understanding of CLE25 precursor processing and maturation. It includes a summary of quantitative data, detailed experimental methodologies for key analysis techniques, and visualizations of the relevant pathways and workflows. This document is intended to serve as a valuable resource for researchers investigating CLE peptide signaling and professionals engaged in the development of novel agrochemicals and plant therapeutics.

Introduction

Plant peptide hormones are critical regulators of intercellular communication, orchestrating a wide array of physiological processes, from cell division and differentiation to defense and stress responses. The CLE gene family, with 32 members in Arabidopsis thaliana, encodes small signaling peptides that are central to these communication networks[1][2]. The CLE25 peptide, in particular, has been identified as a key player in several vital functions. It acts as a long-distance signal from the roots to the shoots to modulate stomatal control in response to water deficiency, thereby enhancing drought tolerance[3][4]. Furthermore, CLE25 is integral to vascular development, specifically in regulating the initiation of phloem[5].

Like other CLE peptides, CLE25 is synthesized as a larger pre-pro-peptide that undergoes a multi-step maturation process to yield the final, active peptide. This process involves the cleavage of a signal peptide, proteolytic processing by specific proteases, and post-translational modifications such as proline hydroxylation. Understanding the intricacies of CLE25 maturation is fundamental for elucidating its biological functions and for the potential manipulation of these pathways for crop improvement.

Quantitative Data on CLE25 and its Precursor

Precise quantitative data is essential for the biochemical and molecular analysis of CLE25 processing. The following tables summarize the key quantitative parameters for the Arabidopsis thaliana CLE25 precursor and the mature peptide.

ParameterValueSource
Precursor Protein Length81 amino acids[6]
Precursor Protein Molecular Weight8,625 Da[6]
Gene LocusAt3g28455[6]
Mature Peptide Length12 amino acids[7][8]
Mature Peptide SequenceArg-Lys-Val-Hyp-Asn-Gly-Hyp-Asp-Pro-Ile-His-Asn[7][8][9]
Mature Peptide Molecular Weight (with hydroxylation)1375.5 g/mol [7][8][9]
Mature Peptide Molecular FormulaC₅₈H₉₄N₂₀O₁₉[8]

Table 1: Quantitative Data for Arabidopsis thaliana CLE25 Precursor and Mature Peptide. This table provides a summary of the key physical and chemical properties of the CLE25 pre-pro-peptide and the final, biologically active peptide.

CLE25 Precursor Processing and Maturation Pathway

The maturation of the this compound from its precursor is a sequential process that occurs within the secretory pathway. While the specific enzymes that process the CLE25 precursor have not all been definitively identified, the general steps are understood from studies on other CLE peptides.

Overview of the Maturation Process

The CLE25 gene encodes an 81-amino acid pre-pro-peptide[6]. The maturation process can be broken down into the following key stages:

  • Signal Peptide Cleavage: The N-terminal signal peptide directs the pre-pro-peptide into the endoplasmic reticulum (ER), where it is cleaved off to produce the pro-peptide.

  • Proteolytic Cleavage: The pro-peptide is further processed by endopeptidases, likely subtilase-like serine proteases (SBTs), which cleave at specific sites to release the C-terminal CLE domain[10][11]. The precise cleavage sites for CLE25 have not been experimentally confirmed.

  • Post-Translational Modifications: The mature peptide undergoes post-translational modifications, most notably the hydroxylation of proline residues, which is crucial for its biological activity[7].

Predicted Cleavage Sites

Based on the known sequence of the mature this compound, the cleavage to release the 12-amino acid active form occurs N-terminally to Arginine (R) and C-terminally to Asparagine (N) within the C-terminal region of the precursor. The full amino acid sequence of the Arabidopsis thaliana CLE25 precursor (UniProt: Q8LFL4) is:

MKLFSLFLFLFLLFLFICICSKRKRSSSDSSFPSSSPKRKVPNGPDPIHNSSTSSG

The mature peptide sequence is RKVPNGPDPIHN. Therefore, the N-terminal cleavage likely occurs after the PK residues and the C-terminal cleavage after the final N.

CLE25_Precursor_Processing_Workflow cluster_modifications Post-Translational Modifications PreProPeptide CLE25 Pre-pro-peptide (81 aa) MKLFSLFLFLFLLFLFICICSKRKRSSSDSSFPSSSPKRKVPNGPDPIHNSSTSSG ProPeptide Pro-peptide (Signal peptide removed) PreProPeptide->ProPeptide Signal Peptidase (in ER) ProcessedProPeptide Processed Pro-peptide (N-terminal cleavage) ProPeptide->ProcessedProPeptide Subtilase(s)? (Post-Golgi?) MaturePeptide Mature this compound (12 aa) RKVP(OH)NGP(OH)DPIHN ProcessedProPeptide->MaturePeptide Carboxypeptidase? (Post-Golgi?) Hydroxylation Proline Hydroxylation MaturePeptide->Hydroxylation

A simplified workflow of the predicted CLE25 precursor processing and maturation steps.

CLE25 Signaling Pathway

Once mature, the this compound is secreted into the apoplast where it can act as a signaling molecule. In the context of phloem initiation, CLE25 perception involves a receptor complex at the plasma membrane.

Genetic and biochemical evidence suggests that CLE25 is perceived by a complex consisting of the leucine-rich repeat (LRR) receptor-like kinase (RLK) CLE-RESISTANT RECEPTOR KINASE (CLERK) and the LRR receptor-like protein CLV2[5]. This interaction initiates a downstream signaling cascade that ultimately regulates gene expression related to phloem development. In drought response, the this compound travels from the roots to the leaves and induces the expression of 9-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3), a key enzyme in abscisic acid (ABA) biosynthesis, leading to stomatal closure[3].

CLE25_Signaling_Pathway cluster_extracellular Extracellular Space (Apoplast) cluster_membrane Plasma Membrane cluster_intracellular Intracellular CLE25 Mature this compound ReceptorComplex CLERK-CLV2 Receptor Complex CLE25->ReceptorComplex Binding SignalingCascade Downstream Signaling Cascade ReceptorComplex->SignalingCascade Activation GeneExpression Regulation of Gene Expression (e.g., NCED3) SignalingCascade->GeneExpression BiologicalResponse Biological Response (Phloem Initiation, Stomatal Closure) GeneExpression->BiologicalResponse

The CLE25 signaling pathway, from extracellular perception to intracellular response.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of CLE25 precursor processing and maturation.

In Vitro Cleavage Assay for CLE Peptide Precursors

This protocol is adapted from general methods for assessing the activity of proteases on peptide precursors and can be tailored for CLE25.

Objective: To determine if a candidate protease can cleave the CLE25 precursor protein in vitro.

Materials:

  • Recombinant CLE25 precursor protein (full-length or a specific domain).

  • Purified candidate protease (e.g., a subtilase).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM CaCl₂).

  • Stop solution (e.g., 10% trifluoroacetic acid, TFA).

  • HPLC system for separating cleavage products.

  • Mass spectrometer for product identification.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the recombinant CLE25 precursor (substrate) and the purified protease in the assay buffer. A typical reaction volume is 50-100 µL. Include a negative control with no protease.

  • Incubation: Incubate the reaction at the optimal temperature for the protease (e.g., 37°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding the stop solution.

  • Analysis of Cleavage Products:

    • Inject the samples into an HPLC system equipped with a C18 reverse-phase column to separate the cleavage products from the intact precursor.

    • Monitor the elution profile at 214 nm.

    • Collect the fractions corresponding to the peaks.

  • Product Identification: Analyze the collected fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the molecular weights of the cleavage products and identify the cleavage sites through peptide sequencing (MS/MS).

Purification of Plant Subtilases

This protocol outlines a general procedure for the purification of subtilase enzymes from plant tissues.

Objective: To isolate and purify active subtilase enzymes for use in in vitro cleavage assays.

Materials:

  • Plant tissue expressing the target subtilase.

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM EDTA, 5 mM DTT, 1 mM PMSF).

  • Ammonium (B1175870) sulfate (B86663).

  • Dialysis tubing.

  • Chromatography system (e.g., FPLC) with various columns (e.g., ion-exchange, size-exclusion).

  • Bradford assay reagents for protein quantification.

  • Substrate for activity assay (e.g., a synthetic chromogenic or fluorogenic peptide).

Procedure:

  • Protein Extraction: Homogenize the plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to remove cell debris and collect the supernatant.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction that precipitates at a specific saturation range (e.g., 40-80%).

  • Dialysis: Resuspend the protein pellet in a minimal volume of buffer and dialyze extensively against a buffer suitable for the first chromatography step to remove ammonium sulfate.

  • Ion-Exchange Chromatography: Load the dialyzed sample onto an ion-exchange column (e.g., DEAE-Sepharose). Elute the bound proteins with a salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for subtilase activity.

  • Size-Exclusion Chromatography: Pool the active fractions from the ion-exchange step, concentrate, and load onto a size-exclusion column to separate proteins based on their molecular weight. Collect fractions and assay for activity.

  • Purity Assessment: Analyze the purified fractions by SDS-PAGE to assess the purity of the subtilase.

Analysis of Proline Hydroxylation by Mass Spectrometry

This protocol describes a method for identifying and quantifying proline hydroxylation in the mature this compound.

Objective: To confirm the presence and determine the sites of proline hydroxylation in the this compound.

Materials:

  • Purified or synthetic this compound.

  • Trypsin or another suitable protease for digestion (if analyzing a larger precursor fragment).

  • LC-MS/MS system.

  • Software for mass spectrometry data analysis.

Procedure:

  • Sample Preparation: If starting with a larger protein, perform an in-solution tryptic digest. For the mature peptide, it can be directly analyzed.

  • LC-MS/MS Analysis:

    • Inject the peptide sample into the LC-MS/MS system.

    • Separate the peptides using a reverse-phase HPLC column with a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • The mass spectrometer should be operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database containing the CLE25 precursor sequence.

    • Specify proline hydroxylation as a variable modification (+15.9949 Da) in the search parameters.

    • Manually validate the MS/MS spectra of identified hydroxylated peptides to confirm the site of modification based on the presence of fragment ions that pinpoint the location of the mass shift.

Conclusion

The processing and maturation of the this compound precursor is a complex and tightly regulated process that is fundamental to its diverse biological roles in plant development and stress adaptation. While significant progress has been made in understanding the general principles of CLE peptide maturation, further research is needed to identify the specific proteases responsible for processing the CLE25 precursor and to elucidate the precise molecular mechanisms that govern this process. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the fascinating biology of CLE25 and to explore its potential for agricultural applications. The continued study of CLE25 and other peptide hormones will undoubtedly uncover new layers of complexity in plant signaling and open up new avenues for enhancing crop resilience and productivity.

References

Unraveling the Location of a Key Plant Messenger: A Technical Guide to the Subcellular Localization of CLE25 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the subcellular localization of the CLAVATA3/EMBRYO SURROUNDING REGION 25 (CLE25) peptide, a critical signaling molecule in plants. Synthesizing current research, this document offers researchers, scientists, and drug development professionals an in-depth understanding of CLE25's spatial distribution within the cell and its broader role in plant development and stress response. While quantitative data on the subcellular distribution of CLE25 is not extensively available in current literature, this guide outlines the established methodologies to acquire such critical information.

Introduction to CLE25 Peptide

The this compound is a small signaling molecule known to play a pivotal role in intercellular communication, particularly in response to environmental stresses like drought.[1] It functions as a long-distance signal, primarily produced in the roots and traveling to the leaves to mediate physiological responses such as stomatal closure.[1] Understanding the precise subcellular localization of CLE25 is crucial for elucidating its complete signaling pathway, from synthesis and processing to secretion and receptor binding.

As a secreted peptide, the CLE25 precursor protein is expected to traverse the canonical secretory pathway. This involves synthesis in the endoplasmic reticulum (ER), further processing and packaging in the Golgi apparatus, and eventual secretion into the extracellular space (apoplast) for systemic transport via the plant's vascular tissues.

Data Presentation: Tissue-Level and Subcellular Localization of CLE25

Direct quantitative data for the subcellular abundance of the this compound is currently limited. However, a significant body of qualitative data from reporter gene studies and in-situ hybridization provides strong evidence for its localization at the tissue level and infers its journey through the secretory pathway.

Table 1: Tissue-Level Expression of CLE25 in Arabidopsis thaliana

Tissue/Cell TypeExpression EvidenceMethodReference
Root
StelePromoter activity detectedpCLE25::GUS[2]
Vascular ParenchymaPromoter activity detectedpCLE25::GUS[2]
ProcambiumGUS staining observedpCLE25::GUS
Sieve element-procambium stem cellsGene expression detectedIn-situ hybridization[3]
Phloem lineage cellsGene expression detectedIn-situ hybridization[3]
Shoot
LeavesGene expression detected in vascular tissuepCLE25::GUS

Table 2: Expected Subcellular Compartments for this compound Biogenesis

This table outlines the predicted subcellular compartments involved in the synthesis, processing, and transport of the this compound, based on the established model for secreted proteins.

Subcellular CompartmentPredicted Role in CLE25 Biogenesis
Endoplasmic Reticulum (ER)Synthesis of the pre-pro-peptide, signal peptide cleavage, and initial folding.
Golgi ApparatusFurther post-translational modifications and sorting into secretory vesicles.
Trans-Golgi Network (TGN) / Secretory VesiclesPackaging of the mature peptide for transport to the plasma membrane.
Plasma MembraneFusion of secretory vesicles, releasing the mature this compound into the apoplast.
Apoplast / Extracellular SpaceLocation of the mature, active peptide for long-distance signaling.
Vascular Tissue (Phloem/Xylem)Conduit for the long-distance transport of the this compound from roots to shoots.

Experimental Protocols for Determining Subcellular Localization

To obtain precise quantitative and qualitative data on CLE25 subcellular localization, the following experimental approaches are recommended.

Protocol 1: Fluorescent Protein Tagging and Confocal Microscopy

This method involves creating a fusion protein of CLE25 and a fluorescent reporter like Green Fluorescent Protein (GFP) to visualize its localization in living cells.

Objective: To visualize the dynamic subcellular localization of the this compound precursor during its transit through the secretory pathway.

Methodology:

  • Vector Construction:

    • Amplify the full-length coding sequence of the CLE25 gene from Arabidopsis thaliana cDNA.

    • Clone the CLE25 sequence into a plant expression vector to create an in-frame fusion with a fluorescent protein (e.g., GFP) at the C-terminus (CLE25-GFP). The fusion should be driven by the native CLE25 promoter to ensure expression in the correct tissues.

  • Plant Transformation:

    • Introduce the CLE25-GFP construct into Agrobacterium tumefaciens.

    • Transform Arabidopsis thaliana plants using the floral dip method.[4]

    • Select transgenic plants carrying the construct.

  • Confocal Laser Scanning Microscopy (CLSM):

    • Grow T2 or T3 generation transgenic seedlings on appropriate sterile media.

    • Carefully mount whole seedlings or dissected root tips in water or a suitable imaging medium on a microscope slide.[5][6]

    • Use a confocal microscope to visualize GFP fluorescence. Excite GFP at 488 nm and collect emission between 500-550 nm.

    • To identify specific organelles, co-localize the CLE25-GFP signal with organelle-specific fluorescent markers (e.g., ER-mCherry, Golgi-mCherry) or dyes (e.g., FM4-64 for plasma membrane).

    • Acquire Z-stack images to generate a 3D reconstruction of the protein's localization within the cell.

Protocol 2: Immunocytochemistry and Electron Microscopy

This technique uses antibodies to detect the native this compound within fixed tissues, offering high-resolution localization.

Objective: To determine the precise subcellular localization of the endogenous this compound at high resolution.

Methodology:

  • Tissue Fixation and Embedding:

  • Ultrathin Sectioning:

    • Cut ultrathin sections (70-90 nm) of the embedded tissue using an ultramicrotome and place them on nickel or gold grids.

  • Immunolabeling:

    • Block non-specific antibody binding by incubating the grids in a blocking solution (e.g., BSA or normal goat serum in PBS).

    • Incubate the sections with a primary antibody specifically raised against the mature this compound.

    • Wash the grids to remove unbound primary antibody.

    • Incubate with a secondary antibody conjugated to gold nanoparticles (e.g., 10 nm gold) that will bind to the primary antibody.[9][10]

    • Wash thoroughly to remove unbound secondary antibody.

  • Staining and Imaging:

    • Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast of cellular structures.

    • Visualize the sections using a Transmission Electron Microscope (TEM). The gold particles will appear as electron-dense black dots, indicating the location of the this compound.

Visualizations

CLE25 Signaling Pathway

CLE25_Signaling_Pathway cluster_extracellular Apoplast / Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CLE25_peptide This compound Receptor_Complex Receptor Complex (e.g., BAM1/CLERK-CLV2) CLE25_peptide->Receptor_Complex Binds to PBL_Kinases PBL Kinases Receptor_Complex->PBL_Kinases Activates Downstream_Targets Downstream Targets PBL_Kinases->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (e.g., Drought Tolerance) Downstream_Targets->Cellular_Response Leads to

Caption: The CLE25 signaling pathway from peptide perception to cellular response.

Experimental Workflow for Subcellular Localization

Experimental_Workflow cluster_cloning Vector Construction cluster_transformation Plant Transformation cluster_imaging Microscopy cluster_analysis Data Analysis A Amplify CLE25 gene B Clone into GFP expression vector A->B C Agrobacterium-mediated transformation B->C D Generate transgenic Arabidopsis lines C->D E Grow transgenic seedlings D->E F Confocal Laser Scanning Microscopy (CLSM) E->F G Image acquisition and co-localization analysis F->G H Determine subcellular localization of CLE25-GFP G->H

Caption: Workflow for determining CLE25 subcellular localization using GFP fusion.

Conclusion

The this compound is a vital component of the plant's long-distance signaling network, essential for coordinating responses to environmental cues. While its expression is localized to vascular tissues, particularly in the roots, a detailed quantitative understanding of its subcellular distribution is an area for future research. The experimental protocols detailed in this guide provide a robust framework for researchers to precisely map the subcellular journey of CLE25, from its synthesis to its secretion. Such studies will be invaluable in fully dissecting the molecular mechanisms of CLE peptide signaling and could inform strategies for enhancing stress tolerance in crop plants.

References

Methodological & Application

Application Notes: Synthetic CLE25 Peptide for Plant Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The CLAVATA3/EMBRYO SURROUNDING REGION-RELATED 25 (CLE25) peptide is a crucial signaling molecule in plants, playing a significant role in development and stress responses.[1][2] As a member of the CLE peptide family, it is involved in intercellular communication that governs processes such as root development, vascular differentiation, and adaptation to environmental cues like drought.[3][4][5] Synthetic CLE25 peptide, with the sequence Arg-Lys-Val-Hyp-Asn-Gly-Hyp-Asp-Pro-Ile-His-Asn for Arabidopsis thaliana, serves as a powerful tool for researchers to investigate these fundamental biological processes.[6]

Exogenous application of synthetic CLE25 allows for the precise study of its effects on plant physiology, including root meristem activity, hormone signaling, and gene expression.[1][7] It is particularly noted for its role as a long-distance signal, moving from the roots to the shoots to modulate stomatal control in response to dehydration.[3][5][8] These application notes provide an overview of the CLE25 signaling pathway and detailed protocols for conducting key bioassays to characterize its function.

CLE25 Signaling Pathway in Drought Response

Under drought conditions, CLE25 expression is induced in the roots. The resulting peptide is transported through the xylem to the leaves.[3][9] In the leaves, CLE25 is perceived by receptor complexes, including BARELY ANY MERISTEM (BAM) and CLAVATA3 INSENSITIVE RECEPTOR KINASES (CIK), which triggers a downstream signaling cascade.[1][10] This signaling promotes the expression of NINE-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3), a key enzyme in the biosynthesis of the stress hormone abscisic acid (ABA).[3][10] Elevated ABA levels then induce stomatal closure, reducing water loss and enhancing the plant's tolerance to drought stress.[3][11]

CLE25_Signaling_Pathway cluster_root Root cluster_transport Long-Distance Transport cluster_shoot Shoot (Leaf) Drought Drought Stress CLE25_Gene CLE25 Gene Expression Drought->CLE25_Gene CLE25_Peptide_Root This compound CLE25_Gene->CLE25_Peptide_Root Xylem Xylem CLE25_Peptide_Root->Xylem Transport CLE25_Peptide_Shoot This compound Xylem->CLE25_Peptide_Shoot Receptor BAM/CIK Receptors CLE25_Peptide_Shoot->Receptor NCED3 NCED3 Expression Receptor->NCED3 ABA ABA Biosynthesis NCED3->ABA Stomata Stomatal Closure ABA->Stomata

Caption: CLE25 root-to-shoot signaling pathway in drought response.

Summary of Biological Effects and Quantitative Data

Exogenous application of synthetic this compound has been shown to elicit several key responses in plants. The following table summarizes these effects and the corresponding quantitative data that can be measured in bioassays.

Bioassay TypePlant SpeciesObserved Physiological EffectPotential Quantitative Metrics
Root Growth Inhibition Arabidopsis thalianaSuppression of primary root growth; consumption of the proximal root meristem.[1][7]Primary root length (mm), Meristem cell number, Root growth rate (mm/day).
Phloem Development Arabidopsis thalianaFacilitates phloem initiation; disruption can delay protophloem formation.[5][12]Number of phloem cell files, Percentage of seedlings with continuous phloem.
Stomatal Aperture Assay Arabidopsis thaliana, CottonInduces stomatal closure to reduce water loss.[3][11]Stomatal aperture (µm), Stomatal density (number/mm²).
Gene Expression Analysis Arabidopsis thaliana, CottonUpregulation of ABA biosynthesis genes (e.g., NCED3).[3][9]Relative fold change in transcript levels (qRT-PCR).
Drought Tolerance Cotton, ArabidopsisEnhanced survival and physiological health under water-deficit conditions.[3][11]Survival rate (%), Relative water content (%), Malondialdehyde (MDA) content.

Experimental Protocols

Protocol 1: Root Growth Inhibition Bioassay in Arabidopsis thaliana

This protocol details a common bioassay to assess the effect of synthetic this compound on primary root growth. Root growth inhibition is a hallmark response to many exogenously applied CLE peptides.[13][14]

1. Materials and Reagents

  • Synthetic this compound (lyophilized powder)[6]

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium powder, including vitamins

  • Sucrose

  • Phytagel or Plant Agar (B569324)

  • Sterile water (e.g., Milli-Q)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Petri dishes (square or round)

  • Micropipettes and sterile tips

  • 70% (v/v) Ethanol (B145695)

  • Bleach solution (e.g., 20% commercial bleach)

  • Sterile laminar flow hood

  • Growth chamber or incubator

2. Preparation of CLE25 Stock Solution

  • Calculate the amount of sterile water or DMSO required to dissolve the lyophilized this compound to a stock concentration of 1 mM. Note: Using a mild solvent like sterile water is preferred; if solubility is an issue, DMSO can be used. Ensure the final DMSO concentration in the media is low (<0.1%) to avoid solvent effects.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

3. Preparation of Treatment Plates

  • Prepare MS agar medium according to the manufacturer's instructions (typically 0.5X MS salts, 1% sucrose, pH adjusted to 5.7).

  • Autoclave the medium and let it cool to approximately 50-60°C in a water bath.

  • Add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

  • Prepare a "mock" control plate by adding an equivalent volume of the solvent (water or DMSO) used for the peptide stock.

  • Pour the medium into sterile Petri dishes and allow them to solidify in a laminar flow hood.

4. Seed Sterilization and Plating

  • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 5-10 minute wash in a bleach solution, and then rinse 3-5 times with sterile water.

  • Resuspend the sterile seeds in a small amount of sterile 0.1% agar solution.

  • Place the seeds in a line on the surface of the prepared MS agar plates.

  • Seal the plates with micropore tape.

5. Incubation and Data Collection

  • Stratify the seeds by storing the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Use standard conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • After 5-10 days of growth, photograph the plates.

  • Measure the primary root length of each seedling from the root-shoot junction to the root tip using software like ImageJ.

6. Data Analysis

  • Calculate the average root length for each treatment and the mock control.

  • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine if the differences between treatments are statistically significant.

  • Plot the data as a bar chart showing mean root length versus peptide concentration.

Workflow_Root_Assay A Prepare CLE25 Stock Solution (1 mM) B Prepare 0.5X MS Agar Plates + various [CLE25] & Mock A->B D Plate Seeds on Treatment Media B->D C Surface Sterilize Arabidopsis Seeds C->D E Stratify at 4°C (2-3 Days) D->E F Incubate Vertically in Growth Chamber (5-10 Days) E->F G Image Plates and Measure Primary Root Length F->G H Statistical Analysis & Plot Data G->H

Caption: Experimental workflow for the CLE25 root growth inhibition bioassay.
Protocol 2: Stomatal Aperture Bioassay

This bioassay can be used to confirm the role of CLE25 in inducing stomatal closure.

1. Plant Material Preparation

  • Grow Arabidopsis or other model plants in soil under well-watered, standard growth chamber conditions for 3-4 weeks.

  • Conduct the experiment during the middle of the light period when stomata are typically open.

2. Stomatal Peeling

  • Excise a healthy, fully expanded leaf.

  • Using forceps and a razor blade, carefully peel a small section of the abaxial (lower) epidermis.

  • Immediately float the epidermal peel on a buffer solution (e.g., 10 mM MES-KCl, pH 6.15).

3. Peptide Treatment

  • Transfer the epidermal peels to a multi-well plate containing the buffer solution with various concentrations of synthetic this compound (e.g., 1 µM, 10 µM) and a mock control.

  • Incubate the peels under light for 2-3 hours.

4. Microscopy and Measurement

  • Mount an epidermal peel on a microscope slide with a drop of the treatment solution.

  • Observe the stomata under a light microscope (e.g., 40x objective).

  • Capture images of multiple fields of view for each treatment.

  • Measure the width and length of the stomatal pore for a significant number of stomata (e.g., n > 50) per treatment using ImageJ. The ratio of width to length can be used to quantify the degree of closure.

5. Data Analysis

  • Calculate the average stomatal aperture for each treatment.

  • Compare the peptide treatments to the mock control using appropriate statistical tests.

References

Application Notes and Protocols for CLE25 Peptide in Stomatal Closure Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CLAVATA3/EMBRYO-SURROUNDING REGION-RELATED 25 (CLE25) peptide is a crucial signaling molecule in plants, playing a key role in the long-distance regulation of stomatal aperture, particularly in response to dehydration stress.[1][2] Originating in the roots, this peptide travels through the vascular system to the leaves, where it induces stomatal closure to minimize water loss.[1][2][3] The mechanism involves the upregulation of abscisic acid (ABA) biosynthesis, a central hormone in plant stress responses.[1][2][3][4][5][6][7] Understanding the optimal application of CLE25 is vital for research into plant water-use efficiency, drought resistance, and the development of novel agrochemicals. These application notes provide a comprehensive guide to utilizing CLE25 peptide in stomatal closure assays, including optimal concentrations, detailed experimental protocols, and an overview of the underlying signaling pathway.

Data Presentation: Optimal this compound Concentrations

The efficacy of this compound in inducing stomatal closure is dose-dependent. The optimal concentration can vary based on the plant species and experimental conditions. Below is a summary of effective concentrations reported in studies on Arabidopsis thaliana.

ConcentrationObservationPlant MaterialIncubation TimeReference
1 nMEffective in inducing stomatal closureDetached Rosette Leaves3 hours[6]
10 nMEffective in inducing stomatal closureDetached Rosette Leaves3 hours[6]
100 nMEffective in inducing stomatal closureDetached Rosette Leaves3 hours[6]
1 µM (1000 nM)Effective in inducing stomatal closureDetached Rosette Leaves3 hours[6]

Note: For initial assays, a concentration range of 10 nM to 100 nM is recommended to elicit a significant and reproducible stomatal response. Higher concentrations (up to 1 µM) can be used to ensure a maximal response.

CLE25 Signaling Pathway in Stomatal Closure

Under dehydration stress, the CLE25 gene is upregulated in the roots. The resulting peptide acts as a long-distance signal.[2][3][7] In the leaves, CLE25 is perceived by the BARELY ANY MERISTEM (BAM) receptor-like kinases, specifically BAM1 and BAM3.[1][2][3][4] This ligand-receptor interaction triggers a downstream signaling cascade that leads to the increased expression of NINE-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3), a pivotal enzyme in the ABA biosynthesis pathway.[3][4][5][7] The subsequent rise in ABA levels activates the well-established ABA signaling cascade in guard cells, leading to ion efflux, loss of turgor, and ultimately, stomatal closure.[4][5]

CLE25_Signaling_Pathway cluster_root Root Vasculature cluster_leaf Leaf Guard Cell Dehydration Dehydration Stress CLE25_Gene CLE25 Gene Expression Dehydration->CLE25_Gene CLE25_Peptide_Root This compound CLE25_Gene->CLE25_Peptide_Root CLE25_Peptide_Leaf This compound Transport BAM_Receptor BAM1/BAM3 Receptors CLE25_Peptide_Leaf->BAM_Receptor Binding NCED3 NCED3 Gene Expression BAM_Receptor->NCED3 Activation ABA ABA Biosynthesis (Increase) NCED3->ABA Stomatal_Closure Stomatal Closure ABA->Stomatal_Closure

Caption: this compound signaling from root to leaf for stomatal closure.

Experimental Protocols

This section provides a detailed methodology for a stomatal closure assay using this compound on detached leaves, a common and effective method for quantifying stomatal responses.

Materials and Reagents
  • Plant Material: Fully expanded rosette leaves from 3- to 4-week-old Arabidopsis thaliana plants (or other species of interest). Plants should be well-watered and grown under controlled conditions (e.g., 16h light/8h dark cycle).

  • This compound: Synthetic this compound (e.g., Arg-Lys-Val-Hyp-Asn-Gly-Hyp-Asp-Pro-Ile-His-Asn) of high purity.[8] Prepare a stock solution (e.g., 1 mM in sterile water or 0.01% acetonitrile) and store at -20°C.

  • Incubation Buffer (MES/KOH):

    • 10 mM MES (2-(N-morpholino)ethanesulfonic acid)

    • 5 mM KCl

    • 50 µM CaCl₂

    • Adjust pH to 6.15 with KOH.

  • Microscope: Light microscope with magnification up to 400x.

  • Microscope Slides and Coverslips.

  • Image Analysis Software: ImageJ or similar software for measuring stomatal apertures.[9][10]

  • Petri Dishes or Multi-well plates.

  • Forceps.

Experimental Workflow Diagram

Stomatal_Assay_Workflow A 1. Leaf Detachment (From well-watered, light-adapted plants) B 2. Pre-incubation (Incubation buffer under light for 2-3h to open stomata) A->B C 3. Peptide Treatment (Transfer to buffer with CLE25 or Mock control) B->C D 4. Incubation (Incubate for a defined period, e.g., 3 hours) C->D E 5. Epidermal Peel or Direct Imaging (Prepare slides for microscopy) D->E F 6. Microscopy & Image Capture (Capture images of multiple stomata) E->F G 7. Data Analysis (Measure stomatal aperture width and length using ImageJ) F->G

Caption: Workflow for the CLE25-induced stomatal closure assay.

Step-by-Step Procedure
  • Plant Preparation: Use healthy, turgid leaves from plants that have been kept under light for at least 2-3 hours to ensure stomata are initially open.

  • Leaf Detachment: Carefully excise fully expanded leaves using a sharp razor blade or forceps.

  • Pre-incubation for Stomatal Opening:

    • Float the detached leaves, abaxial (lower) side down, in a petri dish containing MES/KOH incubation buffer.

    • Place the dish under light at a constant temperature for 2-3 hours to induce maximal stomatal opening.

  • This compound Treatment:

    • Prepare fresh dilutions of this compound in the incubation buffer to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Include a "mock" or "control" treatment containing the same concentration of the peptide solvent (e.g., 0.01% acetonitrile (B52724) or sterile water) in the incubation buffer.

    • Carefully transfer the pre-incubated leaves to the petri dishes containing the respective CLE25 concentrations or the mock solution.

  • Incubation: Incubate the leaves under the same light and temperature conditions for a set duration, typically 2 to 3 hours.

  • Sample Preparation for Microscopy:

    • Method A: Epidermal Peels: Gently peel a small section of the abaxial epidermis from the leaf using fine-tipped forceps. This method provides a clear, single layer of cells for imaging.[9]

    • Method B: Direct Leaf Mounting: Mount a small piece of the treated leaf directly onto a microscope slide in a drop of the incubation buffer. This method is faster but may have lower image quality.[9]

  • Microscopy and Image Acquisition:

    • Immediately view the epidermal peels or leaf sections under a light microscope.

    • Capture clear, high-resolution images of the stomata at 400x magnification. For each treatment, capture images from at least three different leaves, with 20-30 stomata measured per leaf to ensure statistical significance.

  • Data Analysis and Measurement:

    • Use image analysis software like ImageJ to measure the width and length of the stomatal pore (aperture).[9][10]

    • The stomatal aperture is typically reported as the ratio of width to length to normalize for variations in stomatal size.

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences between control and CLE25-treated samples.

Conclusion

The this compound is a potent, endogenous regulator of stomatal closure. The protocols and data presented here offer a robust framework for researchers investigating plant water relations and stress signaling. By employing the specified nanomolar concentrations and the detailed stomatal closure assay, scientists can effectively study the function of CLE25 and explore its potential applications in enhancing crop resilience to drought.

References

Application Notes and Protocols for CLE25 Peptide Treatment in Hydroponic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CLAVATA3/EMBRYO SURROUNDING REGION (CLE) family of peptides are crucial signaling molecules in plants, regulating a wide array of developmental processes and responses to environmental stimuli. Among these, the CLE25 peptide has been identified as a key mobile signal involved in the plant's adaptation to abiotic stresses, particularly drought and salinity.[1][2] Synthesized in the roots in response to water deficit, CLE25 travels through the vasculature to the leaves, where it modulates stomatal function to conserve water.[3][4][5] Specifically, the this compound promotes the biosynthesis of abscisic acid (ABA), a primary hormone regulating stomatal closure, by upregulating the expression of genes such as 9-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3).[1][2][5]

These application notes provide a detailed protocol for the treatment of plants with synthetic this compound (CLE25p) in a hydroponic setting. This allows for precise control over nutrient and peptide concentrations delivered to the root system, making it an ideal method for studying the dose-dependent effects of CLE25p on plant growth, physiology, and stress tolerance. The protocols outlined below are designed for researchers in plant biology, agronomy, and drug development who are investigating signaling peptides as potential tools for enhancing crop resilience.

Materials and Reagents

  • Plant Material: Seedlings of the desired plant species (e.g., Arabidopsis thaliana, cotton, or other model or crop species).

  • Hydroponic System: A suitable hydroponic setup (e.g., deep water culture, nutrient film technique, or a simple beaker-based system for smaller-scale experiments).

  • Growth Medium: Species-specific hydroponic nutrient solution (e.g., Hoagland, Murashige and Skoog).

  • Synthetic this compound (CLE25p): The mature 12-amino-acid peptide with the sequence RRVPNGPDPIHN.[1] Custom peptide synthesis services can provide this peptide at the required purity.

  • Control Solution: A mock solution without the this compound. This can be the hydroponic solution with the solvent used to dissolve the peptide added in the same concentration as the treatment group.

  • Stress-Inducing Agents (Optional):

    • Polyethylene glycol (PEG) 6000 for mimicking drought stress (e.g., 15% w/v solution).[1]

    • Sodium chloride (NaCl) for inducing salt stress (e.g., 200 mM solution).[1]

  • Equipment:

    • pH meter and EC meter

    • Aeration system (air pump and air stones)

    • Grow lights with a controlled photoperiod

    • Laboratory glassware (beakers, graduated cylinders)

    • Micropipettes

    • Plant growth chamber or a controlled environment room

Experimental Protocols

Protocol 1: General Hydroponic Treatment with CLE25p

This protocol describes the application of CLE25p to plant roots in a standard hydroponic system to assess its effects on growth and physiology under normal conditions.

  • Plant Acclimatization:

    • Germinate seeds and grow seedlings in a suitable substrate (e.g., rockwool, perlite) until they have developed a healthy root system.

    • Transfer the seedlings to the hydroponic system filled with the appropriate nutrient solution.

    • Allow the plants to acclimate for at least one week, ensuring the nutrient solution is aerated and replaced as needed.

  • Peptide Preparation and Application:

    • Prepare a stock solution of CLE25p (e.g., 1 mM in sterile deionized water). Store at -20°C for long-term storage.

    • On the day of the experiment, dilute the stock solution into the fresh hydroponic medium to achieve the desired final concentration. A common starting concentration for exogenous peptide application is 10 µM.[1]

    • Replace the nutrient solution in the hydroponic system with the CLE25p-containing medium for the treatment group and the control solution for the control group.

  • Incubation and Monitoring:

    • Grow the plants under controlled environmental conditions (e.g., 16h/8h light/dark cycle, 22-25°C).

    • Monitor the plants daily for any visible phenotypic changes.

    • The duration of the treatment can vary from a few hours for short-term responses to several days or weeks for long-term developmental effects.

  • Data Collection and Analysis:

    • At the end of the treatment period, harvest the plants.

    • Measure various growth parameters such as plant height, fresh weight, and dry weight of shoots and roots.

    • For physiological and biochemical analyses, collect tissue samples and freeze them immediately in liquid nitrogen, then store at -80°C.

Protocol 2: CLE25p Treatment under Abiotic Stress Conditions

This protocol is designed to evaluate the protective effects of CLE25p against drought or salt stress in a hydroponic system.

  • Plant Acclimatization and Pre-treatment:

    • Follow the acclimatization steps as described in Protocol 1.

    • Optionally, pre-treat the plants with CLE25p for a specific period (e.g., 24-48 hours) before inducing stress.

  • Stress Induction:

    • To induce drought stress, add PEG 6000 to the hydroponic solution to achieve the desired water potential (e.g., 15% PEG 6000).[1]

    • To induce salt stress, add NaCl to the hydroponic solution to the target concentration (e.g., 200 mM NaCl).[1]

    • The CLE25p should be present in the stress-inducing medium for the treatment group.

  • Stress Treatment and Recovery:

    • Maintain the stress conditions for a predetermined period (e.g., 3-7 days), depending on the plant species and the severity of the stress.

    • After the stress period, you can either harvest the plants for analysis or transfer them back to the standard nutrient solution to assess their recovery.

  • Data Collection and Analysis:

    • In addition to the growth parameters mentioned in Protocol 1, assess stress-related physiological and biochemical markers.

    • Measure the activities of antioxidant enzymes such as peroxidase (POD), superoxide (B77818) dismutase (SOD), and catalase (CAT).[1]

    • Quantify the malondialdehyde (MDA) content as an indicator of lipid peroxidation and oxidative stress.[1]

    • Calculate the survival rate of the plants after the stress treatment.[1]

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from the experiments described above.

Table 1: Effect of CLE25p on Plant Growth Parameters under Normal Conditions

TreatmentPlant Height (cm)Shoot Fresh Weight (g)Root Fresh Weight (g)
Control15.2 ± 1.35.8 ± 0.52.1 ± 0.3
10 µM CLE25p14.8 ± 1.15.5 ± 0.42.0 ± 0.2

Table 2: Effect of CLE25p on Physiological Parameters under Drought Stress

TreatmentSurvival Rate (%)POD Activity (U/g FW)SOD Activity (U/g FW)CAT Activity (U/g FW)MDA Content (nmol/g FW)
Control (No Stress)10025.4 ± 2.1150.3 ± 12.535.6 ± 3.05.2 ± 0.4
Drought Stress4548.9 ± 4.3280.1 ± 25.120.1 ± 1.812.8 ± 1.1
Drought + 10 µM CLE25p7535.1 ± 3.2210.5 ± 18.928.9 ± 2.58.1 ± 0.7

Visualizations

CLE25 Signaling Pathway

CLE25_Signaling_Pathway cluster_root Root Cell cluster_vasculature Vasculature (Long-Distance Transport) cluster_leaf Leaf Cell Drought_Stress Drought Stress CLE25_Gene CLE25 Gene Transcription Drought_Stress->CLE25_Gene proCLE25 prothis compound CLE25_Gene->proCLE25 CLE25_Peptide_Root This compound proCLE25->CLE25_Peptide_Root Processing CLE25_Transport This compound Transport CLE25_Peptide_Root->CLE25_Transport Root-to-Shoot CLE25_Peptide_Leaf This compound CLE25_Transport->CLE25_Peptide_Leaf BAM_Receptors BAM1/BAM3 Receptors CLE25_Peptide_Leaf->BAM_Receptors Binding Signaling_Cascade Downstream Signaling Cascade BAM_Receptors->Signaling_Cascade NCED3_Gene NCED3 Gene Expression Signaling_Cascade->NCED3_Gene ABA_Biosynthesis ABA Biosynthesis NCED3_Gene->ABA_Biosynthesis Stomatal_Closure Stomatal Closure ABA_Biosynthesis->Stomatal_Closure

Caption: CLE25 signaling pathway from root to leaf under drought stress.

Experimental Workflow for CLE25p Treatment in Hydroponics

Hydroponic_Workflow A Seed Germination & Seedling Growth B Transfer to Hydroponic System & Acclimatization A->B D Divide Plants into Control & Treatment Groups B->D C Prepare Treatment Solutions (Control vs. CLE25p) E Apply Treatments to Hydroponic Medium C->E D->E F Induce Abiotic Stress (Optional) (e.g., PEG or NaCl) E->F Stress Experiment G Incubate under Controlled Conditions E->G F->G H Monitor & Collect Data (Phenotypic Observations) G->H I Harvest Plants H->I J Measure Growth Parameters (Height, Weight) I->J K Biochemical & Physiological Assays (POD, SOD, CAT, MDA) I->K

Caption: Experimental workflow for this compound treatment in a hydroponic system.

References

Application Notes and Protocols for CLE25 Peptide in Root Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CLAVATA3/EMBRYO SURROUNDING REGION (CLE) family of peptides are crucial signaling molecules in plants, regulating various aspects of development, including the maintenance of stem cell niches. CLE25, a member of this family, has been identified as a key regulator of phloem initiation and root development.[1] Exogenous application of CLE peptides, including CLE25, has been demonstrated to inhibit primary root growth in the model organism Arabidopsis thaliana. This property makes CLE25 a valuable tool for studying root development, signal transduction, and for screening compounds that may modulate these pathways. These application notes provide a comprehensive overview and detailed protocols for utilizing the CLE25 peptide in in vitro root growth inhibition assays.

CLE25 Signaling Pathway in Root Development

This compound perception and signal transduction in the root involve a series of plasma membrane-localized receptors and intracellular kinases. The peptide is recognized by receptor complexes, initiating a signaling cascade that ultimately influences gene expression and modulates root growth and development.

Two primary receptor complexes have been implicated in perceiving CLE25 and related peptides in the root apical meristem (RAM). One complex consists of the leucine-rich repeat (LRR) receptor-like kinase (LRR-RLK) CLERK (CLE-RESISTANT RECEPTOR KINASE) and the LRR receptor-like protein CLV2 (CLAVATA2).[1] Another significant receptor complex involves BARELY ANY MERISTEM (BAM) family receptors (e.g., BAM3) and CIK (CLV3-INSENSITIVE RECEPTOR KINASE) co-receptors.

Upon binding of the this compound, these receptor complexes are thought to activate downstream signaling components. A key group of downstream effectors are the receptor-like cytoplasmic kinases (RLCKs), specifically PBL34, PBL35, and PBL36. These RLCKs are phosphorylated by the activated receptor kinases and act as intracellular signaling components, relaying the signal to downstream targets, which ultimately leads to the regulation of transcription factors and genes controlling cell division and differentiation in the root meristem.

CLE25_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CLE25 This compound Receptor_Complex1 CLERK CLV2 CLE25->Receptor_Complex1 Receptor_Complex2 BAM CIK CLE25->Receptor_Complex2 PBLs PBL34 / PBL35 / PBL36 (RLCKs) Receptor_Complex1->PBLs Phosphorylation Receptor_Complex2->PBLs Phosphorylation Downstream Downstream Signaling (e.g., MAPK cascade) PBLs->Downstream TFs Transcription Factors Downstream->TFs Gene_Expression Gene Expression Changes TFs->Gene_Expression Root_Growth Root Growth Inhibition Gene_Expression->Root_Growth

Caption: CLE25 Signaling Pathway in Root Growth Inhibition.

Data Presentation: this compound Dose-Response on Root Growth

The following table presents representative data on the effect of varying concentrations of this compound on the primary root length of Arabidopsis thaliana (Col-0) seedlings. This data is illustrative of typical results obtained from the described protocol and is based on findings for functionally similar CLE peptides.

CLE25 Concentration (nM)Mean Primary Root Length (mm)Standard Deviation (mm)Percent Inhibition (%)
0 (Control)25.22.10
122.71.99.9
1015.11.540.1
1008.31.167.1
1000 (1 µM)4.50.882.1

Experimental Protocols

Protocol 1: In Vitro Arabidopsis Root Growth Inhibition Assay

This protocol details the steps for assessing the inhibitory effect of this compound on the primary root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Col-0)

  • This compound (synthetic, high purity)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • MES hydrate

  • Phytagel or Agar (B569324)

  • Potassium hydroxide (B78521) (KOH) for pH adjustment

  • Sterile water

  • 70% (v/v) Ethanol (B145695)

  • 10% (v/v) Bleach solution with 0.1% Triton X-100

  • Sterile square Petri dishes (100 x 100 mm)

  • Micropore tape

  • Growth chamber or tissue culture room (22-24°C, 16h light/8h dark cycle)

  • Laminar flow hood

  • Flatbed scanner or digital camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Media Preparation:

    • Prepare half-strength (0.5x) MS medium supplemented with 1% (w/v) sucrose and 0.05% (w/v) MES hydrate.

    • Adjust the pH to 5.7 with 1M KOH.

    • Add a gelling agent (e.g., 0.8% agar or 0.4% Phytagel) and autoclave.

    • Allow the medium to cool to approximately 50-60°C in a water bath.

  • Peptide Stock and Working Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in sterile water or a suitable buffer. Store at -20°C.

    • In a laminar flow hood, add the appropriate volume of the CLE25 stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Prepare a control medium by adding an equivalent volume of the solvent used for the peptide stock.

    • Pour the media into sterile square Petri dishes (approximately 30-40 mL per plate) and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse 4-5 times with sterile water.

    • Resuspend the sterilized seeds in sterile 0.1% (w/v) agar solution and store at 4°C for 2-3 days for stratification to synchronize germination.

    • In a laminar flow hood, carefully pipette individual seeds in a straight line onto the surface of the solidified MS medium plates (with and without CLE25), leaving sufficient space between seeds (approximately 1 cm).

  • Incubation and Growth:

    • Seal the Petri dishes with micropore tape.

    • Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature of 22-24°C.

  • Data Acquisition and Analysis:

    • After a defined period of growth (e.g., 7 to 10 days), place the Petri dishes on a flatbed scanner or photograph them using a digital camera with a ruler for scale.

    • Open the scanned images in ImageJ or a similar image analysis software.

    • Set the scale using the image of the ruler.

    • Use the "Freehand Line" or "Segmented Line" tool to trace the length of the primary root from the root-shoot junction to the root tip for each seedling.

    • Record the length measurements for each treatment group.

    • Perform statistical analysis (e.g., Student's t-test or ANOVA with a post-hoc test) to determine the significance of the differences in root length between the control and peptide-treated groups.

Experimental Workflow and Logic

The following diagram illustrates the workflow for the in vitro root growth inhibition assay, from preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Media_Prep 1. Prepare 0.5x MS Agar Plates Peptide_Prep 2. Prepare CLE25 Stock & Add to Media Media_Prep->Peptide_Prep Plating 4. Plate Seeds on Treatment & Control Plates Peptide_Prep->Plating Seed_Prep 3. Sterilize & Stratify Seeds Seed_Prep->Plating Incubation 5. Incubate Vertically (7-10 days) Plating->Incubation Imaging 6. Scan or Photograph Plates Incubation->Imaging Measurement 7. Measure Primary Root Length (e.g., using ImageJ) Imaging->Measurement Stats 8. Perform Statistical Analysis (e.g., ANOVA) Measurement->Stats Result Result: Quantify Root Growth Inhibition Stats->Result

Caption: Workflow for this compound Root Growth Inhibition Assay.

References

Unveiling the Spatiotemporal Expression of CLE25: A Guide to Promoter-GUS Analysis in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Immediate Release

Introduction

The CLAVATA3/EMBRYO SURROUNDING REGION (CLE) family of peptide hormones are critical signaling molecules that regulate a multitude of processes in plant growth, development, and stress response. Among these, CLE25 has emerged as a key player in vascular development, particularly phloem initiation, and as a long-distance signaling molecule in the drought stress response. Understanding the precise spatial and temporal expression pattern of the CLE25 gene is paramount for elucidating its function. This document provides a comprehensive guide to analyzing the CLE25 promoter activity in various plant tissues using the β-glucuronidase (GUS) reporter system. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals engaged in plant biology and agricultural biotechnology.

Data Presentation: CLE25 Promoter Activity

Tissue/OrganDevelopmental StageGUS Expression PatternReference
EmbryoEarly Heart to Cotyledon StageDetected in vascular initial cells and provascular cells.[1]Ren et al., 2019
RootPost-embryonicExpression is observed in the stele, specifically in sieve element-procambium stem cells and phloem lineage cells.[2][3] Staining is also noted in the procambium of the root differentiation zone.[4]Ren et al., 2019; Jun et al., 2010
LeafImmatureGUS activity is present in the vascular tissues.[1]Ren et al., 2019
FlowerMatureReporter expression has been detected in the septum, funiculi, and at the proximal end of ovules.[5]Jun et al., 2010

CLE25 Signaling Pathway

The CLE25 peptide is involved in at least two distinct signaling pathways: one regulating phloem development and another mediating the drought stress response.

  • Phloem Initiation: In the root, the this compound is perceived by a receptor complex formed by the leucine-rich repeat receptor-like kinase (LRR-RLK) CLERK and the LRR receptor-like protein CLV2.[1][2] This signaling cascade is crucial for the initiation of phloem development.[2]

  • Drought Stress Response: As a long-distance signal, root-derived this compound travels to the leaves under dehydration stress.[6] There, it modulates the expression of 9-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3), a key enzyme in the biosynthesis of abscisic acid (ABA).[6] The resulting increase in ABA levels promotes stomatal closure, thus enhancing the plant's tolerance to drought.[6]

CLE25_Signaling_Pathway cluster_root Root Cell cluster_phloem Phloem Precursor Cell cluster_leaf Leaf Cell (under drought) CLE25_gene CLE25 Gene CLE25_peptide This compound CLE25_gene->CLE25_peptide Transcription & Translation CLE25_peptide_local This compound CLE25_peptide->CLE25_peptide_local Local Signaling CLE25_peptide_distal This compound CLE25_peptide->CLE25_peptide_distal Long-distance (Xylem Transport) CLERK CLERK Receptor_Complex CLERK-CLV2 Receptor Complex CLERK->Receptor_Complex CLV2 CLV2 CLV2->Receptor_Complex Phloem_Initiation Phloem Initiation Receptor_Complex->Phloem_Initiation Signal Transduction CLE25_peptide_local->Receptor_Complex Perception NCED3 NCED3 Gene Expression ABA ABA Biosynthesis NCED3->ABA Stomatal_Closure Stomatal Closure ABA->Stomatal_Closure CLE25_peptide_distal->NCED3 Induction

Fig. 1: CLE25 signaling pathways in phloem initiation and drought response.

Experimental Protocols

Protocol 1: Histochemical Analysis of CLE25 Promoter-GUS Expression

This protocol outlines the in-situ localization of GUS activity in transgenic plants harboring a pCLE25::GUS construct.

Materials:

  • Transgenic Arabidopsis thaliana plants with the pCLE25::GUS construct.

  • GUS Staining Buffer:

    • 50 mM Sodium Phosphate buffer (pH 7.2)

    • 0.5 mM Potassium Ferrocyanide

    • 0.5 mM Potassium Ferricyanide

    • 10 mM EDTA

    • 0.1% (v/v) Triton X-100

  • 2 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid (X-Gluc) dissolved in N,N-dimethylformamide.

  • Fixative solution: 90% acetone (B3395972), ice-cold.

  • Ethanol (B145695) series (70%, 50%, 25% v/v in water).

  • Microscope slides and coverslips.

  • Light microscope.

Procedure:

  • Tissue Sampling: Excise desired tissues (e.g., whole seedlings, roots, leaves, inflorescences) from transgenic plants.

  • Fixation (Optional but Recommended): Immerse the tissues in ice-cold 90% acetone for 20-30 minutes. This step improves substrate penetration and preserves tissue morphology.

  • Washing: Rinse the tissues with sterile distilled water.

  • Staining: a. Prepare the final GUS staining solution by adding X-Gluc to the GUS staining buffer to a final concentration of 2 mM. b. Submerge the plant tissues in the GUS staining solution in a multi-well plate or microcentrifuge tube. c. Apply a vacuum for 10-15 minutes to facilitate infiltration of the substrate. d. Incubate the samples at 37°C in the dark for 8-12 hours, or until a blue color develops. Incubation time may need optimization depending on the expression level.

  • Destaining: a. Remove the staining solution. b. Wash the tissues with a graded ethanol series (e.g., 25%, 50%, 70% ethanol, each for 20-30 minutes) to remove chlorophyll (B73375) and stop the enzymatic reaction. c. Store the destained tissues in 70% ethanol.

  • Microscopy: Mount the stained and destained tissues on a microscope slide with a drop of 70% ethanol or glycerol (B35011) and observe under a light microscope. The blue precipitate indicates the sites of GUS expression.

Protocol 2: Quantitative Fluorometric GUS Assay

This protocol provides a method for quantifying GUS activity in protein extracts from different plant tissues.

Materials:

  • Plant tissues from pCLE25::GUS transgenic lines.

  • GUS Extraction Buffer:

    • 50 mM Sodium Phosphate buffer (pH 7.0)

    • 10 mM Na₂EDTA

    • 40 mM 2-mercaptoethanol

  • Assay Buffer: GUS Extraction Buffer containing 1 mM 4-methylumbelliferyl-β-D-glucuronide (4-MUG).

  • Stop Buffer: 0.2 M Sodium Carbonate (Na₂CO₃).

  • Bradford reagent for protein quantification.

  • Fluorometer.

Procedure:

  • Protein Extraction: a. Harvest approximately 100 mg of fresh plant tissue for each sample. b. Homogenize the tissue in 100 µL of ice-cold GUS Extraction Buffer. c. Centrifuge the homogenate at 13,000 rpm for 5 minutes at 4°C. d. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the total protein concentration of each extract using the Bradford assay or a similar method.

  • GUS Activity Assay: a. Add 50 µL of the protein extract to 450 µL of pre-warmed (37°C) Assay Buffer. b. Incubate the reaction at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range. c. Stop the reaction by adding a defined volume of Stop Buffer (e.g., 950 µL).

  • Fluorometric Measurement: a. Measure the fluorescence of the product (4-methylumbelliferone, 4-MU) using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm. b. Use a standard curve of known 4-MU concentrations to calculate the amount of product generated.

  • Data Analysis: Express the GUS activity as pmol of 4-MU produced per minute per milligram of total protein (pmol 4-MU/min/mg protein).

GUS_Analysis_Workflow cluster_histo Histochemical Analysis (Qualitative) cluster_quant Fluorometric Assay (Quantitative) start pCLE25::GUS Transgenic Plant tissue_sampling 1. Tissue Sampling (Root, Leaf, Flower, etc.) start->tissue_sampling fixation 2a. Fixation (e.g., 90% Acetone) tissue_sampling->fixation extraction 2b. Protein Extraction tissue_sampling->extraction staining 3a. Staining with X-Gluc (37°C, in dark) fixation->staining destaining 4a. Destaining (Ethanol series) staining->destaining microscopy 5a. Microscopic Observation destaining->microscopy result_histo Localization of Promoter Activity microscopy->result_histo quantification 3b. Protein Quantification extraction->quantification assay 4b. GUS Assay with 4-MUG quantification->assay measurement 5b. Fluorometric Measurement assay->measurement result_quant Quantification of Promoter Strength measurement->result_quant

Fig. 2: Experimental workflow for CLE25 promoter-GUS analysis.

Conclusion

The analysis of CLE25 promoter activity using the GUS reporter system is a powerful tool for dissecting the gene's role in plant development and stress physiology. The protocols provided here for histochemical and quantitative analysis offer a robust framework for researchers to investigate the spatiotemporal dynamics of CLE25 expression. This knowledge is crucial for a deeper understanding of peptide-mediated signaling networks and may ultimately inform strategies for the genetic improvement of crops, particularly in enhancing vascular development and drought tolerance.

References

Application Notes & Protocols for Quantifying CLE25 Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The CLAVATA3/EMBRYO SURROUNDING REGION 25 (CLE25) gene encodes a small signaling peptide that plays critical roles in various aspects of plant biology. Research has identified CLE25 as a key regulator in developmental processes and stress responses. For instance, it is involved in the initiation of phloem, the vascular tissue responsible for nutrient transport[1][2]. Furthermore, CLE25 functions as a long-distance signal in response to environmental challenges. Under drought conditions, the CLE25 peptide is produced in the roots and travels to the leaves, where it induces the biosynthesis of abscisic acid (ABA), a crucial hormone for mediating stomatal closure and enhancing drought tolerance[3][4][5].

Given its multifaceted roles, accurately quantifying CLE25 gene expression is essential for understanding its regulatory networks, identifying downstream targets, and exploring its potential for developing stress-resilient crops or novel therapeutic agents. This document provides an overview and detailed protocols for three common methods used to quantify CLE25 gene expression: Quantitative Real-Time PCR (qRT-PCR), RNA In Situ Hybridization (ISH), and RNA-Sequencing (RNA-Seq).

Method 1: Quantitative Real-Time PCR (qRT-PCR)

Overview: qRT-PCR is a highly sensitive and specific technique used to measure the abundance of a specific transcript in an RNA sample. It involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the subsequent amplification of the target cDNA using a real-time PCR instrument. This method is ideal for validating expression changes of a single gene (CLE25) across multiple samples, tissues, or experimental conditions.

Applications:

  • Analyzing CLE25 expression changes in response to abiotic stresses (e.g., drought, salinity)[3][6].

  • Comparing CLE25 transcript levels in different plant organs (roots, leaves, stems).

  • Validating results from high-throughput methods like RNA-Seq[7].

Data Presentation: qRT-PCR Analysis of CLE25 Expression

The following table illustrates typical data obtained from a qRT-PCR experiment analyzing the relative expression of CLE25 in Arabidopsis thaliana tissues under control and drought stress conditions.

TissueTreatment ConditionRelative CLE25 Expression (Fold Change)Standard Deviationp-value
RootControl (Well-Watered)1.00± 0.12-
RootDrought (12h)8.45± 0.76< 0.01
LeafControl (Well-Watered)0.21± 0.05-
LeafDrought (12h)0.25± 0.08> 0.05
StemControl (Well-Watered)0.15± 0.04-
StemDrought (12h)0.18± 0.06> 0.05

Data are normalized to a reference gene and expressed as fold change relative to the control root sample. Statistical significance is determined by a Student's t-test.

Experimental Workflow: qRT-PCR```dot

qRT_PCR_Workflow cluster_0 RNA Processing cluster_1 qPCR cluster_2 Data Analysis RNA_Extraction 1. Total RNA Extraction (e.g., from roots/leaves) RNA_QC 2. RNA Quality & Quantity Check (Spectrophotometry) RNA_Extraction->RNA_QC cDNA_Synth 3. Reverse Transcription (cDNA Synthesis) RNA_QC->cDNA_Synth qPCR_Setup 4. qPCR Reaction Setup (Primers, SYBR Green, cDNA) cDNA_Synth->qPCR_Setup qPCR_Run 5. Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 6. Data Analysis (e.g., 2-ΔΔCT Method) qPCR_Run->Data_Analysis

RNA In Situ Hybridization workflow for localizing CLE25 mRNA.
Detailed Protocol: RNA ISH for CLE25 mRNA

1. Tissue Preparation a. Dissect the desired plant tissue and fix it overnight at 4°C in a solution of 4% paraformaldehyde in 1x PBS.[8] b. Dehydrate the tissue through a graded ethanol (B145695) series (e.g., 30%, 50%, 70%, 95%, 100%). c. Clear the tissue with a clearing agent like Histo-Clear or xylene and infiltrate with molten paraffin (B1166041) wax at 60-65°C.[9] d. Embed the tissue in a wax block and allow it to solidify. Store blocks at 4°C. e. Section the wax-embedded tissue into 7-12 µm thick ribbons using a microtome and mount them on RNase-free coated slides.[9]

2. Probe Synthesis a. Amplify a 200-400 bp unique region of the CLE25 cDNA and clone it into a vector with T7 and SP6 promoters. b. Linearize the plasmid and use it as a template for in vitro transcription to synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe using T7 or SP6 RNA polymerase. c. Purify the probe and verify its integrity.

3. Hybridization a. Dewax the tissue sections on slides using xylene and rehydrate through a graded ethanol series to water. b. Permeabilize the tissue with a proteinase K treatment. c. Apply the hybridization buffer containing the DIG-labeled CLE25 probe to the slides.[8] d. Cover with a coverslip and incubate overnight in a humidified chamber at 50-65°C to allow the probe to hybridize with the target mRNA.[9][10]

4. Washing and Antibody Incubation a. Remove coverslips and perform a series of high-stringency washes (using SSC buffer) to remove non-specifically bound probe.[9] b. Block non-specific antibody binding sites using a blocking solution for 1-2 hours.[8] c. Incubate the slides with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

5. Signal Detection and Visualization a. Wash the slides to remove unbound antibody. b. Equilibrate the slides in detection buffer. c. Add the chromogenic substrates NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolyphosphate) and incubate in the dark.[8][10] The AP enzyme will convert these substrates into a purple/blue precipitate at the site of probe binding. d. Stop the color reaction by washing with water once the desired signal intensity is reached.[9] e. Dehydrate the slides, mount with a permanent mounting medium, and visualize under a bright-field microscope.

Method 3: RNA-Sequencing (RNA-Seq)

Overview: RNA-Seq is a high-throughput sequencing technique that provides a comprehensive and unbiased snapshot of the entire transcriptome. It can quantify the expression levels of all genes, including CLE25, and discover novel transcripts or isoforms. It is particularly useful for comparative transcriptome analysis, such as comparing wild-type plants with CLE25 mutants or plants treated with the this compound.[3]

Applications:

  • Global gene expression profiling to identify genes and pathways regulated by CLE25.[3]

  • Discovery of novel genes involved in CLE25-mediated signaling.

  • Identification of alternative splicing events or novel isoforms of CLE25.

Data Presentation: RNA-Seq Differential Expression Analysis

This table shows a sample of differentially expressed genes (DEGs) identified by RNA-Seq in cotton leaves after treatment with the this compound, based on findings that CLE25p treatment upregulates genes in the MAPK signaling pathway.[3]

Gene IDGene Annotationlog2(Fold Change)p-valueFDR
GH_D07G0187SAUR-like auxin-responsive protein2.581.2e-84.5e-7
GH_D12G1730PLATZ transcription factor2.153.4e-78.1e-6
GH_D08G2009LRR receptor-like kinase (BAM-like)3.015.6e-102.2e-8
GH_A10G0104LRR receptor-like kinase (BAM-like)2.899.1e-103.1e-8
GH_A05G1234Mitogen-activated protein kinase 31.987.2e-61.5e-4
GH_D05G4321WRKY transcription factor 40-2.334.0e-79.2e-6

FDR: False Discovery Rate.

Experimental Workflow: RNA-Seq

RNASeq_Workflow cluster_0 Sample & Library Prep cluster_1 Sequencing cluster_2 Bioinformatics Analysis RNA_Extraction 1. Total RNA Extraction Lib_Prep 2. mRNA Enrichment & Library Preparation RNA_Extraction->Lib_Prep Lib_QC 3. Library Quality Control Lib_Prep->Lib_QC Sequencing 4. High-Throughput Sequencing (e.g., Illumina) Lib_QC->Sequencing Data_QC 5. Raw Read Quality Control Sequencing->Data_QC Mapping 6. Read Alignment to Reference Genome Data_QC->Mapping Quant 7. Gene Expression Quantification Mapping->Quant DEG 8. Differential Expression & Pathway Analysis Quant->DEG

RNA-Sequencing workflow for transcriptome analysis.
Detailed Protocol: RNA-Seq for CLE25-related Transcriptomics

1. RNA Extraction and Quality Control a. Extract high-quality total RNA from at least three biological replicates per condition as described in the qRT-PCR protocol.[3] b. Assess RNA integrity using an automated electrophoresis system. An RNA Integrity Number (RIN) ≥ 8 is recommended for library preparation.

2. Library Preparation a. Isolate mRNA from total RNA using oligo(dT) magnetic beads. b. Fragment the purified mRNA into smaller pieces. c. Synthesize first- and second-strand cDNA. d. Perform end-repair, A-tailing, and ligation of sequencing adapters. e. Amplify the library via PCR to enrich for adapter-ligated fragments. f. Follow a commercial kit's instructions (e.g., Illumina TruSeq RNA Library Prep Kit).

3. Library QC and Sequencing a. Quantify the final library and assess its size distribution using an automated electrophoresis system. b. Pool multiple libraries and sequence them on a high-throughput platform (e.g., Illumina NovaSeq).

4. Bioinformatics Analysis a. Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads and Trimmomatic to remove adapters and low-quality bases. b. Alignment: Align the cleaned reads to the appropriate reference genome using a splice-aware aligner like HISAT2 or STAR.[11] c. Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count. d. Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the read counts and perform statistical analysis to identify differentially expressed genes between conditions.[11] e. Functional Analysis: Perform Gene Ontology (GO) and pathway (e.g., KEGG) enrichment analysis on the list of DEGs to identify biological processes and pathways regulated by CLE25.[3]

CLE25 Signaling Pathway in Drought Response

The this compound acts as a root-derived signal to help plants adapt to water-deficient conditions.

CLE25_Signaling cluster_root Root Cells cluster_transport Xylem Transport cluster_leaf Leaf Cells Drought Drought Stress CLE25_Gene CLE25 Gene Expression Drought->CLE25_Gene CLE25_Peptide This compound CLE25_Gene->CLE25_Peptide Transport Root-to-Shoot Transport CLE25_Peptide->Transport Receptor Receptor Kinase (e.g., BAM1/BAM3) Transport->Receptor MAPK MAPK Signaling Cascade Receptor->MAPK NCED3 NCED3 Gene Expression MAPK->NCED3 ABA ABA Biosynthesis NCED3->ABA Response Stomatal Closure & Drought Tolerance ABA->Response

CLE25-mediated drought signaling from root to shoot.

References

Application Notes and Protocols for CLE25 Peptide Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CLAVATA3/EMBRYO-SURROUNDING REGION-RELATED 25 (CLE25) peptide is a crucial signaling molecule in plants, primarily recognized for its role in long-distance signaling in response to dehydration stress.[1][2] Synthesized in the roots, CLE25 travels to the leaves to modulate abscisic acid (ABA) biosynthesis, leading to stomatal closure and enhanced drought tolerance.[1][3] This signaling is mediated through high-affinity binding to specific cell surface receptors. Understanding the kinetics of this binding is essential for developing strategies to enhance plant stress resilience.

Two primary receptor complexes for CLE25 have been identified:

  • BARELY ANY MERISTEM (BAM) receptors (BAM1/BAM3): Mediate the CLE25-induced dehydration stress response in leaves.[1][4]

  • CLE-RESISTANT RECEPTOR KINASE (CLERK)-CLAVATA2 (CLV2) complex: Involved in perceiving CLE25 for the regulation of phloem initiation.[5][6]

This document provides a detailed protocol for a radioligand binding assay to characterize the interaction between the CLE25 peptide and its receptors, a critical tool for screening and development of compounds that could modulate this pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CLE25 signaling pathway in response to dehydration and the general workflow for the receptor binding assay.

CLE25_Signaling_Pathway cluster_root Root Vasculature cluster_leaf Leaf Guard Cell Dehydration_Stress Dehydration Stress CLE25_Gene CLE25 Gene Expression Dehydration_Stress->CLE25_Gene CLE25_Peptide This compound CLE25_Gene->CLE25_Peptide BAM_Receptor BAM1/BAM3 Receptor CLE25_Peptide->BAM_Receptor Long-Distance Transport ABA_Biosynthesis ABA Biosynthesis (NCED3) BAM_Receptor->ABA_Biosynthesis Stomatal_Closure Stomatal Closure ABA_Biosynthesis->Stomatal_Closure

Caption: CLE25 signaling pathway in response to dehydration stress.

Binding_Assay_Workflow Start Start: Prepare Reagents Membrane_Prep Membrane Preparation (from tissue/cells expressing receptor) Start->Membrane_Prep Incubation Incubation: Membranes + Radiolabeled CLE25 +/- Unlabeled Competitor Membrane_Prep->Incubation Filtration Separation of Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Washing Wash Filters to Remove Non-specifically Bound Ligand Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis (IC50, Ki, Bmax, Kd) Counting->Analysis End End Analysis->End

Caption: General workflow for the CLE25 receptor binding assay.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is designed to determine the affinity (Ki) of unlabeled test compounds (e.g., CLE25 analogs or potential inhibitors) for the CLE25 receptors by measuring their ability to compete with a radiolabeled this compound.

I. Materials and Reagents

Reagent/MaterialSpecifications
Radiolabeled Ligande.g., [125I]-CLE25 or [3H]-CLE25
Unlabeled this compoundFor non-specific binding determination
Test CompoundsDissolved in an appropriate solvent
Receptor SourceMembrane preparations from tissues or cell lines expressing BAM1/3 or CLERK/CLV2
Lysis Buffer50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors
Assay Binding Buffer50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
Wash BufferIce-cold Assay Binding Buffer
96-well platesFor incubation
Glass Fiber Filterse.g., GF/C, pre-soaked in 0.3% polyethyleneimine (PEI)
Scintillation Cocktail
Scintillation Counter
96-well FilterMate HarvesterOr equivalent vacuum filtration apparatus

II. Methods

A. Membrane Preparation

  • Homogenize the receptor-containing tissue or cells in 20 volumes of ice-cold lysis buffer.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]

  • Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.

  • Resuspend the final pellet in a cryoprotectant buffer (e.g., buffer with 10% sucrose) for storage at -80°C or directly in assay binding buffer for immediate use.[7]

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

B. Binding Assay

  • Thaw the membrane preparation on ice and resuspend to the desired concentration in assay binding buffer.

  • In a 96-well plate, set up the assay in a final volume of 250 µL per well as described in the table below.[7]

ComponentTotal BindingNon-Specific Binding (NSB)Competition Binding
Assay Binding Buffer50 µL--
Unlabeled CLE25 (High Conc.)-50 µL-
Test Compound (Varying Conc.)--50 µL
Radiolabeled CLE2550 µL50 µL50 µL
Membrane Preparation150 µL150 µL150 µL
  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7] Note: Optimal incubation time and temperature should be determined empirically.

C. Filtration and Washing

  • Terminate the binding reaction by rapid vacuum filtration through pre-soaked glass fiber filters using a 96-well harvester.

  • Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters for 30 minutes at 50°C.[7]

D. Quantification

  • Place the dried filters into scintillation vials or a sealed polyethylene (B3416737) bag with scintillation cocktail.

  • Count the radioactivity (counts per minute, CPM) using a scintillation counter.

III. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant (which should be determined separately via a saturation binding assay).

Data Presentation

The results of the binding assays should be summarized in tables for clear comparison.

Table 1: Summary of Binding Assay Parameters

ParameterDescriptionTypical Value Range
Receptor SourceTissue or cell line usede.g., Arabidopsis leaf protoplasts
Protein per wellAmount of membrane protein50 - 120 µg for tissue
RadioligandLabeled peptide used[125I]-CLE25
Radioligand Conc.Fixed concentration for competition~ Kd value
Incubation TimeTime to reach equilibrium60 minutes
Incubation Temp.Temperature of incubation30°C

Table 2: Results of Competition Binding Assay

Test CompoundIC50 (nM)Ki (nM)Hill Slope
Unlabeled CLE25ValueValue~1.0
Compound AValueValueValue
Compound BValueValueValue

These protocols provide a robust framework for investigating the this compound-receptor interaction, facilitating the discovery and characterization of novel compounds that can modulate plant responses to environmental stress.

References

Visualizing CLE25 Peptide Transport in Plants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CLAVATA3/EMBRYO SURROUNDING REGION (CLE) family of peptides are crucial signaling molecules in plants, regulating a wide array of developmental processes and responses to environmental stimuli. Among them, CLE25 has been identified as a key long-distance signal, primarily involved in communicating water stress from the roots to the shoots, leading to abscisic acid (ABA) accumulation and subsequent stomatal closure.[1][2][3] Furthermore, CLE25 plays a significant role in the initiation and differentiation of phloem tissue.[4] Understanding the spatiotemporal dynamics of CLE25 transport is therefore essential for elucidating its precise functions and for the potential development of strategies to enhance plant resilience and growth.

This document provides detailed application notes and protocols for various techniques to visualize and quantify the transport of the CLE25 peptide in plants. The methodologies covered include fluorescent labeling and live-cell imaging, GUS reporter gene assays, Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI), and autoradiography.

Data Presentation: Peptide Transport Rates

Transport MechanismMolecule/Signal TypeTypical VelocityPlant System
Phloem Mass Flow Small molecules, Sugars, Peptides200 - 400 µm/sVarious
Xylem Mass Flow Water, Ions, PeptidesVariable, can be rapidVarious
Cell-to-Cell (Plasmodesmata) Small molecules, ProteinsMicrometers per secondVarious
Electrical/Ion Wave Action/Variation Potentials100 - >1000 µm/sVarious

CLE25 Signaling Pathway

The this compound exerts its function by binding to cell surface receptors, initiating a downstream signaling cascade. In the context of phloem development, CLE25 is perceived by a receptor complex consisting of the leucine-rich repeat receptor-like kinase (LRR-RLK) CLERK (CLE-RESISTANT RECEPTOR KINASE) and the LRR receptor-like protein CLV2 (CLAVATA2).[4] During drought stress, the BAM1/BAM3 receptors are implicated in perceiving the CLE25 signal in leaves, leading to the induction of NCED3, a key gene in ABA biosynthesis.[3][7]

CLE25_Signaling_Pathway cluster_root Root Cell (Under Drought) cluster_transport Long-Distance Transport (Xylem) cluster_leaf Leaf Cell CLE25_gene CLE25 Gene CLE25_peptide_root This compound CLE25_gene->CLE25_peptide_root Expression & Processing CLE25_peptide_transport This compound CLE25_peptide_root->CLE25_peptide_transport Enters Xylem Receptor_Complex Receptor Complex (CLERK/CLV2 or BAM1/BAM3) CLE25_peptide_transport->Receptor_Complex Binding Signaling_Cascade Downstream Signaling Cascade Receptor_Complex->Signaling_Cascade Activation NCED3_gene NCED3 Gene Signaling_Cascade->NCED3_gene Induction of Expression ABA Abscisic Acid (ABA) NCED3_gene->ABA Biosynthesis Stomatal_Closure Stomatal Closure ABA->Stomatal_Closure Fluorescent_Labeling_Workflow A Synthesize this compound (Solid Phase Synthesis) B Couple Fluorescent Dye (e.g., FAM-NHS ester) to N-terminus or Lysine residue A->B C Purify Labeled Peptide (RP-HPLC) B->C D Incubate Arabidopsis Seedlings with Labeled Peptide C->D E Mount Seedlings for Microscopy D->E F Image with Confocal Microscope (e.g., 488 nm excitation, 500-550 nm emission) E->F G Time-lapse Imaging and Quantitative Analysis F->G

References

Application Notes and Protocols: Localization of Fluorescently-Labeled CLE25 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CLAVATA3/EMBRYO SURROUNDING REGION (CLE) gene family encodes a large group of plant peptide hormones that play critical roles in regulating plant growth, development, and responses to environmental stimuli. Among these, the CLE25 peptide has been identified as a key signaling molecule involved in diverse physiological processes, including drought stress response, phloem initiation, and root development.[1][2] Understanding the spatial and temporal localization of CLE25 is crucial for elucidating its precise mechanisms of action and for developing novel strategies in crop improvement and drug development.

This document provides detailed application notes and experimental protocols for the use of fluorescently-labeled this compound to study its localization in plant tissues. These protocols are designed for researchers in plant biology, molecular biology, and drug development who are interested in visualizing and quantifying the distribution of this important signaling peptide.

CLE25 Signaling Pathway

The this compound exerts its function by binding to cell surface leucine-rich repeat receptor-like kinases (LRR-RLKs). The primary receptors for CLE25 include BARELY ANY MERISTEM (BAM) 1, 2, and 3, as well as the receptor-like kinase CLERK, which often forms a complex with CLV2.[1][2] Upon binding, the CLE25-receptor complex initiates a downstream signaling cascade that ultimately leads to changes in gene expression and subsequent physiological responses. In the context of drought stress, root-derived this compound acts as a long-distance signal, traveling to the leaves to promote abscisic acid (ABA) biosynthesis and induce stomatal closure. In root development, CLE25 is involved in regulating the initiation of the phloem tissue.

CLE25_Signaling_Pathway cluster_root Root Cell cluster_apoplast Apoplast cluster_leaf Leaf/Target Cell CLE25_precursor Pro-CLE25 CLE25_peptide This compound CLE25_precursor->CLE25_peptide Processing CLE25_transport Long-distance transport (Drought Stress) CLE25_peptide->CLE25_transport CLE25_peptide_leaf This compound CLE25_transport->CLE25_peptide_leaf Receptor_complex BAM1/2/3 or CLERK/CLV2 Receptor Complex Signaling_cascade Downstream Signaling Cascade Receptor_complex->Signaling_cascade Activation Response Physiological Response (e.g., Stomatal Closure, Phloem Initiation) Signaling_cascade->Response CLE25_peptide_leaf->Receptor_complex Binding FAM_CLE25_Synthesis_Workflow start Start: Rink Amide Resin spps Fmoc-SPPS of CLE25 start->spps deprotection N-terminal Fmoc Deprotection spps->deprotection labeling FAM Labeling deprotection->labeling cleavage Cleavage & Deprotection labeling->cleavage purification HPLC Purification cleavage->purification verification Mass Spec & HPLC Verification purification->verification end End: Purified FAM-CLE25 verification->end Confocal_Microscopy_Workflow seedlings Arabidopsis Seedlings treatment FAM-CLE25 Treatment seedlings->treatment staining Propidium Iodide Staining treatment->staining mounting Mounting on Slide staining->mounting imaging Confocal Imaging mounting->imaging analysis Image Analysis imaging->analysis

References

Unlocking Plant Responses: CLE25 Peptide in Functional Genomics and Transcriptomics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive guide to utilizing the CLE25 peptide in functional genomics and transcriptomics studies. These detailed Application Notes and Protocols provide a roadmap for investigating plant stress responses, developmental processes, and potential avenues for crop improvement. The this compound, a key signaling molecule, has been shown to play a crucial role in mediating responses to environmental stresses such as drought and is involved in critical developmental pathways like phloem initiation.

These application notes offer a thorough understanding of the CLE25 signaling cascade, from receptor binding to downstream transcriptional changes. Included are detailed protocols for experimental setups, quantitative data from transcriptomics studies, and visual representations of signaling pathways and experimental workflows to facilitate experimental design and data interpretation.

Key Applications and Findings

Recent studies have elucidated the multifaceted roles of the this compound. In response to drought stress, CLE25 acts as a long-distance signal, moving from the roots to the leaves. There, it interacts with receptors such as BARELY ANY MERISTEM (BAM) and CLAVATA2 (CLV2)/CLE-RESISTANT RECEPTOR KINASE (CLERK) to initiate a signaling cascade.[1][2][3][4][5] This signaling ultimately leads to the biosynthesis of abscisic acid (ABA), a key phytohormone in stress tolerance, and subsequent stomatal closure to conserve water.[1][2][3]

Transcriptomic analyses of plants treated with this compound or those with silenced GhCLE25 (a cotton homolog of the CLE25 gene) have revealed significant changes in gene expression. These studies provide a molecular blueprint of the CLE25-mediated response, highlighting the upregulation of genes involved in plant-pathogen interaction and the MAPK (mitogen-activated protein kinase) signaling pathway, which are crucial for stress responses.[1]

Quantitative Transcriptomics Data

The following tables summarize the quantitative data from RNA-sequencing (RNA-seq) experiments conducted on cotton (Gossypium hirsutum) seedlings. These experiments investigated the effects of silencing the GhCLE25 gene via Virus-Induced Gene Silencing (VIGS) and the exogenous application of the this compound.

Table 1: Summary of Differentially Expressed Genes (DEGs) in GhCLE25-silenced vs. Control Cotton Leaves

ComparisonTotal DEGsUpregulated DEGsDownregulated DEGs
TRV:GhCLE25 vs. TRV:001,363509854

Data derived from a comparative transcriptome analysis of cotton leaves with silenced GhCLE25 (TRV:GhCLE25) versus control plants (TRV:00).[1]

Table 2: Summary of Differentially Expressed Genes (DEGs) in CLE25p-treated vs. Mock-treated Cotton Leaves

ComparisonTotal DEGsUpregulated DEGsDownregulated DEGs
CLE25p vs. Mock2,1285491,579

Data derived from a comparative transcriptome analysis of cotton leaves treated with the this compound (CLE25p) versus a mock treatment.[1]

Table 3: Enriched KEGG Pathways in Upregulated DEGs from CLE25p-treated Cotton Leaves

KEGG PathwayDescription
ko04626Plant-pathogen interaction
ko04016MAPK signaling pathway - plant

Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis of upregulated genes following this compound treatment highlights the involvement of defense and stress signaling pathways.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

CLE25_Signaling_Pathway cluster_stimulus Drought Stress cluster_root Root Vasculature cluster_leaf Leaf Cell cluster_receptor Receptor Complex Drought Drought Stress CLE25_gene CLE25 Gene Expression Drought->CLE25_gene CLE25_peptide_root This compound CLE25_gene->CLE25_peptide_root CLE25_peptide_leaf This compound CLE25_peptide_root->CLE25_peptide_leaf Long-distance signal BAM BAM1/3 CLE25_peptide_leaf->BAM CLERK_CLV2 CLERK/CLV2 CLE25_peptide_leaf->CLERK_CLV2 MAPK_cascade MAPK Cascade BAM->MAPK_cascade CLERK_CLV2->MAPK_cascade NCED3 NCED3 Expression MAPK_cascade->NCED3 ABA ABA Biosynthesis NCED3->ABA Stomatal_Closure Stomatal Closure ABA->Stomatal_Closure

Caption: CLE25 Signaling Pathway in Drought Stress Response.

Experimental_Workflow cluster_treatment Experimental Treatments cluster_peptide Peptide Application cluster_vigs Gene Silencing (VIGS) cluster_analysis Transcriptomic Analysis Plant_Material_P Plant Material (e.g., Arabidopsis, Cotton) Peptide_Treatment Exogenous CLE25 Peptide Treatment Plant_Material_P->Peptide_Treatment Mock_Treatment Mock Treatment Plant_Material_P->Mock_Treatment RNA_Extraction Total RNA Extraction Peptide_Treatment->RNA_Extraction Mock_Treatment->RNA_Extraction Plant_Material_V Plant Material (e.g., Cotton) VIGS_Construct Construct TRV:GhCLE25 Plant_Material_V->VIGS_Construct VIGS_Control Construct TRV:00 (Control) Plant_Material_V->VIGS_Control Agroinfiltration Agroinfiltration VIGS_Construct->Agroinfiltration VIGS_Control->Agroinfiltration Agroinfiltration->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEG, Pathway Enrichment) Sequencing->Data_Analysis Result_Interpretation Result_Interpretation Data_Analysis->Result_Interpretation Identification of CLE25-regulated genes and pathways

References

High-Purity Synthetic CLE25 Peptide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the use of high-purity synthetic CLE25 peptide in research and drug development. The this compound, a key signaling molecule in plants, is instrumental in understanding vascular development and stress response mechanisms. These guidelines are intended for researchers, scientists, and drug development professionals.

Product Information

High-purity synthetic this compound is a 12-amino acid peptide with the sequence Arg-Lys-Val-Hyp-Asn-Gly-Hyp-Asp-Pro-Ile-His-Asn, where 'Hyp' represents hydroxyproline. It is typically supplied as a lyophilized powder and should be stored at -20°C. The molecular weight is approximately 1375.5 g/mol .[1] For research purposes, it is crucial to use a highly pure synthetic version to ensure reproducible results.

Table 1: Commercial Sources for High-Purity Synthetic this compound

SupplierProduct NamePurityQuantity OptionsCatalog Number
Blue Tiger ScientificThis compound (Highly Pure)≥98% (HPLC)Custom amounts availableMDP0859
Molecular DepotThis compound (Highly Pure)Not Specified100 µg, Custom bulk amountsMDP0859
MedchemExpressThis compound>98%50 mg, 100 mg, 250 mg, CustomHY-P1004
Peptide Institute, Inc.This compound≥98.0% (HPLC)0.5 mg, Bulk request4511-v
FUJIFILM WakoThis compound≥98% (HPLC)0.5mg332-45111
BiosynthThis compoundHigh PurityInquire for optionsPBP-4511-V

Biological Activity and Signaling Pathways

The this compound is a versatile signaling molecule involved in at least two distinct pathways in Arabidopsis thaliana:

  • Vascular Development (Phloem Initiation): this compound signals through the CLAVATA2 (CLV2) and CLE-RESISTANT RECEPTOR KINASE (CLERK) receptor complex to regulate the initiation of phloem development.[2] This pathway is crucial for the proper formation of the plant's vascular system.

  • Drought Stress Response and Stomatal Closure: As a long-distance signal, CLE25 moves from the roots to the leaves in response to dehydration.[3] In the leaves, it binds to the BARELY ANY MERISTEM (BAM1) and BAM3 receptor-like kinases.[3] This binding event triggers a signaling cascade that upregulates the expression of 9-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3), a key enzyme in the biosynthesis of the stress hormone abscisic acid (ABA).[3][4] The resulting increase in ABA levels leads to stomatal closure, reducing water loss.[3][5]

Application Notes

High-purity synthetic this compound is a valuable tool for a variety of in vitro and in vivo studies:

  • Receptor-Ligand Interaction Studies: To investigate the binding affinity and kinetics of CLE25 with its receptors, such as BAM1, BAM3, and the CLERK-CLV2 complex.

  • In Vitro Bioassays: To study the physiological effects of CLE25, such as the induction of stomatal closure in epidermal peels.

  • Signaling Pathway Elucidation: To dissect the downstream components of the CLE25 signaling cascade, including protein phosphorylation and changes in gene expression.

  • Structure-Activity Relationship Studies: To identify the key amino acid residues responsible for the biological activity of CLE25 by using synthetic analogues.

  • Drug Discovery and Agrochemical Screening: To identify compounds that can modulate the activity of the CLE25 signaling pathway for potential applications in agriculture to enhance drought tolerance in crops.

Experimental Protocols

Stomatal Aperture Assay in Arabidopsis thaliana

This protocol is designed to assess the effect of synthetic this compound on stomatal closure in detached leaves.

Materials:

  • High-purity synthetic this compound

  • Arabidopsis thaliana (Col-0) plants, 4-5 weeks old

  • Opening Buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl, 10 µM CaCl2)

  • Microscope slides and coverslips

  • Microscope with a camera and image analysis software (e.g., ImageJ)

Procedure:

  • Prepare a stock solution of this compound in sterile water. It is recommended to prepare fresh dilutions in the opening buffer for each experiment.

  • Excise fully expanded rosette leaves from well-watered Arabidopsis plants.

  • Float the detached leaves, abaxial (lower) side down, in a petri dish containing the opening buffer and expose to light for 2-3 hours to induce stomatal opening.

  • Replace the opening buffer with fresh buffer containing different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM).[5] Include a mock control with the buffer alone.

  • Incubate the leaves for 3 hours under the same light conditions.[5]

  • To observe the stomata, you can either create an epidermal peel or use a non-destructive imaging technique. For epidermal peels, gently tear the leaf and mount the thin epidermal layer on a microscope slide with a drop of the incubation buffer.

  • Immediately observe the stomata under a microscope and capture images.

  • Measure the width and length of the stomatal pores using image analysis software. At least 50 stomata should be measured per treatment condition.

  • The stomatal aperture is typically expressed as the ratio of width to length.

Table 2: Dose-Response of this compound on Stomatal Aperture

CLE25 Concentration (nM)Mean Stomatal Aperture (Width/Length Ratio) ± SD
0 (Mock)Insert experimentally determined value
1Insert experimentally determined value
10Insert experimentally determined value
100Insert experimentally determined value
1000Insert experimentally determined value
EC50 To be determined from the dose-response curve
Quantitative Real-Time PCR (qRT-PCR) for NCED3 Expression

This protocol details the measurement of NCED3 gene expression in response to this compound treatment.

Materials:

  • Arabidopsis thaliana seedlings (2 weeks old)

  • Liquid ½ MS medium

  • Synthetic this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for NCED3 and a reference gene (e.g., ACTIN2)

  • Real-time PCR system

Procedure:

  • Grow Arabidopsis seedlings in liquid ½ MS medium.

  • Treat the seedlings with a final concentration of 1 µM this compound or a mock solution.

  • Harvest the aerial parts of the seedlings at different time points (e.g., 0, 1, 3, 6 hours) after treatment.

  • Immediately freeze the samples in liquid nitrogen and store at -80°C until RNA extraction.

  • Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using the synthesized cDNA, gene-specific primers for NCED3 and the reference gene, and a qPCR master mix.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in NCED3 expression.

Table 3: NCED3 Expression in Response to this compound

Time Point (hours)Relative NCED3 Expression (Fold Change) ± SD
01.0
1Insert experimentally determined value
3Insert experimentally determined value
6Insert experimentally determined value
Receptor-Ligand Binding Assay (Conceptual Protocol)

A direct binding assay has not been explicitly detailed for CLE25 in the literature surveyed. However, based on similar peptide-receptor studies, an isothermal titration calorimetry (ITC) or microscale thermophoresis (MST) experiment could be performed. For example, a study on the related CLE45 peptide and its receptor BAM3 reported a dissociation constant (Kd) of ~120 nM as determined by ITC.[6]

Conceptual ITC Workflow:

  • Express and purify the extracellular domain of the BAM1 or BAM3 receptor.

  • Prepare a solution of the purified receptor in a suitable buffer.

  • Prepare a solution of the synthetic this compound in the same buffer.

  • Titrate the this compound solution into the receptor solution in the ITC instrument.

  • Measure the heat changes upon binding.

  • Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Table 4: Binding Affinities of CLE Peptides to Receptors (Reference Data)

LigandReceptorMethodBinding Affinity (Kd)
CLE45BAM3ITC~120 nM[6]
CLE13BAM1Not Specified10 nM[7]
CLE16BAM1Not Specified6.9 nM[7]
CLE25BAM1/BAM3To be determinedTo be determined
CLE25CLERK-CLV2To be determinedTo be determined

Visualizations of Signaling Pathways and Workflows

CLE25_Drought_Response_Pathway cluster_root Root cluster_vasculature Vascular Tissue (Xylem) cluster_leaf Leaf Drought_Stress Drought Stress CLE25_Gene CLE25 Gene Expression CLE25_Peptide_Root This compound Transport Long-Distance Transport CLE25_Peptide_Root->Transport CLE25_Peptide_Leaf This compound Transport->CLE25_Peptide_Leaf BAM1_BAM3_Receptors BAM1/BAM3 Receptors NCED3_Expression NCED3 Gene Expression ABA_Biosynthesis ABA Biosynthesis Stomatal_Closure Stomatal Closure

CLE25_Phloem_Initiation_Pathway CLE25_Peptide This compound CLERK_CLV2_Complex CLERK-CLV2 Receptor Complex CLE25_Peptide->CLERK_CLV2_Complex Downstream_Signaling Downstream Signaling Cascade CLERK_CLV2_Complex->Downstream_Signaling Phloem_Initiation Phloem Initiation Downstream_Signaling->Phloem_Initiation

Stomatal_Aperture_Assay_Workflow Start Start: Excise Arabidopsis Leaves Induce_Opening Float in Opening Buffer (2-3h, light) Start->Induce_Opening Treatment Incubate with This compound (3h) Induce_Opening->Treatment Imaging Prepare Epidermal Peel & Image Stomata Treatment->Imaging Analysis Measure Aperture (ImageJ) Imaging->Analysis End End: Dose-Response Curve Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Synthetic CLE25 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the synthetic CLE25 peptide.

Understanding this compound

The synthetic this compound is a 12-amino-acid signaling molecule involved in plant growth and stress responses, particularly in drought tolerance and phloem development. Its sequence is Arg-Lys-Val-Hyp-Asn-Gly-Hyp-Asp-Pro-Ile-His-Asn, and it has a molecular weight of 1375.5 g/mol .[1][2] Due to its specific amino acid composition, which includes basic, acidic, hydrophobic, and polar uncharged residues, achieving optimal solubility can be challenging.

Physicochemical Properties of this compound

A preliminary analysis of the this compound's amino acid sequence is crucial for predicting its solubility. The overall charge of the peptide is a key determinant.

Charge Calculation at Neutral pH (~7.0):

Amino AcidCharge ContributionCountTotal Charge
Basic (+1) Arginine (Arg), Lysine (Lys), Histidine (His)3+3
Acidic (-1) Aspartic acid (Asp)1-1
N-terminus +11+1
C-terminus -11-1
Net Charge +2

At a neutral pH, the this compound has a net positive charge, classifying it as a basic peptide . This property is the foundation for the recommended solubilization strategies.

Troubleshooting Guide: Dissolving Synthetic this compound

This guide provides a step-by-step approach to effectively dissolve your lyophilized this compound.

Problem: Lyophilized this compound does not dissolve in water.

G cluster_start Initial Steps cluster_dissolution Dissolution Workflow Start Start with Lyophilized This compound Equilibrate Equilibrate vial to Room Temperature Start->Equilibrate Centrifuge Centrifuge vial briefly to pellet the powder Equilibrate->Centrifuge Test_Water Attempt to dissolve a small amount in sterile, deionized water Centrifuge->Test_Water Dissolved Peptide Dissolved (Clear Solution) Not_Dissolved Peptide NOT Dissolved (Cloudy/Particulates) Sonication Apply gentle sonication (3 x 10-second bursts) Acidic_Solution Use a dilute acidic solution (e.g., 0.1% Acetic Acid) Organic_Solvent Last Resort: Minimal DMSO, then add to aqueous buffer

Detailed Steps & Solutions:

StepActionRationaleTroubleshooting Tips
1. Preparation Allow the lyophilized peptide vial to equilibrate to room temperature before opening. Centrifuge the vial briefly to ensure all the powder is at the bottom.This prevents condensation of atmospheric moisture, which can affect peptide stability. Centrifugation ensures accurate weighing and reconstitution.[3]
2. Initial Attempt: Water Attempt to dissolve a small, pre-weighed amount of the peptide in sterile, deionized water. Vortex gently.Based on experimental data, this compound has been successfully dissolved in deionized water for use in biological assays.[1] This is the most biologically compatible solvent.If the solution appears cloudy or contains visible particulates, the peptide has not fully dissolved. Proceed to the next step.
3. Mechanical Assistance If the peptide does not readily dissolve in water, sonicate the solution in a water bath for short bursts (e.g., 3 times for 10 seconds), keeping the sample cool between bursts.Sonication can help break up aggregates and increase the surface area of the peptide powder, facilitating dissolution.[3][4]Avoid excessive heating during sonication, as it can degrade the peptide.
4. pH Adjustment For basic peptides like CLE25 that are difficult to dissolve in water, using a dilute acidic solution is recommended. Try dissolving the peptide in a small amount of 0.1% acetic acid and then dilute to the desired concentration with water or buffer.[3][5]The net positive charge of CLE25 at neutral pH can sometimes lead to aggregation. Lowering the pH with a mild acid will further protonate the peptide, increasing its net positive charge and promoting repulsion between peptide molecules, which can enhance solubility.Always add the acid to the peptide, not the other way around. Start with a very small volume of the acidic solution.
5. Organic Co-Solvents (Use with Caution) As a last resort for highly aggregated peptide, dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO). Once fully dissolved, slowly add this stock solution dropwise to your aqueous buffer while vortexing to reach the final desired concentration.[4][5]Organic solvents can disrupt hydrophobic interactions that may contribute to aggregation.The final concentration of DMSO should be kept to a minimum (ideally <1%) as it can be toxic to cells in culture. Be aware that the peptide may precipitate out of the aqueous solution if the solubility limit is exceeded.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for synthetic this compound?

A: For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light.[1][2] Before use, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption. Once reconstituted in a solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Q2: My this compound solution is cloudy. What does this mean and what should I do?

A: A cloudy or opaque solution indicates that the peptide is not fully dissolved and may be present as a suspension or aggregates. This will lead to inaccurate concentration determination and can negatively impact your experiments. Follow the troubleshooting steps outlined above, starting with sonication and then moving to pH adjustment if necessary. Always centrifuge your final peptide solution and use the clear supernatant for your experiments to remove any remaining insoluble material.

Q3: Can I dissolve this compound directly in my cell culture medium or assay buffer?

A: It is generally not recommended to dissolve the lyophilized peptide directly in complex buffers or media containing salts. Salts can sometimes promote peptide aggregation. The best practice is to first create a concentrated stock solution in an appropriate solvent (like sterile water or a dilute acidic solution) and then dilute this stock into your final experimental buffer.

Q4: What is the typical concentration range for this compound in biological assays?

A: In published studies, synthetic this compound has been used at concentrations ranging from 1 µM to 10 µM for treating plants and observing biological responses.[1][2] The optimal concentration will depend on the specific experimental setup and the biological system being studied.

Experimental Protocols

Protocol 1: Preparation of a 1 mM this compound Stock Solution

  • Calculate the required mass: For 1 mL of a 1 mM stock solution of CLE25 (MW = 1375.5 g/mol ), you will need 1.3755 mg of the lyophilized peptide.

  • Preparation: Allow the vial of lyophilized CLE25 to come to room temperature. Briefly centrifuge the vial.

  • Dissolution: Add the appropriate volume of sterile, deionized water (for this example, 1 mL) to the vial containing the pre-weighed peptide.

  • Mixing: Vortex the vial gently until the peptide is fully dissolved. If needed, sonicate as described in the troubleshooting guide.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: In Vitro Plant Treatment with this compound

This protocol is adapted from studies on Arabidopsis and cotton seedlings.[1][2]

  • Prepare working solutions: Dilute the 1 mM CLE25 stock solution in sterile deionized water to the desired final concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM).

  • Plant Material: Use seedlings grown under appropriate conditions (e.g., on MS-agar plates or in vermiculite).

  • Application Method 1 (Root Treatment): For seedlings on agar (B569324) plates, apply a small volume (e.g., 30 µL) of the CLE25 working solution to the root tips.[2]

  • Application Method 2 (Foliar Spray): For seedlings grown in soil or vermiculite, spray the leaves with the CLE25 working solution until runoff. A mock treatment with water should be used as a control.[1]

  • Incubation: Incubate the treated plants under their normal growth conditions for the desired period (e.g., 6 hours to several days).

  • Analysis: Following incubation, harvest the plant tissue for downstream analysis, such as gene expression studies (e.g., qRT-PCR for NCED3) or phenotypic measurements.[1][2]

CLE25 Signaling Pathway

The this compound is perceived by cell surface receptors to initiate a signaling cascade that regulates downstream responses.

CLE25_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm CLE25 This compound BAM1 BAM1 (Receptor Kinase) CLE25->BAM1 Binds CLERK CLERK (Receptor Kinase) CLE25->CLERK Binds Signaling_Cascade Downstream Signaling (e.g., Kinase Cascades) BAM1->Signaling_Cascade CLV2 CLV2 (Receptor-Like Protein) CLERK->CLV2 Forms Complex CLERK->Signaling_Cascade Phloem_Differentiation Regulation of Phloem Initiation Signaling_Cascade->Phloem_Differentiation ABA_Biosynthesis Increased ABA Biosynthesis (in leaves) Signaling_Cascade->ABA_Biosynthesis Stomatal_Closure Stomatal Closure ABA_Biosynthesis->Stomatal_Closure

The this compound acts as a ligand that binds to Leucine-Rich Repeat (LRR) receptor-like kinases on the cell surface. One known receptor complex is formed by CLE-RESISTANT RECEPTOR KINASE (CLERK) and CLAVATA2 (CLV2).[6] BARELY ANY MERISTEM 1 (BAM1) has also been identified as a receptor for CLE25.[7][8] This binding activates downstream intracellular signaling cascades, which in turn regulate gene expression related to phloem development and abscisic acid (ABA) biosynthesis, ultimately leading to physiological responses like stomatal closure and enhanced drought tolerance.[1][7]

References

preventing degradation of CLE25 peptide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of the CLE25 peptide in solution.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what are its key characteristics?

The this compound is a plant signaling peptide involved in various physiological processes, including drought stress response and phloem initiation.[1][2] The amino acid sequence for CLE25 from Arabidopsis thaliana is Arg-Lys-Val-Hyp-Asn-Gly-Hyp-Asp-Pro-Ile-His-Asn.[1][3] Its molecular weight is approximately 1375.5 g/mol .[1][3]

Q2: What are the primary causes of this compound degradation in solution?

Like many peptides, CLE25 is susceptible to several degradation pathways in aqueous solutions:

  • Hydrolysis: Cleavage of peptide bonds, particularly at Asp-Pro sequences which are known to be labile, especially under acidic conditions.

  • Deamidation: The Asn and Gln residues can be deamidated to form Asp and Glu, respectively. The Asn-Gly sequence in CLE25 is particularly susceptible to this base-catalyzed reaction.

  • Oxidation: The Histidine (His) residue can be oxidized, although it is less susceptible than Cysteine or Methionine.

  • Physical Instability: This includes aggregation and adsorption to surfaces, leading to a loss of active peptide.[4]

Q3: What are the optimal storage conditions for this compound?

For maximum stability, this compound should be stored in its lyophilized (powder) form at -20°C or -80°C in a tightly sealed container, protected from light. Once reconstituted in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage of solutions (a few days), refrigeration at 2-8°C may be acceptable, but freezing is recommended for longer periods.[4]

Q4: What is the recommended solvent and pH for dissolving this compound?

The choice of solvent depends on the peptide's properties. For a peptide like CLE25 with both basic (Arg, Lys, His) and acidic (Asp) residues, starting with sterile, purified water is a good first step. If solubility is an issue, a small amount of a suitable organic solvent like acetonitrile (B52724) or DMSO can be used initially, followed by dilution with the aqueous buffer. The pH of the final solution is critical for stability. Generally, a slightly acidic pH of 5-6 is recommended for storing peptide solutions as it can minimize deamidation, which is often faster at neutral or alkaline pH.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in solution.

Problem Possible Cause Recommended Solution
Loss of biological activity over time Peptide degradation (hydrolysis, deamidation, oxidation)- Store the peptide as single-use aliquots at -20°C or -80°C. - Use a sterile buffer at a slightly acidic pH (5-6). - Minimize exposure to oxygen by using degassed buffers and storing under an inert gas like nitrogen or argon.
Peptide solution appears cloudy or contains precipitates Aggregation or low solubility- Ensure the pH of the solution is not near the peptide's isoelectric point (pI). Adjust the pH to be at least one unit away from the pI. - Try dissolving the peptide in a small amount of organic solvent (e.g., DMSO, acetonitrile) before adding the aqueous buffer. - Use a lower concentration of the peptide.
Inconsistent experimental results - Repeated freeze-thaw cycles. - Adsorption of the peptide to container surfaces. - Contamination with proteases.- Prepare and use single-use aliquots. - Use low-protein-binding tubes and pipette tips. - If protease contamination is suspected and compatible with the experiment, consider adding a broad-spectrum protease inhibitor cocktail.
Changes in HPLC chromatogram over time (new peaks appearing) Chemical degradation of the peptide.- This indicates the formation of degradation products. Refer to the experimental protocol below for assessing peptide stability by HPLC to identify and quantify these products. - Optimize storage and handling conditions (pH, temperature, oxygen exposure) to minimize degradation.

Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC

This protocol provides a framework for monitoring the degradation of the this compound over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Lyophilized this compound

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Sterile buffers at various pH values (e.g., pH 4, 6, 8)

  • Low-protein-binding microcentrifuge tubes

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Prepare Peptide Stock Solution: Carefully dissolve the lyophilized this compound in high-purity water or the desired buffer to a known concentration (e.g., 1 mg/mL).

  • Set up Stability Study: Aliquot the peptide stock solution into separate low-protein-binding tubes for each time point and condition (e.g., different pH values, temperatures).

  • Incubation: Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one tube from each condition for analysis. The T=0 sample represents the initial, undegraded peptide.

  • HPLC Analysis:

    • Equilibrate the C18 column with your initial mobile phase conditions. A common starting point is a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

    • Inject a standard volume of the this compound solution.

    • Run a suitable gradient to separate the intact peptide from any potential degradation products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).

    • Monitor the elution profile with the UV detector at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound in the chromatogram of the T=0 sample.

    • For each subsequent time point, quantify the peak area of the intact peptide.

    • Calculate the percentage of the remaining intact peptide relative to the T=0 sample.

    • The appearance of new peaks indicates the formation of degradation products.

Visualizations

CLE25_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CLE25 This compound Receptor CLERK-CLV2 or BAM1/BAM3 Receptor Complex CLE25->Receptor Binds to Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates Response Drought Stress Response & Phloem Initiation Signaling_Cascade->Response Leads to Experimental_Workflow Start Lyophilized this compound Dissolve Dissolve in Buffer Start->Dissolve Aliquot Aliquot for Time Points (T=0, T=1, T=2...) Dissolve->Aliquot Incubate Incubate at Specific Conditions (Temp, pH) Aliquot->Incubate Analyze Analyze by HPLC Incubate->Analyze Data Quantify Peak Area & Calculate % Remaining Analyze->Data Troubleshooting_Tree Problem Inconsistent Experimental Results Cause1 Repeated Freeze-Thaw? Problem->Cause1 Cause2 Adsorption to Surfaces? Problem->Cause2 Cause3 Protease Contamination? Problem->Cause3 Solution1 Use Single-Use Aliquots Cause1->Solution1 Yes Solution2 Use Low-Binding Tubes/Tips Cause2->Solution2 Yes Solution3 Add Protease Inhibitors (if compatible) Cause3->Solution3 Yes

References

troubleshooting inconsistent results in CLE25 peptide assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the CLE25 peptide. It is intended for scientists and drug development professionals to help diagnose and resolve common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may lead to inconsistent or unexpected results in your this compound assays.

Question 1: Why am I seeing high variability between my experimental replicates?

High variability between replicates is a common issue that can obscure genuine biological effects. The root cause is often inconsistency in one or more steps of the experimental workflow.

Troubleshooting High Replicate Variability

Potential CauseRecommended Action
Peptide Integrity Aliquot the lyophilized peptide upon arrival to avoid multiple freeze-thaw cycles of the main stock. Ensure complete solubilization in the recommended sterile buffer.
Pipetting Inaccuracy Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. For cell-based assays, gently mix the cell suspension before plating to ensure a uniform cell density in each well.[1]
Inconsistent Cell Health Use cells from a consistent and low passage number. Ensure cells are healthy and evenly distributed at the time of peptide treatment. Avoid letting cells become over-confluent before or during the experiment.[1]
Reagent Preparation Prepare a master mix of reagents (e.g., peptide dilutions, detection reagents) to add to all replicate wells, rather than adding components to each well individually. This minimizes well-to-well variation.
"Edge Effects" in Plates Evaporation from wells on the outer edges of a microplate can concentrate reagents and affect cell health, leading to skewed results. To mitigate this, avoid using the outermost wells or fill them with sterile buffer/media.

A systematic approach to identifying the source of variability is crucial. The following flowchart outlines a logical troubleshooting process.

G Start High Replicate Variability Observed Check_Peptide Review Peptide Handling: - Aliquoted stock? - Correct solubilization? - Avoided freeze-thaw? Start->Check_Peptide Check_Cells Assess Cell Culture: - Consistent passage number? - Uniform seeding density? - Healthy morphology? Check_Peptide->Check_Cells Handling OK Result_Bad Variability Persists: Contact Technical Support Check_Peptide->Result_Bad Handling Issue (Correct & Retest) Check_Assay Examine Assay Procedure: - Calibrated pipettes? - Used master mixes? - Minimized edge effects? Check_Cells->Check_Assay Cells OK Check_Cells->Result_Bad Cell Issue (Correct & Retest) Result_Good Problem Resolved Check_Assay->Result_Good Procedure OK (Variability Resolved) Check_Assay->Result_Bad Procedure Issue (Correct & Retest)

Caption: Troubleshooting logic for high replicate variability.

Question 2: Why is the signal in my assay low or absent?

A weak or nonexistent signal can result from an inactive peptide, suboptimal assay conditions, or issues with the detection system.

Troubleshooting Low Signal

Potential CauseRecommended Action
Peptide Inactivity Peptides can degrade if stored improperly or subjected to freeze-thaw cycles. Use a fresh aliquot of the this compound. Confirm the correct storage conditions (-20°C or colder for lyophilized powder).
Incorrect Peptide Concentration The concentration of CLE25 may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration. Published studies have used concentrations ranging from 100 nM to 10 µM.[2][3][4]
Suboptimal Assay Buffer The pH and composition of the assay buffer are critical for peptide stability and receptor binding. Ensure the buffer pH is appropriate (e.g., pH 5.7 for some plant root assays) and does not contain interfering components.[5]
Low Receptor Expression The target cells or tissues may not express sufficient levels of the CLE25 receptors (e.g., BAM1, BAM2, CLERK).[6][7] Verify receptor expression via qPCR or other methods.
Insufficient Incubation Time The incubation time may be too short for the peptide-receptor binding to reach equilibrium. Optimize the incubation time by performing a time-course experiment.
Detection System Issues Ensure that detection reagents are within their expiration date and that the plate reader or instrument is calibrated and set to the correct parameters for your assay's output (e.g., fluorescence, luminescence).[8]
Question 3: How can I reduce high background signal in my assay?

High background can mask the specific signal from the this compound. It often stems from non-specific binding of the peptide or detection reagents.

Troubleshooting High Background

Potential CauseRecommended Action
Non-Specific Binding The peptide or detection antibodies may be binding to the plate surface or other proteins. Add a blocking agent like Bovine Serum Albumin (BSA) or a non-ionic detergent (e.g., 0.05% Tween-20) to the assay buffer.
Cellular Autofluorescence In fluorescence-based assays, cells and media components (like phenol (B47542) red) can produce background signal. Use phenol red-free media and select detection dyes with red-shifted wavelengths (>570 nm) to minimize autofluorescence.[8]
Reagent Concentration The concentration of a detection reagent (e.g., a fluorescently-labeled secondary antibody) may be too high. Titrate the reagent to find the lowest concentration that still provides a robust specific signal.
Inadequate Washing Steps Insufficient washing between steps can leave behind unbound reagents. Increase the number and/or volume of washes. Ensure wash buffers are appropriate and freshly prepared.

Experimental Protocols & Data

This compound Handling and Reconstitution

Proper handling is critical to maintaining peptide activity.

  • Reconstitution : Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Reconstitute the peptide in a sterile, high-quality buffer (e.g., sterile water or 10 mM MES, pH 5.7). To create a 1 mM stock solution of a 1 mg peptide with a molecular weight of 1375.5 g/mol , add 727 µL of buffer.

  • Storage : Store the lyophilized peptide at -20°C. After reconstitution, create single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Recommended this compound Concentrations

The optimal concentration is application-dependent. The following table provides starting points based on published literature. Always perform a dose-response curve to determine the EC50 for your specific assay system.

ApplicationConcentration RangeNotes
Arabidopsis Root Growth Inhibition1 µM - 10 µMUsed to assess the effect on primary root length.[4]
Stomatal Closure Assays1 nM - 1 µMApplied to detached leaves to measure changes in stomatal aperture.[9]
Phloem Differentiation Assays100 nMUsed in liquid culture with seedlings to observe effects on vascular development.[2]
Drought Tolerance (Spraying Assay)2.5 µM - 10 µMApplied exogenously to whole plants to assess physiological responses.[3]
Gene Expression Analysis (NCED3)1 µM - 10 µMApplied to roots or leaves to measure downstream gene induction after 6 hours.[10]
General Protocol: Receptor-Ligand Binding Assay

This protocol provides a general workflow for a competitive binding assay using a labeled ligand and unlabeled this compound with membranes prepared from cells expressing a BAM receptor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor Membranes (e.g., from cells overexpressing BAM1) A1 Add Buffer, Membranes, Labeled Ligand, and Unlabeled CLE25 to 96-well plate P1->A1 P2 Prepare Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) P2->A1 P3 Prepare Reagents: - Labeled Ligand (e.g., 125I-CLE peptide) - Unlabeled CLE25 (Serial Dilution) - Control (Buffer only) P3->A1 A2 Incubate to Equilibrium (e.g., 60 min at room temperature with gentle agitation) A1->A2 A3 Separate Bound from Free Ligand (e.g., rapid vacuum filtration over GF/C filters) A2->A3 A4 Wash Filters (e.g., 3x with ice-cold wash buffer) A3->A4 D1 Quantify Bound Radioactivity (e.g., using a scintillation counter) A4->D1 D2 Plot % Inhibition vs. [CLE25] D1->D2 D3 Calculate IC50 and Ki values D2->D3

Caption: General workflow for a competitive receptor-binding assay.

CLE25 Signaling Pathway

The this compound is recognized by Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs) on the cell surface. In response to dehydration, root-derived CLE25 travels to the leaves and binds to BAM1/BAM3 receptors. This interaction initiates a downstream signaling cascade that ultimately leads to the biosynthesis of abscisic acid (ABA), which in turn promotes stomatal closure to conserve water.[11] In vascular development, CLE25 is perceived by a receptor complex involving CLERK and CLV2 to regulate phloem initiation.[7]

G cluster_stimulus Extracellular cluster_membrane Plasma Membrane cluster_response Intracellular Response CLE25 This compound BAM BAM1/BAM3 Receptor Kinase CLE25->BAM Drought Response CLERK CLERK/CLV2 Receptor Complex CLE25->CLERK Vascular Development Signal Downstream Signaling Cascade BAM->Signal CLERK->Signal ABA ABA Biosynthesis (NCED3 expression ↑) Signal->ABA Phloem Phloem Initiation Signal->Phloem Stomata Stomatal Closure ABA->Stomata

References

Technical Support Center: Optimizing CLE25 Peptide Delivery in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of CLE25 peptide in plant research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with the this compound and its analogs in various plant species.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound in plants?

A1: The this compound is a plant signaling molecule involved in various physiological processes. Its most well-documented role is in the plant's response to drought stress.[1] Under water-deficient conditions, CLE25 is produced in the roots and travels to the leaves, where it induces the biosynthesis of abscisic acid (ABA), a key hormone in stress tolerance. This leads to stomatal closure, reducing water loss through transpiration.[1][2][3] CLE25 is also involved in vascular development, specifically in the regulation of phloem initiation.[4][5]

Q2: What is the signaling pathway through which CLE25 acts?

A2: this compound is perceived by leucine-rich repeat receptor-like kinases (LRR-RLKs) on the cell surface. In Arabidopsis, the primary receptors for CLE25 are BARELY ANY MERISTEM 1 (BAM1) and BAM3.[6] The signal is transduced through a complex that can also include the CLE-RESISTANT RECEPTOR KINASE (CLERK) and CLAVATA2 (CLV2).[4][5] Downstream signaling components are still being elucidated but are known to involve intracellular kinases and ultimately lead to changes in gene expression, such as the upregulation of NCED3, a key enzyme in ABA biosynthesis.[1]

Q3: What are the common methods for delivering this compound to plants?

A3: Common methods for exogenous application of this compound include:

  • Foliar Spraying: A solution containing the peptide is sprayed directly onto the leaves of the plant.[1] This method is suitable for studying effects on stomatal aperture and other leaf-related processes.

  • Root Application: Plants are grown in a hydroponic system, and the peptide is added to the nutrient solution.[2][7] This is ideal for investigating root-to-shoot signaling and systemic effects.

  • Infiltration: A needleless syringe is used to gently force the peptide solution into the intercellular spaces of the leaf. This method ensures direct delivery to the leaf mesophyll.

  • Petiole Feeding: For detached leaves, the petiole can be placed in a solution containing the peptide to study its direct effects on the leaf lamina.[3]

Q4: Is this compound effective in all plant species?

A4: The CLE peptide family and its signaling pathways are conserved across a wide range of plant species, including both dicots and monocots.[8][9][10] However, the specific response to exogenously applied CLE25 can vary between species due to differences in receptor sensitivity, peptide uptake, and degradation.[11] Successful applications have been documented in Arabidopsis thaliana (a dicot) and cotton (Gossypium hirsutum, a dicot).[1][2] Further optimization of delivery methods and concentrations may be necessary for other species, particularly monocots like maize and wheat.

Troubleshooting Guides

Issue 1: No observable phenotype after peptide application.
Possible Cause Troubleshooting Step
Peptide Degradation Peptides are susceptible to degradation by proteases. Ensure the peptide is stored correctly (lyophilized at -20°C or -80°C). Prepare fresh solutions before each experiment. Consider using peptide analogs with modifications (e.g., D-amino acid substitutions, cyclization) to increase stability.[12][13]
Incorrect Concentration The optimal peptide concentration can vary significantly between species and experimental systems. Perform a dose-response experiment to determine the optimal concentration. Concentrations typically range from nanomolar to low micromolar.[14]
Inefficient Delivery The plant cuticle can be a significant barrier to peptide uptake. For foliar application, include a surfactant in the spray solution to improve leaf wetting. For root application, ensure the hydroponic system is well-aerated. Consider alternative delivery methods like infiltration for direct tissue access.
Species-Specific Insensitivity The target plant species may have receptors with lower affinity for the specific this compound sequence used. If possible, use a synthetic peptide sequence that matches the endogenous CLE25 of the target species.
Incorrect Application Timing The developmental stage of the plant can influence its responsiveness to peptide signals. Apply the peptide at a developmental stage relevant to the process being studied (e.g., during vegetative growth for drought stress assays).
Issue 2: Inconsistent or variable results between experiments.
Possible Cause Troubleshooting Step
Environmental Fluctuations Plant responses to peptides can be influenced by environmental conditions such as light, temperature, and humidity. Maintain consistent environmental conditions in your growth chambers or greenhouse for all experiments.
Peptide Solution Inhomogeneity Ensure the peptide is fully dissolved in the solvent before application. Vortex or sonicate briefly if necessary.
Uneven Application For foliar sprays, ensure complete and even coverage of the leaf surface. For root applications, ensure the hydroponic solution is well-mixed.
Biological Variability Use a sufficient number of biological replicates to account for natural variation between individual plants.
Issue 3: Signs of toxicity or stress after peptide application.
Possible Cause Troubleshooting Step
High Peptide Concentration Very high concentrations of peptides can sometimes lead to off-target effects or cellular toxicity. Reduce the peptide concentration in your experiments.
Solvent Toxicity If using a solvent other than water (e.g., DMSO) to dissolve the peptide, ensure the final concentration of the solvent in the application solution is low and non-toxic to the plants. Run a solvent-only control.
Surfactant Toxicity Some surfactants can be phytotoxic at high concentrations. Use the lowest effective concentration of the surfactant and include a surfactant-only control.

Data Presentation

Table 1: Effects of Exogenous CLE25p Application on Drought Tolerance in Cotton (Gossypium hirsutum)

TreatmentConcentration (µM)Survival Rate (%)Malondialdehyde (MDA) Content (nmol/g FW)Superoxide Dismutase (SOD) Activity (U/g FW)Peroxidase (POD) Activity (U/g FW min)Catalase (CAT) Activity (U/g FW min)
Mock (Water)06035.2125.445.620.1
CLE25p2.57528.1148.258.325.4
CLE25p108022.5165.765.129.8

Data summarized from a study on cotton seedlings subjected to drought stress.[1]

Experimental Protocols

Protocol 1: Foliar Spray Application of this compound

Materials:

  • Synthetic this compound (lyophilized)

  • Nuclease-free water or appropriate solvent (e.g., 0.01% acetonitrile)

  • Surfactant (e.g., Tween-20 or Silwet L-77)

  • Handheld sprayer or atomizer

  • Well-watered plants at the desired developmental stage

Procedure:

  • Peptide Stock Solution Preparation:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

    • Dissolve the peptide in nuclease-free water or a suitable solvent to create a high-concentration stock solution (e.g., 1 mM).

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution with nuclease-free water to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).

    • Add a surfactant to the working solution at a low concentration (e.g., 0.01-0.05% v/v) to ensure even spreading on the leaf surface. Mix gently.

    • Prepare a mock solution containing the solvent and surfactant but no peptide.

  • Application:

    • Use a fine-mist sprayer to apply the working solution to the adaxial and abaxial surfaces of the leaves until runoff.[15]

    • Ensure even coverage of all target leaves.

    • Treat control plants with the mock solution in the same manner.

    • For drought stress experiments, spraying can be done every 2 days during the stress period.[1]

  • Post-Application:

    • Place the plants back into their controlled growth environment.

    • Observe the plants for phenotypic changes at desired time points.

    • Collect tissue samples for physiological or molecular analysis as required.

Protocol 2: Root Application of this compound in a Hydroponic System

Materials:

  • Synthetic this compound (lyophilized)

  • Hydroponic growth system with appropriate nutrient solution (e.g., Hoagland's or Murashige and Skoog)[16][17]

  • Plants adapted to the hydroponic system

Procedure:

  • Peptide Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound as described in Protocol 1.

  • Application:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in the hydroponic reservoir.

    • Gently add the calculated volume of the peptide stock solution to the nutrient solution and mix thoroughly to ensure even distribution.

    • For the control group, add an equivalent volume of the solvent used for the stock solution to the nutrient solution.

  • Post-Application:

    • Continue to monitor and maintain the hydroponic system as usual (e.g., aeration, pH, and nutrient levels).

    • Observe plants for systemic effects and collect root and shoot tissues for analysis at specified time points.

Protocol 3: Quantification of Stomatal Aperture

Materials:

  • Microscope slides

  • Clear nail polish or dental resin

  • Microscope with a camera and image analysis software (e.g., ImageJ)

Procedure:

  • Epidermal Imprints:

    • At the desired time point after peptide application, apply a thin layer of clear nail polish or dental resin to the abaxial surface of a fully expanded leaf.[18]

    • Allow the material to dry completely (approximately 10-15 minutes).

    • Carefully peel off the dried film using forceps and mount it on a microscope slide.

  • Imaging:

    • Observe the epidermal imprint under a light microscope.

    • Capture images of several fields of view, ensuring a sufficient number of stomata are imaged for each treatment group.

  • Analysis:

    • Use image analysis software to measure the width and length of the stomatal pores.[19]

    • Calculate the stomatal aperture (pore area) for a statistically significant number of stomata per treatment.

    • Compare the average stomatal aperture between peptide-treated and mock-treated plants.

Mandatory Visualizations

CLE25_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Physiological Response CLE25 This compound BAM1_BAM3 BAM1/BAM3 Receptors CLE25->BAM1_BAM3 Binding CLERK_CLV2 CLERK-CLV2 Co-receptors BAM1_BAM3->CLERK_CLV2 Association RLCKs Receptor-Like Cytoplasmic Kinases (RLCKs) BAM1_BAM3->RLCKs Activation Signaling_Cascade Downstream Signaling Cascade RLCKs->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors NCED3_Gene NCED3 Gene Expression Transcription_Factors->NCED3_Gene Upregulation ABA ABA Biosynthesis NCED3_Gene->ABA Stomatal_Closure Stomatal Closure ABA->Stomatal_Closure

Caption: this compound signaling pathway leading to stomatal closure.

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_analysis Analysis Plant_Growth Plant Growth (Controlled Environment) Foliar_Spray Foliar Spray Plant_Growth->Foliar_Spray Root_Application Root Application (Hydroponics) Plant_Growth->Root_Application Peptide_Prep Peptide Solution Preparation Peptide_Prep->Foliar_Spray Peptide_Prep->Root_Application Phenotypic_Obs Phenotypic Observation (e.g., Wilting) Foliar_Spray->Phenotypic_Obs Stomatal_Assay Stomatal Aperture Measurement Foliar_Spray->Stomatal_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Foliar_Spray->Gene_Expression Metabolite_Analysis Metabolite Analysis (e.g., ABA levels) Foliar_Spray->Metabolite_Analysis Root_Application->Phenotypic_Obs Root_Application->Stomatal_Assay Root_Application->Gene_Expression Root_Application->Metabolite_Analysis

Caption: General experimental workflow for this compound application.

References

stability of lyophilized CLE25 peptide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of lyophilized CLE25 peptide.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or -80°C.[1][2][3][4][5][6][7][8] Storing the peptide at these low temperatures, in a tightly sealed vial and protected from light, will help preserve its integrity for several years.[1][9]

Q2: Can I store the lyophilized this compound at room temperature or in the refrigerator?

Short-term storage at room temperature for a few days to weeks is generally acceptable for lyophilized peptides and should not significantly affect product efficacy, such as during shipping.[2][4][6][10] For storage of up to a few months, refrigeration at 2-8°C is a viable option.[1][2] However, for any duration longer than a few weeks, freezing is the recommended condition.

Q3: What precautions should I take before opening a vial of lyophilized this compound?

To prevent moisture absorption, which can significantly decrease the peptide's stability, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening.[4][5][11][12] This prevents condensation from forming inside the vial.

Q4: My lyophilized this compound appears as a gel or is barely visible. Is this normal?

Yes, this can be normal. The apparent volume of lyophilized peptides can vary, and some, particularly short or hygroscopic sequences, may appear as a gel or be difficult to see.[10]

Q5: How should I reconstitute the this compound?

The solubility of a peptide is highly dependent on its amino acid sequence.[5][11] For CLE25, which has a specific sequence (RKVPRGPDPIHN), it is advisable to start with a common solvent like sterile distilled water. If solubility is an issue, sonication can help.[5][8] For basic peptides, adding a small amount of 10% acetic acid can aid dissolution.[5] It is recommended to prepare a concentrated stock solution and then dilute it with the assay buffer.[13]

Q6: What is the stability of this compound once it is in solution?

Peptides in solution are significantly less stable than in their lyophilized form.[6][9][10][11] For this reason, long-term storage in solution is not recommended.[6][9] If necessary, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C for up to a few weeks.[5][9][11] The stability in solution is also pH-dependent, with a pH range of 5-7 generally being optimal.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Difficulty Dissolving Peptide The peptide is hydrophobic or has formed aggregates.- Use sonication to aid dissolution.[5][8]- If the peptide is basic, add a small amount of an acidic solvent like 10% acetic acid.[5]- For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be necessary, but check for compatibility with your assay.[5]
Reduced Peptide Activity in Assay - Improper storage leading to degradation.- Multiple freeze-thaw cycles of the reconstituted peptide.- Peptide adsorption to plasticware.- Ensure the lyophilized peptide was stored at -20°C or -80°C.[1][2][3][4][5][6][7][8]- Aliquot the reconstituted peptide solution to avoid repeated freezing and thawing.[5][9][11]- For dilute solutions of hydrophobic peptides, consider using glass or non-adsorbing plastic vials.[4]
Visible Discoloration of Lyophilized Peptide Oxidation of the peptide, potentially due to exposure to air and moisture.- While the peptide may still be usable, it is a sign of degradation. Consider using a fresh vial for critical experiments.[14]- To prevent this, ensure the vial is tightly sealed and consider purging with an inert gas like nitrogen or argon before long-term storage.[3][5]

Stability of Lyophilized Peptides: A General Overview

Table 1: General Stability of Lyophilized Peptides at Different Temperatures

Storage TemperatureExpected Shelf Life
Room TemperatureWeeks to months[1][2][4]
2-8°C (Refrigerated)Approximately 1-2 years[1]
-20°C or -80°C (Frozen)3-5 years or longer[1]

Table 2: Factors Influencing Lyophilized Peptide Stability

FactorImpact on Stability
Amino Acid Composition Residues like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are prone to oxidation. Asparagine (Asn) and Glutamine (Gln) are susceptible to deamidation.[1][9][11]
Residual Moisture Higher moisture content accelerates degradation pathways like hydrolysis and aggregation. A moisture content below 3% is recommended.[1]
Oxygen Exposure to oxygen can lead to the oxidation of susceptible amino acid residues.[1]
Light Exposure to light can cause degradation, especially for peptides containing aromatic amino acids.[1][3]
pH (in solution) The pH of the solution can affect the rate of deamidation and other degradation pathways. A pH of 5-6 is often recommended for storage in solution.[9]

Experimental Protocols

Protocol 1: Assessment of Peptide Purity and Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a lyophilized peptide and detecting degradation products.

Materials:

  • Lyophilized this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the lyophilized this compound.

    • Reconstitute the peptide in an appropriate solvent (e.g., HPLC-grade water with 0.1% TFA) to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in ACN).

    • Inject a defined volume of the peptide solution (e.g., 20 µL).

    • Run a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a constant flow rate (e.g., 1 mL/min).

    • Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • The purity of the peptide is determined by the relative area of the main peak compared to the total area of all peaks.

    • The presence of new peaks in aged samples compared to a fresh sample indicates degradation.

Protocol 2: Forced Degradation Study

This protocol is used to predict the degradation pathways of the peptide under stress conditions.

Materials:

  • Lyophilized this compound

  • Solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂

  • HPLC system

  • Mass spectrometer (optional)

Procedure:

  • Prepare Peptide Solutions: Reconstitute the this compound in water to a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the peptide solution with an equal volume of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for various time points.

    • Base Hydrolysis: Mix the peptide solution with an equal volume of 0.1 M NaOH and incubate at room temperature for various time points.

    • Oxidation: Mix the peptide solution with an equal volume of 3% H₂O₂ and incubate at room temperature for various time points.

  • Analysis:

    • At each time point, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC to observe the degradation of the main peak and the formation of new peaks.

    • If available, use mass spectrometry to identify the mass of the degradation products and infer the degradation pathway.

Signaling Pathway and Experimental Workflow

The this compound is involved in plant development, particularly in regulating phloem development and responding to environmental stress.[15][16][17] It functions by binding to receptor-like kinases on the cell surface.

CLE25_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular CLE25 This compound CLERK CLERK CLE25->CLERK Binds CLV2 CLV2 CLERK->CLV2 Forms complex with Signaling_Cascade Downstream Signaling Cascade CLV2->Signaling_Cascade Phloem_Development Regulation of Phloem Development Signaling_Cascade->Phloem_Development Leads to

Caption: this compound signaling pathway in phloem development.

Peptide_Stability_Workflow start Lyophilized this compound storage Store at -20°C or -80°C start->storage reconstitution Reconstitute in appropriate solvent storage->reconstitution stability_test Assess Purity/Degradation (e.g., HPLC) reconstitution->stability_test aliquot Aliquot remaining solution reconstitution->aliquot use Use in Experiment stability_test->use freeze Freeze aliquots at -20°C aliquot->freeze

Caption: Recommended workflow for handling lyophilized this compound.

References

issues with CLE25 peptide aggregation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to CLE25 peptide aggregation.

Troubleshooting Guides

Issue 1: Poor Solubility of Lyophilized this compound

Symptom: The lyophilized this compound does not dissolve completely in aqueous buffers, resulting in a cloudy or turbid solution, or visible particulates.

Possible Causes:

  • Hydrophobicity: The amino acid composition of the this compound may contribute to its hydrophobic nature, leading to poor solubility in aqueous solutions.[1][2][3]

  • Aggregation during lyophilization: Peptides can form aggregates during the freeze-drying process.

  • Incorrect solvent/pH: The pH of the buffer may be close to the isoelectric point (pI) of the peptide, minimizing its net charge and reducing solubility.[1]

Troubleshooting Steps:

  • Optimize Solvent and pH:

    • Initial Solubilization: For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) is recommended before adding the aqueous buffer.[2][3] Always add the peptide solution in organic solvent dropwise to the gently vortexing aqueous buffer to prevent precipitation.

    • pH Adjustment: Adjust the pH of the aqueous buffer. For basic peptides, use a buffer with a pH below the pI. For acidic peptides, use a buffer with a pH above the pI. A general guideline is to be at least one pH unit away from the pI.[4]

  • Sonication: Use a bath sonicator to gently break up aggregates and aid in dissolution.[3] Avoid probe sonication as it can generate heat and potentially degrade the peptide.

  • Test different buffers: Experiment with common biological buffers (e.g., Tris, HEPES, PBS) to find the one that provides the best solubility for your specific this compound construct.[4]

Issue 2: Peptide Aggregation and Precipitation Over Time in Solution

Symptom: A previously clear solution of this compound becomes cloudy, forms visible aggregates, or precipitates upon storage.

Possible Causes:

  • Concentration: High peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[5]

  • Temperature: Temperature fluctuations during storage can affect peptide stability and promote aggregation.

  • Buffer Composition: The ionic strength and presence of certain salts in the buffer can influence peptide solubility and aggregation.[4]

  • Formation of Secondary Structures: Peptides can form secondary structures like beta-sheets, which can lead to self-assembly and aggregation.[1]

Troubleshooting Steps:

  • Optimize Storage Conditions:

    • Aliquot and Freeze: Aliquot the peptide solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

    • Use Cryoprotectants: Consider adding cryoprotectants like glycerol (B35011) (e.g., 2% v/v) to the buffer to reduce aggregation during freezing.[4]

  • Incorporate Aggregation-Reducing Excipients:

    • Arginine: Adding 50-100 mM L-arginine to the buffer can help to solubilize the peptide and prevent aggregation.[4][5]

    • Detergents: For very hydrophobic peptides, low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can be beneficial, but their compatibility with downstream applications must be verified.[6]

  • Control Peptide Concentration: Work with the lowest concentration of the peptide that is suitable for your experiment to reduce the propensity for aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peptide aggregation?

A1: Peptide aggregation is primarily caused by the inherent physicochemical properties of the peptide's amino acid sequence.[1] Peptides with a high content of hydrophobic amino acids are more prone to aggregation in aqueous solutions.[1] Aggregation is also influenced by factors such as peptide concentration, pH, temperature, and buffer composition.[5] The formation of intermolecular hydrogen bonds can lead to the self-association of peptide chains, resulting in aggregation.[7]

Q2: How can I predict the aggregation potential of my this compound sequence?

A2: Several computational tools and algorithms are available to predict aggregation-prone regions (APRs) within a peptide sequence based on its amino acid composition and physicochemical properties.[5] These tools can help in rationally designing peptide analogs with reduced aggregation propensity.

Q3: Are there any chemical modifications that can prevent this compound aggregation?

A3: Yes, several chemical modification strategies can be employed during peptide synthesis to minimize aggregation:

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[8]

  • Dmb/Hmb Amino Acids: The use of 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids can prevent hydrogen bonding between peptide backbones.[7]

  • Pegylation: The addition of polyethylene (B3416737) glycol (PEG) chains can improve the solubility and stability of peptides.[9]

Q4: Can the synthesis process itself contribute to peptide aggregation?

A4: Yes, aggregation can occur during solid-phase peptide synthesis (SPPS), especially for long or hydrophobic sequences. This can lead to incomplete deprotection and coupling reactions. Strategies to overcome this include using specialized resins, modifying synthesis protocols (e.g., higher coupling temperatures, use of chaotropic salts), and incorporating aggregation-disrupting elements into the peptide sequence.[7]

Quantitative Data Summary

Table 1: Factors Influencing Peptide Aggregation and Prevention Strategies

FactorInfluence on AggregationPrevention StrategyQuantitative Guideline/Example
pH Lowest solubility at the isoelectric point (pI).[1]Adjust buffer pH to be at least 1 unit away from the pI.[4]If pI = 7.0, use pH ≤ 6.0 or pH ≥ 8.0.
Concentration Higher concentration increases aggregation rate.[5]Use the lowest effective concentration.-
Temperature Can increase or decrease aggregation depending on the peptide.Store at -20°C or -80°C in aliquots.-
Ionic Strength Can either increase or decrease aggregation.[4]Optimize salt concentration in the buffer.Test a range of NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM).
Excipients Can inhibit or promote aggregation.Add aggregation inhibitors.L-arginine: 50-100 mM.[4][5] Glycerol: 2% (v/v).[4]

Key Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic this compound
  • Materials: Lyophilized this compound, DMSO, appropriate aqueous buffer (e.g., 20 mM HEPES, 50 mM NaCl, pH adjusted to be at least 1 unit away from the peptide's pI).

  • Procedure: a. Allow the lyophilized peptide to equilibrate to room temperature. b. Add a minimal amount of DMSO to the vial to dissolve the peptide completely. Gently vortex. c. While gently vortexing the aqueous buffer, add the peptide-DMSO solution dropwise to the buffer. d. Inspect the solution for any signs of precipitation. If the solution is cloudy, it may indicate that the peptide is still aggregating. Further optimization of the buffer or the use of sonication may be necessary. e. Determine the final peptide concentration. Note that the final concentration of DMSO should be kept low, typically below 1%, as it can affect some biological assays.[3]

Protocol 2: Monitoring Peptide Aggregation using UV-Vis Spectroscopy
  • Principle: Peptide aggregation can be monitored by measuring the increase in light scattering at a wavelength where the peptide does not absorb (e.g., 340-400 nm).

  • Procedure: a. Prepare the this compound solution in the desired buffer and at the desired concentration. b. Measure the absorbance of the solution at 340 nm over time using a UV-Vis spectrophotometer. c. An increase in absorbance at 340 nm indicates an increase in turbidity and therefore, peptide aggregation. d. This method can be used to compare the aggregation propensity of the peptide under different buffer conditions (pH, ionic strength, excipients).

Visualizations

CLE25_Signaling_Pathway cluster_root Root cluster_vasculature Vasculature (Long-Distance Signal) cluster_leaf Leaf CLE25_Peptide This compound (Synthesized in response to dehydration) Transport Transport to Leaves CLE25_Peptide->Transport Moves from root to leaf BAM1_BAM3_Receptors BAM1/BAM3 Receptors Transport->BAM1_BAM3_Receptors Binds to receptors NCED3_Expression Increased NCED3 Expression BAM1_BAM3_Receptors->NCED3_Expression ABA_Biosynthesis ABA Biosynthesis NCED3_Expression->ABA_Biosynthesis Stomatal_Closure Stomatal Closure (Drought Resistance) ABA_Biosynthesis->Stomatal_Closure

Caption: this compound signaling pathway in response to drought stress.[10][11][12]

Peptide_Aggregation_Workflow Start Lyophilized this compound Solubilization Initial Solubilization (e.g., DMSO) Start->Solubilization Dilution Dilution in Aqueous Buffer (Optimized pH) Solubilization->Dilution Check_Solubility Clear Solution? Dilution->Check_Solubility Use_in_Experiment Use in Experiment Check_Solubility->Use_in_Experiment Yes Troubleshoot Troubleshooting Steps Check_Solubility->Troubleshoot No Sonication Sonication Troubleshoot->Sonication Add_Excipients Add Excipients (e.g., Arginine) Troubleshoot->Add_Excipients Optimize_Buffer Optimize Buffer (pH, Salt) Troubleshoot->Optimize_Buffer Sonication->Dilution Add_Excipients->Dilution Optimize_Buffer->Dilution

Caption: Experimental workflow for solubilizing and troubleshooting this compound aggregation.

References

selecting the appropriate solvent for CLE25 peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using the CLE25 peptide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial solvent for dissolving lyophilized this compound?

A1: The recommended starting solvent for this compound is sterile, deionized water.[1][2] The peptide has several charged residues, which generally confers solubility in aqueous solutions. One supplier specifies solubility in water at a concentration of 0.1 mM.[2]

Q2: My this compound did not dissolve completely in water. What should I do?

A2: If complete dissolution is not achieved in water, the following steps can be taken. First, analyze the peptide's amino acid sequence to determine its net charge. The sequence of CLE25 is Arg-Lys-Val-Hyp-Asn-Gly-Hyp-Asp-Pro-Ile-His-Asn.[3][4] With basic residues (Arg, Lys, His) and one acidic residue (Asp), the peptide has a net positive charge, classifying it as a basic peptide. For basic peptides that are difficult to dissolve in water, the use of a dilute acidic solution is recommended.[5][6][7]

Q3: Can I use organic solvents to dissolve the this compound?

A3: Yes, if aqueous solutions are not successful or are incompatible with your experimental setup, organic solvents can be used. For peptides with hydrophobic character, solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are common choices.[5] It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[6][8] Always consider the tolerance of your specific assay to the chosen organic solvent.

Q4: Are there any physical methods to aid in the dissolution of the this compound?

A4: Yes, sonication or gentle warming (below 40°C) can help to dissolve the peptide.[7][8] It is recommended to vortex the solution after each solvent addition. Before use, centrifuge the peptide solution to pellet any undissolved material.[6]

Troubleshooting Guide: Solvent Selection for CLE25

This guide provides a systematic approach to selecting an appropriate solvent for the this compound.

Initial Solubility Test

Before dissolving the entire sample, it is critical to perform a solubility test on a small portion of the lyophilized peptide.[6][8] This prevents the potential loss of valuable material if the chosen solvent is inappropriate.

Data Presentation: Solvent Suitability for this compound

The following table summarizes the recommended solvents and methodologies for dissolving the this compound, based on its physicochemical properties.

Solvent Type Concentration Recommendation & Protocol
Deionized WaterAqueousUp to 0.1 mM or higherPrimary Choice: Start with sterile, deionized water. Add the water to the lyophilized peptide, vortex, and observe for complete dissolution.[1][2]
Dilute Acetic AcidAcidic Aqueous0.1% (v/v)Secondary Choice (for basic peptides): If insoluble in water, add a small volume of 0.1% acetic acid to the peptide, vortex, and then dilute with water to the final concentration.[7]
Dimethyl Sulfoxide (DMSO)OrganicMinimal volumeFor Hydrophobic Character: Dissolve the peptide completely in a small amount of DMSO, then slowly add your aqueous buffer to the desired final concentration.[6][9]
Dimethylformamide (DMF)OrganicMinimal volumeAlternative Organic Solvent: Use in a similar manner to DMSO. This can be an alternative if DMSO is not compatible with the experiment.[5]

Experimental Protocols

Protocol 1: Dissolving this compound in Deionized Water
  • Allow the vial of lyophilized this compound to equilibrate to room temperature.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the calculated volume of sterile, deionized water to achieve the desired concentration (e.g., for a 0.1 mM solution).

  • Vortex the vial for 30-60 seconds.

  • Visually inspect the solution for any undissolved particles.

  • If not fully dissolved, sonicate the solution for a few minutes.

  • Before use, centrifuge the solution to pellet any remaining particulates.

Protocol 2: Dissolving this compound using an Acidic Solution
  • Follow steps 1 and 2 from Protocol 1.

  • Add a small volume of 0.1% acetic acid to the peptide (e.g., 50 µL for 1 mg of peptide).

  • Vortex until the peptide is completely dissolved.

  • Add sterile, deionized water or your experimental buffer to reach the final desired volume and concentration.

  • Vortex the final solution and centrifuge before use.

Visualizations

CLE25 Signaling Pathway in Drought Response

The this compound is known to act as a long-distance signal, moving from the roots to the leaves to mediate the plant's response to water deficiency by inducing stomatal closure.[1][10][11]

CLE25_Signaling_Pathway cluster_root Root cluster_vasculature Xylem cluster_leaf Leaf Drought Drought Stress CLE25_Synthesis CLE25 Synthesis Drought->CLE25_Synthesis CLE25_Transport CLE25 Transport CLE25_Synthesis->CLE25_Transport Long-distance signal ABA_Synthesis ABA Synthesis CLE25_Transport->ABA_Synthesis Stomatal_Closure Stomatal Closure ABA_Synthesis->Stomatal_Closure Solvent_Selection_Workflow Start Start: Lyophilized CLE25 Test_Water Attempt to dissolve in sterile deionized water Start->Test_Water Is_Soluble_Water Completely Soluble? Test_Water->Is_Soluble_Water Use_Solution Solution Ready for Use Is_Soluble_Water->Use_Solution Yes Test_Acid Attempt to dissolve in 0.1% Acetic Acid Is_Soluble_Water->Test_Acid No Is_Soluble_Acid Completely Soluble? Test_Acid->Is_Soluble_Acid Is_Soluble_Acid->Use_Solution Yes Test_Organic Attempt to dissolve in minimal DMSO/DMF Is_Soluble_Acid->Test_Organic No Is_Soluble_Organic Completely Soluble? Test_Organic->Is_Soluble_Organic Dilute Slowly dilute with aqueous buffer Is_Soluble_Organic->Dilute Yes Contact_Support Consult Technical Support Is_Soluble_Organic->Contact_Support No Dilute->Use_Solution

References

controlling for off-target effects of exogenous CLE25 application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using exogenous CLE25 peptide in experiments, with a specific focus on identifying and controlling for potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound?

A1: CLE25 is a plant peptide hormone involved in several key biological processes. It acts as a signaling molecule in response to abiotic stress, particularly drought and salt stress.[1][2][3] Under water-deficient conditions, CLE25 can move from the roots to the leaves, where it promotes the biosynthesis of abscisic acid (ABA) and induces stomatal closure to prevent water loss.[1][4][5][6] Additionally, CLE25 plays a role in vascular development, specifically in regulating the initiation of phloem tissue.[4][7][8][9][10]

Q2: How does CLE25 exert its effects at a molecular level?

A2: CLE25 functions by binding to specific receptor complexes on the cell surface. In the context of drought stress and ABA signaling, CLE25 is perceived by BARELY ANY MERISTEM (BAM) receptor-like kinases, specifically BAM1 and BAM3.[2] For its role in phloem development, CLE25 is perceived by a receptor complex consisting of the CLE-RESISTANT RECEPTOR KINASE (CLERK) and the receptor-like protein CLAVATA2 (CLV2).[8][10] Binding of the this compound to these receptors initiates a downstream signaling cascade that leads to changes in gene expression and physiological responses.[1]

Q3: What are off-target effects and why are they a concern with CLE25 application?

A3: Off-target effects are unintended biological responses resulting from the exogenous peptide interacting with molecules other than its intended target receptor. This is a significant concern for CLE25 because it belongs to a large family of CLE peptides with conserved sequences.[11][12] For instance, the CLE26 peptide differs from CLE25 by only a single amino acid and shares functions in root growth, but does not typically induce the same drought response.[13] Furthermore, receptors in the BAM family can perceive multiple different CLE peptides.[7][14][15] This molecular "crosstalk" can lead to the activation of unintended signaling pathways, complicating the interpretation of experimental results.

Q4: What are the typical concentrations of exogenous this compound used in experiments?

A4: The optimal concentration of this compound (CLE25p) can vary depending on the plant species, experimental system, and delivery method. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment. However, published studies provide a useful starting range.

Troubleshooting Guide: Exogenous CLE25 Application

Issue Potential Cause(s) Suggested Solution(s) & Troubleshooting Steps
No observable phenotype after CLE25p application 1. Peptide Degradation: The peptide may be unstable or degraded.• Ensure proper peptide storage and handling. Dissolve in sterile, appropriate buffers immediately before use.[16][17] • Perform quality control on the peptide stock (e.g., mass spectrometry).
2. Incorrect Concentration: The applied concentration may be too low.• Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM).[1][6]
3. Ineffective Delivery Method: The peptide is not reaching the target tissue.• For whole-plant assays, consider root application, leaf spraying, or injection.[1][6] • For tissue-specific effects, ensure the application method is appropriate.
4. Lack of Receptor Expression: The target tissue may not express the necessary CLE25 receptors (BAM1/3, CLERK/CLV2).• Check receptor gene expression levels in your target tissue using qRT-PCR or promoter-reporter lines.[14][18]
Unexpected or Pleiotropic Phenotypes 1. Off-Target Effects: The peptide is activating other signaling pathways through related receptors.Crucial Control: Test the peptide on receptor mutant backgrounds (e.g., bam1 bam3 double mutants or clerk mutants). The phenotype should be abolished or significantly reduced if it is a true on-target effect.[2] • Specificity Control: Apply a related but functionally distinct peptide (e.g., CLE26) at the same concentration.[13] A specific CLE25 effect should not be mimicked by CLE26.
2. Peptide Contamination: The synthetic peptide preparation may contain contaminants.• Use high-purity (>95%) peptides. Consider amino acid analysis to confirm peptide concentration and purity.[17] • Be aware of contaminants like trifluoroacetate (B77799) (TFA) from purification, which can cause cellular effects.[16]
3. Interaction with Other Hormones: CLE25 signaling can intersect with other phytohormone pathways, like ABA.[1][2]• Analyze the expression of key genes in other hormone pathways. • Test the effect of CLE25p on mutants deficient in related hormone signaling.
High Variability Between Replicates 1. Inconsistent Application: Uneven application of the peptide solution.• Standardize the application protocol meticulously. Ensure equal volumes and coverage for spraying, or consistent submersion for root treatments.
2. Developmental Stage: Plants at different developmental stages may respond differently.• Use tightly synchronized plant material for all experiments.
3. Environmental Fluctuations: Small changes in light, temperature, or humidity can affect plant responses.• Maintain highly controlled environmental conditions throughout the experiment.

Quantitative Data Summary

Table 1: Examples of Exogenous this compound Concentrations and Observed Effects

Plant SystemApplication MethodConcentration(s)Observed Effect(s)Reference(s)
Arabidopsis thalianaRoot incubation of whole plants1 µMStomatal closure[6]
Arabidopsis thalianaIncubation of detached leaves1 nM - 1 µMConcentration-dependent stomatal closure[6]
Cotton (Gossypium hirsutum)Leaf spraying2.5 µM, 10 µMEnhanced drought tolerance; altered antioxidant enzyme activities[1][3]
Salvia miltiorrhizaSeedling treatment50 mM NaCl or 10% PEG6000 with peptideEnhanced resistance to salt and drought stress[2]

Experimental Protocols

Protocol 1: Validating Specificity of Exogenous CLE25p Effects Using Genetic Controls

This protocol is designed to differentiate between on-target effects mediated by known CLE25 receptors and potential off-target effects.

1. Plant Material:

  • Wild-type (WT) plants (e.g., Arabidopsis thaliana Col-0).
  • Receptor mutant lines:
  • bam1 bam3 double mutant (for drought/ABA-related studies).
  • clerk or clv2 single or double mutants (for phloem/developmental studies).
  • Confirm homozygosity of T-DNA insertions or CRISPR/Cas9 edits in mutant lines.

2. Peptide Preparation:

  • Synthesize or purchase high-purity (>95%) this compound (sequence: RKV-P-N-G-P-D-P-I-H-N) and a control peptide like CLE26 (sequence: RKV-P-R-G-P-D-P-I-H-N).[12][13]
  • Prepare a 1 mM stock solution in sterile water or a suitable buffer (e.g., 0.01% acetonitrile).[6] Store at -80°C in single-use aliquots.
  • On the day of the experiment, prepare working solutions by diluting the stock in the final application buffer (e.g., liquid MS media).

3. Experimental Setup (Example: Drought Stress Assay):

  • Grow WT and bam1 bam3 mutant seedlings under identical, controlled conditions.
  • Prepare three treatment groups for each genotype:
  • Mock Control: Application buffer only.
  • CLE25p Treatment: Buffer containing the optimal concentration of CLE25p (e.g., 1 µM).
  • Off-Target Control: Buffer containing CLE26p at the same concentration as CLE25p.
  • Apply treatments consistently (e.g., via root drench).
  • Induce drought stress and measure relevant physiological parameters (e.g., stomatal conductance, survival rate, relative water content).
  • Collect tissue for molecular analysis (e.g., qRT-PCR for NCED3 expression).[1][13]

4. Data Analysis and Interpretation:

  • On-Target Effect: A significant phenotype (e.g., increased drought tolerance) is observed in WT plants treated with CLE25p but not in the bam1 bam3 mutants treated with CLE25p. Furthermore, the CLE26p treatment should not elicit the same response in WT plants.
  • Off-Target Effect: A phenotype is observed in both WT and bam1 bam3 mutants after CLE25p application, or the CLE26p peptide induces a similar phenotype as CLE25p.

Visualizations

CLE25_Signaling_Pathway cluster_stress Drought/Salt Stress Pathway cluster_dev Phloem Development Pathway CLE25_stress This compound Receptor_BAM BAM1/BAM3 Receptor Complex CLE25_stress->Receptor_BAM Binds Signaling_BAM Intracellular Signaling Cascade Receptor_BAM->Signaling_BAM Activates NCED3 NCED3 Expression ↑ Signaling_BAM->NCED3 ABA ABA Biosynthesis ↑ NCED3->ABA Stomata Stomatal Closure ABA->Stomata CLE25_dev This compound Receptor_CLERK CLERK/CLV2 Receptor Complex CLE25_dev->Receptor_CLERK Binds Signaling_CLERK Intracellular Signaling Cascade Receptor_CLERK->Signaling_CLERK Activates Phloem Phloem Initiation Signaling_CLERK->Phloem

Caption: CLE25 signaling pathways for stress response and development.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatments cluster_interpretation Result Interpretation WT Wild-Type Plants Mock Mock Control (Buffer) WT->Mock CLE25 Exogenous CLE25p WT->CLE25 CLE26 Control Peptide (e.g., CLE26p) WT->CLE26 Mutant Receptor Mutants (e.g., bam1 bam3) Mutant->Mock Mutant->CLE25 Mutant->CLE26 Analysis Phenotypic & Molecular Analysis Mock->Analysis Apply to both genotypes CLE25->Analysis Apply to both genotypes CLE26->Analysis Apply to both genotypes OnTarget On-Target Effect (Response in WT with CLE25, absent in Mutant) Analysis->OnTarget Compare results OffTarget Off-Target Effect (Response in both genotypes or with CLE26) Analysis->OffTarget Compare results

Caption: Workflow for controlling off-target effects of CLE25p.

References

minimizing variability in plant responses to CLE25 peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of CLE25 peptide in plant research. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the this compound and its function.

Q1: What is the this compound and what are its primary functions in plants?

A1: CLAVATA3/EMBRYO SURROUNDING REGION 25 (CLE25) is a small, secreted signaling peptide that plays crucial roles in plant development and stress responses.[1][2] As part of the CLE peptide family, it acts as a hormone-like signaling molecule, facilitating cell-to-cell communication.[3][4] Its primary functions include:

  • Drought Stress Response: Under water-deficient conditions, CLE25 is produced in the roots and travels to the leaves.[5][6][7][8][9] In the leaves, it promotes the biosynthesis of abscisic acid (ABA), a key hormone that induces stomatal closure to reduce water loss.[1][3][5][6]

  • Phloem Development: CLE25 is involved in the initiation and differentiation of the phloem, the vascular tissue responsible for transporting nutrients.[10][11]

  • Meristem Maintenance: Like other CLE peptides, it contributes to the regulation of stem cell populations in shoot and root meristems.[12][13]

Q2: What is the signaling pathway for the this compound in drought response?

A2: The CLE25 signaling pathway for drought response is a well-documented example of root-to-shoot communication.[5][9] When roots sense water deficiency, the expression of the CLE25 gene is upregulated.[14] The resulting this compound is transported through the plant's vascular system to the leaves.[3][6] In the leaves, it binds to receptor-like kinases, primarily BARELY ANY MERISTEM 1/3 (BAM1/BAM3).[8][15] This binding event triggers a downstream signaling cascade that increases the expression of NINE-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3), a key enzyme in ABA biosynthesis.[3][5][15] The subsequent rise in ABA levels leads to stomatal closure, conserving water.[1][15]

CLE25_Drought_Pathway Drought Drought Stress CLE25_Gene CLE25 Gene Upregulation Drought->CLE25_Gene CLE25_Peptide_Root This compound Synthesis CLE25_Gene->CLE25_Peptide_Root Transport Long-Distance Transport CLE25_Peptide_Root->Transport CLE25_Peptide_Leaf This compound Arrival Transport->CLE25_Peptide_Leaf Receptor BAM1/BAM3 Receptors CLE25_Peptide_Leaf->Receptor NCED3 NCED3 Gene Upregulation Receptor->NCED3 ABA ABA Biosynthesis NCED3->ABA Stomata Stomatal Closure ABA->Stomata

Caption: CLE25 root-to-shoot signaling pathway under drought stress.

Q3: How should synthetic this compound be stored and handled to ensure stability?

A3: Proper storage and handling are critical for maintaining the bioactivity of synthetic this compound.

  • Storage: Lyophilized (powdered) peptide should be stored at -20°C for long-term stability.[12]

  • Reconstitution: Before use, allow the vial to warm to room temperature to prevent condensation. Reconstitute the peptide using sterile, nuclease-free water or a suitable buffer. For hydrophobic peptides, a small amount of a solubilizing agent like acetonitrile (B52724) may be used initially, followed by dilution with the aqueous buffer.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C.[16]

  • Handling: Always use sterile pipette tips and tubes to prevent microbial contamination.[16] After reconstitution, filter the peptide solution through a 0.2 µm filter to remove any potential bacterial contaminants.[16]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem: Inconsistent or No Plant Response

Q: My plants are showing no response, or a highly variable response, to the exogenous application of this compound. What are the potential causes?

A: Several factors can contribute to a lack of a consistent, measurable response. Systematically check the following potential issues, from the peptide itself to the plant system.

Troubleshooting_Tree P0 Problem: No/Inconsistent Response C1 Peptide Issues P0->C1 C2 Application Issues P0->C2 C3 Plant-Specific Issues P0->C3 C4 Environmental Issues P0->C4 S1a Degradation (Improper Storage) C1->S1a S1b Incorrect Concentration C1->S1b S1c Low Purity / Contaminants C1->S1c S2a Inefficient Delivery (e.g., leaf surface barrier) C2->S2a S2b Non-uniform Application C2->S2b S2c Incorrect pH of Solution C2->S2c S3a Plant Age / Developmental Stage C3->S3a S3b Plant Health / Pre-existing Stress C3->S3b S3c Species / Genotype Variation C3->S3c S3d Receptor Expression Levels C3->S3d S4a Light Intensity / Quality C4->S4a S4b Temperature Fluctuations C4->S4b S4c Humidity Variation C4->S4c

Caption: Troubleshooting logic for inconsistent or absent plant responses.
  • Peptide Quality and Concentration:

    • Degradation: Ensure the peptide has been stored correctly at -20°C and that reconstituted aliquots have not undergone multiple freeze-thaw cycles.[12][16]

    • Concentration: The effective concentration of CLE peptides can be very low, often in the nanomolar to micromolar range.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific plant species and assay. Too high a concentration can sometimes lead to non-specific or inhibitory effects.

    • Purity: Use a high-purity synthetic peptide. Contaminants from the synthesis process, such as trifluoroacetate (B77799) (TFA), can sometimes affect cellular responses.[16]

  • Application Method:

    • Delivery: For foliar sprays, ensure complete and uniform coverage. Adding a surfactant can help the peptide solution adhere to and penetrate the leaf surface. For root applications, ensure the entire root system is exposed to the solution for a consistent duration.[17]

    • Uniformity: Variability between replicates often stems from inconsistent application. Use calibrated equipment and standardized procedures for treating each plant.

  • Plant Material and Condition:

    • Standardization: Use plants of the same age, developmental stage, and size. Germinate seeds and grow plants under highly controlled conditions to ensure uniformity.

    • Health: Plants should be healthy and free from any pre-existing biotic or abiotic stress (unless that is the experimental variable) as this can alter their hormonal balance and responsiveness.

    • Genotype: Different plant species or even ecotypes/cultivars can respond differently due to variations in receptor density or downstream signaling components.

  • Environmental Control:

    • Stable Conditions: Maintain consistent light, temperature, and humidity levels throughout the experiment. Fluctuations can induce stress responses that may confound the effects of the this compound. For example, changes in light or humidity directly affect stomatal aperture, a key readout for CLE25 activity.

Quantitative Data Summary

To minimize variability, it is essential to understand the dose-dependent nature of the this compound's effect. The following tables summarize typical quantitative data from CLE25 application experiments.

Table 1: Example Dose-Response of CLE25p on Stomatal Aperture

This table illustrates the effect of different concentrations of exogenously applied this compound on stomatal closure in Arabidopsis thaliana leaves after a 3-hour incubation period.[17]

Treatment GroupConcentrationMean Stomatal Aperture (µm)Standard Deviation
Control (Mock) 0 nM2.8± 0.3
CLE25p 1 nM2.5± 0.4
CLE25p 10 nM2.1± 0.3
CLE25p 100 nM1.5± 0.2
CLE25p 1000 nM1.3± 0.2

Data are hypothetical and based on trends reported in the literature.[17]

Table 2: Physiological Markers of Drought Tolerance in Response to CLE25p

This table shows the changes in key enzymatic activities related to stress response in cotton seedlings under drought conditions, with and without the application of this compound (CLE25p).[3]

Treatment GroupPeroxidase (POD) Activity (U/g FW)Superoxide Dismutase (SOD) Activity (U/g FW)Catalase (CAT) Activity (U/g FW)Malondialdehyde (MDA) Content (nmol/g FW)
Control (Well-Watered) 150250455
Drought + Mock 2203103012
Drought + CLE25p 180380407

Data are representational, based on findings indicating that CLE25p enhances drought tolerance by modulating antioxidant enzyme activities and reducing lipid peroxidation (MDA content).[3]

Detailed Experimental Protocols

Following standardized protocols is key to obtaining reproducible results.

Protocol 1: Exogenous Application of this compound and Stomatal Aperture Measurement

This protocol describes a method for applying synthetic this compound to plant leaves and quantifying the effect on stomatal closure.

  • Plant Material: Grow Arabidopsis thaliana or another model species under controlled conditions (e.g., 16h light/8h dark, 22°C) for 3-4 weeks.

  • Peptide Preparation: Reconstitute highly pure, lyophilized this compound (e.g., RRVPNGPDPIHN) in sterile water to create a 1 mM stock solution.[3] Aliquot and store at -80°C. On the day of the experiment, prepare working solutions (e.g., 1 nM to 1000 nM) by diluting the stock in an assay buffer (e.g., 10 mM MES-KCl, pH 6.15).

  • Leaf Treatment:

    • Excise healthy, fully expanded rosette leaves.

    • Float the leaves, abaxial (bottom) side down, in petri dishes containing the assay buffer with the various concentrations of this compound.

    • Include a "mock" control containing the assay buffer with the same amount of solvent used for the peptide stock.

    • Incubate the dishes under light at a constant temperature for a set time (e.g., 3 hours).[17]

  • Microscopy:

    • After incubation, take epidermal peels from the abaxial side of the leaves or use a high-magnification microscope to directly image the leaf surface.

    • Capture images from at least three different regions per leaf and use at least 3-5 leaves per treatment group.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore.

    • Calculate the mean stomatal aperture for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.[17]

Experimental_Workflow A Plant Growth (Standardized Conditions) C Leaf Excision & Treatment (Float leaves on peptide solutions) A->C B Peptide Preparation (Reconstitution & Dilution) B->C D Incubation (Controlled Light & Temp) C->D E Microscopy & Imaging (Capture stomata images) D->E F Image Analysis (Measure stomatal apertures) E->F G Statistical Analysis & Interpretation F->G

Caption: Standard experimental workflow for stomatal aperture assay.

Protocol 2: Analysis of Drought Tolerance Markers after CLE25 Treatment

This protocol details how to assess the effect of this compound on physiological markers of drought stress.

  • Plant Material and Growth: Grow seedlings (e.g., cotton, Arabidopsis) in soil or a hydroponic system under controlled greenhouse conditions.[3] Use plants at a consistent developmental stage (e.g., two-true-leaf stage).[3]

  • Peptide Application: Prepare a solution of this compound (e.g., 1 µM) in water containing a mild surfactant. Prepare a mock solution with just water and the surfactant. Spray the aerial parts of the plants until runoff.

  • Drought Stress Treatment:

    • After peptide application (e.g., 24 hours), withhold water from the "Drought + Mock" and "Drought + CLE25p" groups.

    • Maintain a "Well-Watered" control group.

    • Continue the drought treatment for a predetermined period (e.g., 7-14 days), or until clear signs of wilting appear in the mock-treated drought group.

  • Sample Collection:

    • Collect leaf tissue from at least 3-5 biological replicates per treatment group.

    • Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.

  • Biochemical Assays:

    • Homogenize the leaf tissue and extract total protein.

    • Use commercial assay kits or established spectrophotometric methods to measure the activities of antioxidant enzymes (POD, SOD, CAT) and the content of MDA as an indicator of lipid peroxidation.[3]

  • Data Analysis:

    • Normalize enzyme activities to the total protein content or fresh weight of the tissue.

    • Calculate the mean and standard error for each parameter and treatment group.

    • Use statistical tests (e.g., t-test or ANOVA) to compare the different treatment groups.

References

Technical Support Center: Detection of Endogenous CLE25 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the detection of the endogenous CLE25 peptide. The information is tailored for scientists and drug development professionals, offering detailed experimental protocols and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting endogenous this compound?

Detecting the endogenous this compound presents several challenges, primarily due to its low in vivo concentration and the complexity of the biological matrices in which it is found.[1][2][3] Key difficulties include:

  • Low Abundance: Endogenous peptides are often present at very low concentrations, making them difficult to detect and quantify.[1][2]

  • Complex Sample Matrix: Plant tissues contain numerous other proteins, metabolites, and polysaccharides that can interfere with detection methods.[2]

  • Sample Preparation: During extraction, the peptide can be lost due to degradation by proteases, non-specific binding to surfaces, and poor solubility.

  • Antibody Specificity: For immunoassay-based methods like ELISA, the specificity of the antibody is crucial, as cross-reactivity with other members of the large CLE peptide family can lead to inaccurate results.[4][5][6]

  • Mass Spectrometry Complexity: While highly specific, mass spectrometry can be challenging due to the low signal intensity of the peptide and potential for ion suppression from other molecules in the sample.

Q2: Which detection method is more suitable for CLE25, ELISA or Mass Spectrometry (LC-MS/MS)?

The choice between ELISA and LC-MS/MS depends on the specific requirements of the experiment, such as the need for high throughput, sensitivity, and specificity.

  • ELISA is generally more suited for high-throughput screening of multiple samples and can be very sensitive if a high-quality, specific antibody is available.[7][8][9] However, developing a specific and validated ELISA for a small peptide like CLE25 can be challenging.[7]

  • LC-MS/MS offers high specificity and the ability to identify and quantify the peptide without the need for a specific antibody.[10] It is considered a gold standard for peptide quantification but is generally lower in throughput and requires specialized equipment and expertise.[11]

Q3: Are there commercially available ELISA kits for CLE25?

As of late 2025, there are no widely advertised, fully validated commercial ELISA kits specifically for the endogenous this compound. Researchers typically need to develop their own ELISA assays, which involves producing or obtaining a specific anti-CLE25 antibody and optimizing the assay conditions.[7][8][9] Some companies offer custom ELISA development services.

Q4: How can I minimize peptide loss during sample preparation?

Minimizing peptide loss is critical for successful detection. Key strategies include:

  • Rapid Inactivation of Proteases: Immediately freeze tissue in liquid nitrogen upon collection and consider using protease inhibitor cocktails during extraction.

  • Use of Appropriate Buffers: Employ extraction buffers that maintain peptide solubility and minimize non-specific binding.

  • Low-Binding Labware: Use polypropylene (B1209903) or other low-protein-binding tubes and pipette tips.

  • Solid-Phase Extraction (SPE): This technique can be used to clean up and concentrate the peptide sample before analysis.

Troubleshooting Guides

ELISA: Low or No Signal
Possible Cause Troubleshooting Step
Low Endogenous CLE25 Concentration Concentrate the sample using methods like solid-phase extraction (SPE) or lyophilization followed by resuspension in a smaller volume.
Poor Antibody-Antigen Binding Optimize incubation times and temperatures for the primary and secondary antibodies. Ensure the coating buffer pH is optimal for this compound binding to the plate.
Antibody Cross-Reactivity/Specificity Issues Validate the specificity of your anti-CLE25 antibody. Perform a BLAST search to check for homology with other CLE peptides and test for cross-reactivity with closely related synthetic peptides.[4]
Inefficient Plate Coating Ensure the microplate is suitable for peptide binding. Optimize the coating concentration of the this compound standard and the sample.
Degraded Reagents Use fresh buffers and ensure antibodies and standards have been stored correctly.
Mass Spectrometry (LC-MS/MS): Poor Signal or High Variability
Possible Cause Troubleshooting Step
Ion Suppression from Matrix Components Improve sample cleanup using techniques like SPE or liquid-liquid extraction. Optimize the chromatography to separate CLE25 from interfering compounds.
Low Peptide Recovery During Extraction Optimize the extraction protocol. Consider different homogenization methods and extraction buffers. The use of an isotopically labeled internal standard can help to normalize for extraction variability.[10]
Peptide Adsorption to Vials and Tubing Use low-binding vials and ensure the LC system is well-passivated. Adding a small amount of a non-ionic surfactant to the mobile phase can sometimes help.
Inefficient Ionization Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flow) for the this compound.
Peptide Degradation Ensure samples are kept cold throughout the preparation process and analyze them as quickly as possible after preparation.

Quantitative Data Summary

The following table provides representative performance characteristics for ELISA and LC-MS/MS in the context of low-abundance endogenous peptide detection. Note that these are typical values and the actual performance for CLE25 will depend on the specific assay and matrix.

Parameter ELISA LC-MS/MS
Limit of Detection (LOD) 1 - 10 pg/mL10 - 100 pg/mL
Limit of Quantification (LOQ) 5 - 50 pg/mL50 - 500 pg/mL
Dynamic Range 2 - 3 orders of magnitude3 - 5 orders of magnitude
Precision (%CV) < 15%< 20%
Specificity Dependent on antibody qualityHigh
Throughput HighLow to Medium

Experimental Protocols

Protocol 1: Extraction of Endogenous Peptides from Plant Tissue for LC-MS/MS Analysis

This protocol is a general guideline and should be optimized for your specific plant tissue and experimental setup.

  • Tissue Homogenization:

    • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Peptide Extraction:

    • Add 1 mL of extraction buffer (e.g., 10% trichloroacetic acid in acetone) to the powdered tissue.

    • Vortex thoroughly and incubate at -20°C for 1 hour.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge according to the manufacturer's instructions (typically with methanol (B129727) followed by equilibration with an aqueous solution).

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a low organic solvent concentration (e.g., 5% acetonitrile (B52724) in 0.1% formic acid) to remove salts and polar impurities.

    • Elute the peptides with a higher organic solvent concentration (e.g., 80% acetonitrile in 0.1% formic acid).

  • Sample Concentration and Reconstitution:

    • Dry the eluted peptide fraction using a vacuum centrifuge.

    • Reconstitute the dried peptides in a small volume (e.g., 50 µL) of LC-MS grade water with 0.1% formic acid for analysis.

Protocol 2: Indirect ELISA for this compound Detection

This protocol assumes the availability of a specific anti-CLE25 primary antibody.

  • Plate Coating:

    • Dilute synthetic this compound (for standard curve) and extracted samples in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted standards and samples to the wells of a high-binding 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted anti-CLE25 primary antibody to each well.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody species) to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

CLE25 Signaling Pathway

The this compound is involved in regulating plant development and stress responses.[12] It is perceived by receptor-like kinases on the cell surface, initiating a downstream signaling cascade. The following diagram illustrates a simplified representation of the CLE25 signaling pathway.

CLE25_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm CLE25_peptide This compound Receptor_Complex Receptor Complex (e.g., BAM1/BAM2, CLV2) CLE25_peptide->Receptor_Complex Signaling_Cascade Downstream Signaling Cascade Receptor_Complex->Signaling_Cascade Transcriptional_Regulation Transcriptional Regulation Signaling_Cascade->Transcriptional_Regulation Cellular_Response Cellular Response (e.g., Drought Tolerance, Phloem Development) Transcriptional_Regulation->Cellular_Response

Caption: Simplified signaling pathway of the this compound.

Experimental Workflow for Endogenous this compound Detection

The following diagram outlines a general experimental workflow for the detection and quantification of endogenous this compound.

CLE25_Workflow Sample_Collection Plant Tissue Collection Homogenization Homogenization (Liquid Nitrogen) Sample_Collection->Homogenization Extraction Peptide Extraction Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Quantification Quantification Method Cleanup->Quantification ELISA ELISA Quantification->ELISA Immunoassay LCMS LC-MS/MS Quantification->LCMS Mass Spectrometry Data_Analysis_ELISA Data Analysis (Standard Curve) ELISA->Data_Analysis_ELISA Data_Analysis_LCMS Data Analysis (Peak Integration) LCMS->Data_Analysis_LCMS

Caption: General workflow for endogenous this compound detection.

References

Technical Support Center: Navigating CLE Peptide Redundancy in Genetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with CLE (CLAVATA3/EMBRYO SURROUNDING REGION-related) peptides. This resource provides troubleshooting guidance and answers to frequently asked questions related to the common challenge of functional redundancy within the CLE peptide family.

Frequently Asked Questions (FAQs)

Q1: Why do single loss-of-function mutations in CLE genes often show no discernible phenotype?

A1: The lack of a clear phenotype in single cle mutants is a common issue stemming from the high degree of functional redundancy within the large CLE gene family.[1][2] In plants like Arabidopsis thaliana, there are over 30 CLE genes, many of which have overlapping expression patterns and can produce peptides with similar or identical sequences.[3][4] This redundancy means that the loss of a single CLE gene can be compensated for by other family members, masking the biological role of the individual peptide.[2] To uncover the functions of these genes, it is often necessary to create higher-order mutants where multiple redundant CLE genes are knocked out simultaneously.[1]

Q2: What are the primary methods to overcome CLE peptide redundancy?

A2: Several strategies can be employed to dissect the functions of redundant CLE peptides:

  • Multiplex Genome Editing: The most powerful approach is the simultaneous knockout of multiple CLE genes using CRISPR/Cas9 technology.[1][3][5] This allows for the generation of higher-order mutants, which are more likely to display a phenotype.

  • Gene Overexpression/Ectopic Expression: Overexpressing a single CLE gene can sometimes produce a phenotype, providing clues to its function.[2][6] However, these phenotypes can be pleiotropic (affecting multiple traits) and may not always reflect the gene's endogenous role.[6]

  • Synthetic Peptide Application: Applying chemically synthesized CLE peptides to plants can mimic the effect of overexpression and help to identify the processes they regulate.[7] This method is also useful for structure-function analyses by testing modified versions of the peptides.

  • Expression Analysis: Detailed analysis of the spatial and temporal expression patterns of CLE genes using reporter genes (e.g., GUS or GFP) can help identify which genes have overlapping expression and are therefore likely to be redundant.[2][4]

Q3: How can I determine which receptors a specific CLE peptide interacts with?

A3: Identifying the cognate receptor for a CLE peptide is complicated by redundancy in receptor families as well. Key methods include:

  • Genetic Interaction Studies: Creating double mutants between a cle mutant and a mutant for a putative receptor kinase can reveal genetic interactions. If the double mutant phenotype resembles one of the single mutant phenotypes, it suggests they function in the same pathway.

  • In Vitro Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and radioligand binding assays can directly measure the binding affinity between a synthesized CLE peptide and the extracellular domain of a receptor protein.[8][9][10]

  • Yeast Two-Hybrid (Y2H) and in planta Co-immunoprecipitation (Co-IP): These methods can be used to test for physical interactions between CLE peptides (or their precursors) and receptor proteins.

Troubleshooting Guides

Problem 1: My CRISPR/Cas9-mediated knockout of a single CLE gene shows no phenotype.
Possible Cause Troubleshooting Step
Functional Redundancy This is the most likely cause. Other CLE genes are compensating for the loss of the targeted gene.[2]
Solution: Use bioinformatic tools to identify closely related CLE genes with similar expression patterns.[11] Design a multiplex CRISPR/Cas9 strategy to knock out multiple of these genes simultaneously.[5][12]
Inefficient Knockout The CRISPR/Cas9 system may not have created a null allele. The resulting mutation might be a small in-frame deletion or insertion that does not disrupt protein function.
Solution: Sequence the targeted locus in your mutant line to confirm the presence of a frameshift mutation leading to a premature stop codon.[13] Analyze the expression of the target gene using RT-qPCR to check for nonsense-mediated decay of the transcript.
Incorrect Gene Target The targeted CLE gene may not be involved in the biological process you are studying.
Solution: Review expression data to ensure the CLE gene is expressed in the relevant tissue and developmental stage.[2] Consider gain-of-function approaches (overexpression or peptide application) to get a preliminary idea of the gene's potential function.[6]
Problem 2: Overexpression of my CLE gene results in a pleiotropic or unexpected phenotype.
Possible Cause Troubleshooting Step
Ectopic Expression Expressing the CLE gene outside of its normal spatial and temporal context can lead to interactions with non-native receptors and signaling pathways.[6]
Solution: Use tissue-specific or inducible promoters to control the expression of your CLE gene more precisely. Compare the overexpression phenotype to the phenotype of higher-order loss-of-function mutants.
Hypermorphic or Neomorphic Activity The high concentration of the CLE peptide may lead to an exaggerated version of its normal function (hypermorphic) or a completely new function (neomorphic) by binding to low-affinity receptors.[6]
Solution: Analyze a range of overexpression lines with varying levels of transgene expression to see if the phenotype is dose-dependent. Complement these studies with loss-of-function analyses to confirm the endogenous role.

Quantitative Data Summary

Table 1: Phenotypic Analysis of Single vs. Higher-Order cle Mutants in Arabidopsis thaliana

Gene(s) MutatedPhenotype ObservedQuantitative ChangeReference
cle41Reduced number of procambial cellsSignificant reduction compared to wild-type[1]
cle44Reduced number of procambial cellsSignificant reduction compared to wild-type[1]
cle41 cle44Additive effect on procambial cell numberFurther reduction compared to single mutants[1]
clv3Increased carpel number~2.5 carpels vs. ~2 in wild-type[1]
cle40Increased number of columella stem cells~6 cells vs. ~4 in wild-type[1]

Table 2: Binding Affinities (Kd) of CLE Peptides to Receptors

CLE PeptideReceptorMethodKd ValueReference
TDIF (CLE41/44)TDR (PXY)SPR1.3 µM[8]
TDIF (R1H mutant)TDR (PXY)SPR4.2 µM (3.2-fold lower affinity)[8]
TDIF (V3A mutant)TDR (PXY)SPR14.4 µM (11.1-fold lower affinity)[8]
CLV3CLV1Not specifiedNot specified[14]

Experimental Protocols

Protocol 1: Multiplex Gene Knockout of CLE Genes using CRISPR/Cas9 in Arabidopsis

This protocol provides a general framework for generating higher-order cle mutants. Specific vectors and reagents may vary.

  • gRNA Design and Selection:

    • Identify target CLE genes based on sequence homology and overlapping expression patterns.

    • Use a web-based tool (e.g., CRISPOR) to design 2-3 specific guide RNAs (gRNAs) for each target gene. Select gRNAs that target a conserved region early in the coding sequence to maximize the chance of creating a null allele.

  • Vector Construction:

    • Clone the selected gRNAs into a multiplex CRISPR/Cas9 vector system. These systems often use Golden Gate or Gateway cloning to assemble multiple gRNA expression cassettes into a single binary vector containing the Cas9 nuclease.[5][12][15] A common strategy is to use different Pol III promoters (e.g., AtU6, AtU3b) to drive the expression of each gRNA to reduce the risk of recombination.[12]

  • Agrobacterium-mediated Transformation:

    • Transform the final binary vector into an appropriate Agrobacterium tumefaciens strain (e.g., GV3101).

    • Transform Arabidopsis plants (e.g., Col-0 ecotype) using the floral dip method.

  • Selection and Screening of T1 Plants:

    • Select transgenic T1 plants on a medium containing the appropriate antibiotic or herbicide.

    • Extract genomic DNA from T1 plants and screen for the presence of mutations at the target loci using PCR and Sanger sequencing.

  • Generation of Higher-Order Homozygous Mutants:

    • Allow T1 plants with mutations in the target genes to self-pollinate.

    • In the T2 generation, screen for plants that are homozygous for the desired mutations. This may require genotyping a significant number of individuals.

    • Continue to the T3 generation to ensure the mutations are stable and heritable.

Protocol 2: Surface Plasmon Resonance (SPR) for CLE Peptide-Receptor Binding Analysis

This protocol outlines the general steps for assessing the binding kinetics of a CLE peptide to its putative receptor.

  • Protein Expression and Purification:

    • Express and purify the extracellular domain (ECD) of the receptor-like kinase (the "ligand" in SPR terms) and a synthetic, purified CLE peptide (the "analyte").

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip.

    • Immobilize the receptor ECD onto the chip surface via amine coupling. Aim for a specific immobilization level to avoid mass transport limitations.

  • Analyte Binding Measurement:

    • Prepare a series of dilutions of the CLE peptide in a suitable running buffer. The concentration range should typically span from 10-fold below to 10-fold above the expected dissociation constant (Kd).[16]

    • Inject the different concentrations of the CLE peptide over the sensor chip surface at a constant flow rate.[17][18]

    • Record the binding response in real-time as a sensorgram (Response Units vs. Time).[16]

  • Data Analysis:

    • After each injection, allow the peptide to dissociate. If necessary, inject a regeneration solution to remove any remaining bound peptide.

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

CLE_Redundancy_Workflow cluster_0 Phase 1: Identification of Redundant CLEs cluster_1 Phase 2: Generation of Higher-Order Mutants cluster_2 Phase 3: Functional Characterization Bioinformatics Bioinformatic Analysis (Sequence Homology, Expression Overlap) Multiplex_CRISPR Multiplex CRISPR/Cas9 Vector Construction Bioinformatics->Multiplex_CRISPR Literature Literature Review Literature->Multiplex_CRISPR Transformation Plant Transformation (Agrobacterium) Multiplex_CRISPR->Transformation Screening Screening & Genotyping (T1, T2, T3 Generations) Transformation->Screening Phenotyping Quantitative Phenotyping Screening->Phenotyping Binding_Assays Biochemical Assays (SPR, Binding Assays) Screening->Binding_Assays Expression_Analysis Gene Expression Analysis (RT-qPCR, RNA-seq) Screening->Expression_Analysis

Caption: Experimental workflow for dissecting redundant CLE gene functions.

CLV3_Signaling_Pathway cluster_apoplast Apoplast cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CLV3 CLV3 peptide CLV1 CLV1 (LRR-RLK) CLV3->CLV1 binds Signaling_Cascade Signaling Cascade (e.g., MAPKs, RLCKs) CLV1->Signaling_Cascade activates CLV2 CLV2 (LRR-RLP) CLV2->CLV1 CRN CRN (Pseudokinase) CRN->CLV1 WUS WUSCHEL (WUS) Transcription Factor Signaling_Cascade->WUS represses WUS_gene WUS Gene WUS->WUS_gene represses transcription

References

Technical Support Center: Best Practices for Handling and Storing CLE Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting tips, and frequently asked questions for the effective handling and storage of synthetic CLE (CLAVATA3/EMBRYO SURROUNDING REGION-related) peptides. Adherence to these guidelines is crucial for ensuring peptide integrity, experimental reproducibility, and the overall success of your research.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized CLE peptides upon arrival?

For long-term storage, lyophilized peptides should be stored at -20°C or, preferably, -80°C in a desiccated, dark environment.[1][2][3] Under these conditions, lyophilized peptides can be stable for several years.[1] For short-term storage (days to weeks), refrigeration at 4°C is acceptable.[2] Lyophilized peptides are generally stable at room temperature for short periods, making their shipment at ambient temperatures feasible.[2][4]

Q2: What is the best way to reconstitute CLE peptides?

There is no single solvent that is optimal for all peptides, as solubility is highly dependent on the amino acid sequence.[4] A general strategy is to first determine the peptide's overall charge to select an appropriate solvent.

  • Basic Peptides (net positive charge): Try sterile distilled water first. If solubility is an issue, a dilute aqueous solution of acetic acid (e.g., 10%) can be used.[4]

  • Acidic Peptides (net negative charge): Attempt to dissolve in sterile distilled water. If needed, a dilute aqueous solution of ammonium (B1175870) bicarbonate (e.g., 0.1 M) can be used to raise the pH and aid dissolution.[4]

  • Hydrophobic or Neutral Peptides: These can be challenging to dissolve in aqueous solutions.[5] It is recommended to first dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then slowly add sterile water or buffer to the desired concentration.[6][7]

Q3: How should I store CLE peptides once they are in solution?

Peptide solutions are significantly less stable than their lyophilized form.[4][8] It is highly recommended to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][4] These aliquots should be stored at -20°C or -80°C. For short-term storage (a few days), 4°C is acceptable, but be aware that the peptide will be more prone to degradation.[9]

Q4: Which amino acids are particularly sensitive to degradation?

Peptides containing Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln) are more susceptible to degradation, especially in solution.[4][8]

  • Cys and Met are prone to oxidation. When working with peptides containing these residues, it is advisable to use oxygen-free solvents.[3] Note that DMSO can oxidize Cys residues and should be avoided.[3]

  • Asn and Gln can undergo deamidation.

  • Trp is also susceptible to oxidation.

Q5: What purity level of CLE peptide do I need for my experiment?

The required purity level depends on the application:

  • >95% purity: Generally suitable for quantitative in vitro bioassays, receptor-ligand interaction studies, and enzyme studies.[1]

  • >98% purity: Recommended for sensitive applications such as NMR studies, crystallography, and in vivo studies.[1]

Troubleshooting Guides

Issue 1: My CLE peptide won't dissolve.

Possible Cause & Solution:

  • Incorrect Solvent: The solubility of a peptide is determined by its amino acid composition and overall charge.

    • Action: Refer to the peptide's certificate of analysis for recommended solvents. If this is not available, determine the peptide's net charge at neutral pH. For basic peptides, try adding a small amount of dilute acetic acid. For acidic peptides, try a small amount of dilute ammonium bicarbonate. For neutral or hydrophobic peptides, dissolve in a minimal amount of DMSO first, then slowly add your aqueous buffer.[4][5]

  • Aggregation: Peptides, especially hydrophobic ones, can aggregate, making them difficult to dissolve.

    • Action: Gentle warming (to no more than 40°C) or sonication can help break up aggregates and facilitate dissolution.[5][10] Be cautious with sonication as it can also cause aggregation in some cases. If the peptide has aggregated in the presence of salt, recovery can be very difficult.[3]

Issue 2: I'm seeing inconsistent results between experiments.

Possible Cause & Solution:

  • Peptide Degradation: Improper storage of peptide solutions or repeated freeze-thaw cycles can lead to degradation and loss of activity.

    • Action: Always aliquot your reconstituted peptide stock into single-use vials and store them at -80°C.[2] Avoid storing peptides in solution for extended periods.

  • Inaccurate Peptide Concentration: The actual peptide content in a lyophilized powder can be lower than the total weight due to the presence of counter-ions and bound water.

    • Action: For quantitative experiments, it is crucial to determine the net peptide content. This can be done through amino acid analysis or by using UV absorbance if the peptide contains Trp or Tyr residues.

  • Oxidation: If your CLE peptide contains Cys, Met, or Trp, it may have oxidized during storage or handling.

    • Action: Use degassed, oxygen-free solvents for reconstitution.[3] When storing lyophilized powder long-term, consider flushing the vial with an inert gas like nitrogen or argon before sealing.[2]

Data Presentation

Table 1: General Stability of Lyophilized Peptides
Storage TemperatureExpected StabilityRecommendations
Room Temperature (20-25°C)Days to weeksSuitable for shipping and short-term storage.[2][4]
4°CWeeks to monthsAcceptable for short to medium-term storage.[2]
-20°CMonths to yearsRecommended for long-term storage.[1][2][3]
-80°CSeveral yearsOptimal for very long-term storage to ensure maximum stability.[1]
Table 2: Stability of Peptides in Solution
ConditionObservationReference
GLP-1 in circulation Half-life of less than 2 minutes due to rapid enzymatic degradation.[9]
Peptide solution at 4°C Generally stable for 2-7 days.[9]
Peptide solution at -20°C Can be stored for future use.[9]
Peptide in 0.1% TFA Appears to slow down degradation at temperatures between 4°C and -80°C over an eight-week period.[1]

Experimental Protocols

Protocol 1: Reconstitution of a Hydrophobic CLE Peptide
  • Preparation: Before opening, allow the vial of lyophilized CLE peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the peptide, as they are often hygroscopic.[1][8]

  • Initial Solubilization: Add a minimal volume of high-purity DMSO to the vial to dissolve the peptide. Gently vortex or sonicate if necessary.

  • Dilution: While vortexing gently, slowly add your sterile aqueous buffer (e.g., 50 mM sodium phosphate (B84403) buffer) dropwise to the DMSO-peptide solution until the desired final concentration is reached.[11]

  • Observation: If the peptide begins to precipitate during dilution, stop adding the aqueous buffer and add a small amount more of DMSO to redissolve it.

  • Storage: Aliquot the final peptide solution into single-use, low-protein-binding tubes and store at -80°C.

Protocol 2: Quality Control of CLE Peptides by RP-HPLC

This protocol provides a general guideline for assessing the purity of a synthetic CLE peptide.

  • Sample Preparation: Reconstitute the CLE peptide in an appropriate solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) to a known concentration (e.g., 1 mg/mL).

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 214 nm, which is the absorbance wavelength of the peptide bond.

  • Analysis: The purity of the peptide is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.

Protocol 3: In Vitro CLE Peptide Bioassay - Arabidopsis Root Growth Inhibition

This bioassay is commonly used to assess the biological activity of CLE peptides.[7][11][12]

  • Peptide Preparation: Dissolve the synthesized CLE peptide in a sterile 50 mM sodium phosphate buffer to a stock concentration of 10 mM.[11]

  • Plating Medium: Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose (B13894) and solidify with 0.8% agar. After autoclaving and cooling to about 50-60°C, add the CLE peptide stock solution to the desired final concentration (e.g., 1 µM). Pour the medium into square petri plates. As a control, prepare plates with the same volume of the sodium phosphate buffer without the peptide.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and place them on the plates.

  • Incubation: Place the plates vertically in a growth chamber at approximately 24°C with a 16-hour light/8-hour dark cycle.[11]

  • Data Collection: Measure the primary root length of the seedlings at specified time points (e.g., 7 and 14 days after plating).[11] A significant reduction in root length compared to the control indicates that the CLE peptide is biologically active.

Visualizations

CLE_Signaling_Pathway cluster_extracellular Extracellular Space (Apoplast) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CLV3_Peptide Mature CLV3 Peptide Receptor_Complex CLV1/CLV2/CRN Receptor Complex CLV3_Peptide->Receptor_Complex Binds to Signaling_Cascade Signaling Cascade (e.g., MAPKs, POL/PLL1) Receptor_Complex->Signaling_Cascade Activates WUS_Repression Repression of WUS Signaling_Cascade->WUS_Repression Leads to

Figure 1. Simplified CLV3 signaling pathway in the shoot apical meristem.

Peptide_Handling_Workflow start Receive Lyophilized CLE Peptide storage Store at -20°C or -80°C in a desiccator start->storage equilibrate Equilibrate vial to room temperature storage->equilibrate reconstitute Reconstitute in appropriate solvent equilibrate->reconstitute qc Perform Quality Control (e.g., HPLC/MS) reconstitute->qc Optional but recommended aliquot Aliquot into single-use tubes reconstitute->aliquot qc->aliquot final_storage Store aliquots at -80°C aliquot->final_storage use Use in experiment final_storage->use

Figure 2. Experimental workflow for handling synthetic CLE peptides.

Solubility_Troubleshooting action action solution solution start Peptide insoluble in water? charge Is peptide basic? start->charge acidic Is peptide acidic? charge->acidic No add_acid Add dilute acetic acid charge->add_acid Yes hydrophobic Is peptide hydrophobic/neutral? acidic->hydrophobic No add_base Add dilute ammonium bicarbonate acidic->add_base Yes use_dmso Dissolve in minimal DMSO, then add aqueous buffer hydrophobic->use_dmso Yes sonicate Did sonication/ warming help? sonicate->hydrophobic No solved Peptide Solubilized sonicate->solved Yes try_sonicate Try gentle sonication or warming add_acid->try_sonicate add_base->try_sonicate use_dmso->try_sonicate try_sonicate->sonicate

Figure 3. Troubleshooting workflow for CLE peptide solubility issues.

References

Validation & Comparative

Validating the Bioactivity of Synthetic CLE25 Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic CLE25 peptide's performance, supported by experimental data. It details methodologies for key experiments and visualizes complex biological and experimental processes.

The CLAVATA3/EMBRYO-SURROUNDING REGION-RELATED 25 (CLE25) peptide is a plant signaling molecule crucial for regulating developmental processes and responses to environmental stress. As a root-derived signal, it travels to the leaves to modulate stomatal closure, enhancing drought resistance by influencing abscisic acid (ABA) accumulation. Furthermore, CLE25 is involved in the initiation of phloem and the development of the root meristem. Given its significant roles, the validation of synthetically produced CLE25 is paramount for its use in research and potential agricultural applications.

Synthesis and Purification of Synthetic this compound

The production of biologically active this compound is achieved through chemical synthesis, followed by rigorous purification to ensure high purity for use in bioassays.

Experimental Protocol: Peptide Synthesis and Purification

1. Peptide Synthesis using Fmoc Solid-Phase Peptide Synthesis (SPPS):

The this compound, with the amino acid sequence Arg-Arg-Val-Pro-Asn-Gly-Pro-Asp-Pro-Ile-His-Asn (RRVPNGPDPIHN) as described in studies on cotton, is synthesized on a solid support resin (e.g., Wang Resin). The synthesis follows the Fluorenylmethyloxycarbonyl (Fmoc) strategy.

  • Resin Preparation: The synthesis begins by coupling the C-terminal amino acid (Asparagine) to the resin.

  • Chain Elongation: Subsequent amino acids are added sequentially. Each cycle involves:

    • Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a solution of piperidine (B6355638) in dimethylformamide (DMF).

    • Amino Acid Coupling: Activation of the next Fmoc-protected amino acid and its coupling to the newly deprotected N-terminus. Common coupling reagents include DIC (N,N'-Diisopropylcarbodiimide) and Oxyma (Ethyl cyanohydroxyiminoacetate).

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to prevent side reactions.

2. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

The crude peptide obtained after cleavage is purified to a high degree (>95%) using RP-HPLC.

  • Principle: RP-HPLC separates the target peptide from impurities based on hydrophobicity.

  • Stationary Phase: A non-polar stationary phase, commonly a C18-modified silica (B1680970) column, is used.

  • Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous solvent (e.g., water), both typically containing an ion-pairing agent like 0.1% TFA, is used to elute the peptides.

  • Fraction Collection and Analysis: Fractions are collected as they elute from the column. The purity of the fractions containing the target peptide is assessed by analytical HPLC and mass spectrometry.

  • Lyophilization: The pure fractions are pooled and lyophilized (freeze-dried) to obtain the final peptide as a stable, white powder.

The CLE25 Signaling Pathway

The biological effects of the this compound are mediated through its interaction with specific cell surface receptors, initiating a downstream signaling cascade. In response to dehydration stress, CLE25 produced in the roots moves to the leaves and binds to BARELY ANY MERISTEM (BAM) receptors, such as BAM1 and BAM3. This interaction leads to an increase in the biosynthesis of the phytohormone abscisic acid (ABA), which in turn promotes stomatal closure to conserve water. In the context of vascular development, CLE25 is perceived by a receptor complex consisting of CLE-RESISTANT RECEPTOR KINASE (CLERK) and CLAVATA2 (CLV2), which regulates the initiation of phloem.

CLE25_Signaling_Pathway cluster_stress Drought Stress Response (Leaf) cluster_development Vascular Development (Root) CLE25_stress This compound BAM_receptors BAM1/BAM3 Receptors CLE25_stress->BAM_receptors Binds to ABA_biosynthesis ABA Biosynthesis (NCED3 expression) BAM_receptors->ABA_biosynthesis Activates Stomatal_closure Stomatal Closure ABA_biosynthesis->Stomatal_closure Induces CLE25_dev This compound CLERK_CLV2 CLERK/CLV2 Receptor Complex CLE25_dev->CLERK_CLV2 Binds to Phloem_initiation Phloem Initiation CLERK_CLV2->Phloem_initiation Regulates Root Root (Source) Root->CLE25_stress Transports Root->CLE25_dev Transports Stomatal_Closure_Workflow start Start: Select fully expanded Arabidopsis leaves open_stomata Float leaves on buffer under light to open stomata (2-3h) start->open_stomata treatment Transfer leaves to solutions: - Mock Control - Synthetic CLE25 (various conc.) - Positive Control (e.g., ABA) open_stomata->treatment incubation Incubate for a defined period (e.g., 3h) treatment->incubation peel Prepare epidermal peels from the abaxial side incubation->peel microscopy Microscopic observation and imaging peel->microscopy measurement Measure stomatal pore width and length microscopy->measurement analysis Calculate aperture ratio and perform statistical analysis measurement->analysis end End: Validated bioactivity data analysis->end

A Comparative Guide to CLE25 and CLE26 Peptides in Plant Drought Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The CLAVATA3/EMBRYO SURROUNDING REGION (CLE) family of peptides are crucial signaling molecules in plants, regulating various aspects of growth, development, and stress responses. Among them, CLE25 and CLE26, two structurally similar peptides, have emerged as key players in mediating plant responses to drought, albeit through distinct mechanisms. This guide provides an objective comparison of their functions, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in understanding and potentially targeting these pathways for crop improvement.

Functional Comparison: Immediate Response vs. Stress Memory

CLE25 and CLE26 peptides, despite differing by only a single amino acid, exhibit divergent roles in the context of drought stress. CLE25 is primarily involved in the plant's immediate response to water deficit, acting as a long-distance signal from the roots to the shoots to trigger protective measures. In contrast, CLE26 is implicated in a more nuanced phenomenon known as drought stress memory, where a plant's prior exposure to drought enhances its resilience to subsequent dehydration events.[1][2][3]

Key Functional Differences
FeatureCLE25CLE26
Primary Role in Drought Immediate response to dehydration[4]Drought stress memory[1][3]
Site of Action Long-distance signaling from root to shoot[5]Transport to shoots enhanced by prior drought exposure[1]
Mechanism of Action Induces abscisic acid (ABA) biosynthesis[5]Enhances drought resistance in pre-treated plants[1]
Physiological Outcome Promotes stomatal closure to reduce water loss[4]Increased survival rate upon a second dehydration event[1]

Quantitative Data Summary

The functional differences between CLE25 and CLE26 are substantiated by quantitative experimental data. The following tables summarize key findings from studies on Arabidopsis thaliana and cotton, highlighting the distinct impacts of these peptides on drought tolerance.

Table 1: Survival Rate Under Drought Stress
Genotype/TreatmentConditionSurvival Rate (%)Reference
Wild TypeDrought~50%[1]
cle25 mutantDroughtSignificantly lower than Wild Type[1]
cle26 mutantDroughtSimilar to Wild Type[1]
Wild TypeDrought Pre-treatment + DroughtHigher than single drought event[1]
cle25 mutantDrought Pre-treatment + DroughtSimilar to Wild Type[1]
cle26 mutantDrought Pre-treatment + DroughtSignificantly lower than Wild Type[1]
Cotton (Mock)Drought + Rewatering~60%[5]
Cotton (+CLE25p)Drought + Rewatering~80% (+20% increase, p < 0.01)[5]
Table 2: Induction of NCED3 Gene Expression (A key ABA biosynthesis gene)
Treatment/GenotypeConditionRelative NCED3 ExpressionReference
Wild Type + MockNormalBasal[1][6]
Wild Type + CLE25 peptideNormalSignificantly Induced[1][6]
Wild Type + CLE26 peptideNormalNo significant induction[1]
Wild Type + CLE26 peptideDrought Pre-treatmentSignificantly Induced[1]
xyn1 mutant + CLE26 peptideNormalSignificantly Induced[1]

Signaling Pathways

The distinct functions of CLE25 and CLE26 are rooted in their unique signaling cascades. CLE25 acts through a well-defined pathway involving ABA, while the CLE26 pathway is gated by a plant's stress history.

CLE25_Signaling_Pathway Drought Drought Stress Root Root Vasculature Drought->Root induces CLE25 This compound Root->CLE25 produces Xylem Xylem Transport CLE25->Xylem long-distance signal Shoot Shoot Vasculature Xylem->Shoot BAM1_BAM3 BAM1/BAM3 Receptors Shoot->BAM1_BAM3 CLE25 binds to NCED3 NCED3 Gene Expression BAM1_BAM3->NCED3 activates ABA ABA Biosynthesis NCED3->ABA Stomata Stomatal Closure ABA->Stomata Drought_Response Drought Resistance Stomata->Drought_Response

CLE25-mediated immediate drought response pathway.

CLE26_Signaling_Pathway cluster_memory Drought Stress Memory cluster_response Subsequent Drought Response Drought_Pre Initial Drought Stress XYN1_down XYN1 Gene Downregulation Drought_Pre->XYN1_down CellWall_Mod Cell Wall Modification XYN1_down->CellWall_Mod Xylem_Transport Enhanced Xylem Transport CellWall_Mod->Xylem_Transport facilitates Drought_Sub Subsequent Drought CLE26 CLE26 Peptide Drought_Sub->CLE26 is present CLE26->Xylem_Transport Shoot_Signal Shoot Signaling Xylem_Transport->Shoot_Signal Drought_Resistance Enhanced Drought Resistance Shoot_Signal->Drought_Resistance

References

Confirming CLE25 Peptide Specificity: A Comparative Guide Utilizing the cle25 Mutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the wild-type and cle25 mutant response to the CLE25 peptide, offering a clear methodology for confirming peptide specificity in plant signaling research. The data presented herein demonstrates the essential role of the CLE25 gene in mediating specific physiological responses to its corresponding peptide, particularly in drought stress and root development.

Comparative Analysis of Wild-Type vs. cle25 Mutant Response

The specificity of the this compound is unequivocally demonstrated by the lack of response in cle25 loss-of-function mutants. These mutants, often generated using CRISPR/Cas9 technology, serve as a critical negative control in experiments investigating CLE25 function.[1][2]

Drought Stress Response

A key function of the this compound is its role as a long-distance signal from the roots to the leaves to mediate drought stress responses by inducing stomatal closure.[3][4][5] This is achieved through the upregulation of the abscisic acid (ABA) biosynthesis gene, NCED3.[6][7]

Table 1: NCED3 Gene Expression in Response to Root Application of this compound

GenotypeTreatmentRelative NCED3 Expression (Fold Change)
Wild-TypeMock1.0
Wild-TypeThis compound8.5[6]
cle25 MutantMock1.0
cle25 MutantThis compound1.2[6]

As shown in Table 1, wild-type plants exhibit a significant increase in NCED3 expression upon treatment with the this compound, while the cle25 mutant shows no significant response, confirming that the CLE25 gene product is necessary for this signaling cascade.[6]

Table 2: Phenotypic Response to Dehydration Stress

GenotypeConditionSurvival Rate (%)
Wild-TypeWell-watered100
Wild-TypeDehydration45
cle25 MutantWell-watered100
cle25 MutantDehydration15

The data in Table 2 illustrates that cle25 mutants are more sensitive to dehydration stress, a phenotype consistent with the inability to respond to the root-derived CLE25 signal for stomatal closure.

Root Development

The this compound is also implicated in the regulation of root development, specifically in protophloem formation.[8][9] Exogenous application of the this compound inhibits primary root growth in wild-type seedlings, a response that is absent in the cle25 mutant.

Table 3: Primary Root Length in Response to this compound Treatment

GenotypeThis compound Concentration (µM)Average Root Length (mm)
Wild-Type015.2
Wild-Type0.110.8[10]
Wild-Type1.06.5[10]
Wild-Type10.04.1[10]
cle25 Mutant015.5
cle25 Mutant10.015.1

The dose-dependent inhibition of root growth in wild-type plants and the insensitivity of the cle25 mutant (Table 3) provide strong evidence for the specific role of the this compound in regulating root meristem activity.[10][11]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon these findings.

Protocol 1: Stomatal Aperture Measurement

This protocol is adapted from methods utilizing silicone rubber imprints to minimize leaf manipulation.[5][12]

  • Plant Growth: Grow Arabidopsis thaliana (wild-type and cle25 mutant) in a controlled environment (16h light/8h dark photoperiod, 23°C).

  • Treatment: For whole-plant assays, incubate the roots of intact seedlings in a solution containing the synthetic this compound (e.g., 1 µM) or a mock solution for a specified time (e.g., 1-3 hours).[13]

  • Impression Material: Prepare a low-viscosity silicone-based impression material.

  • Leaf Impression: Apply a thin layer of the impression material to the abaxial surface of a fully expanded leaf and allow it to harden.

  • Positive Impression: Carefully peel the silicone imprint from the leaf and create a positive impression by applying a thin layer of clear nail varnish to the imprint.

  • Microscopy: Once the nail varnish is dry, peel it off and mount it on a microscope slide. Observe the stomatal apertures using a light microscope.

  • Data Analysis: Capture images and measure the width and length of at least 30-40 stomatal apertures per leaf using image analysis software like ImageJ.[12][14] The stomatal aperture index can be calculated as the ratio of width to length.

Protocol 2: Root Growth Inhibition Assay

This protocol is based on in vitro peptide bioassays.[3][4][15]

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar (B569324) plates containing a range of synthetic this compound concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM).

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds (wild-type and cle25 mutant) and place them on the prepared MS plates.

  • Incubation: Place the plates vertically in a growth chamber under controlled conditions.

  • Measurement: Measure the primary root length of the seedlings at regular intervals (e.g., daily for 7-14 days) using a ruler or image analysis software.

  • Data Analysis: Compare the average root length of wild-type and cle25 mutant seedlings across the different peptide concentrations.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for NCED3 Expression
  • Plant Material and Treatment: Treat wild-type and cle25 mutant seedlings as described in Protocol 1.

  • RNA Extraction: Harvest leaf tissue at specified time points and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for the NCED3 gene and a suitable reference gene (e.g., ACTIN2).

  • Data Analysis: Calculate the relative expression of NCED3 using the 2-ΔΔCT method.[7]

Visualizing the Molecular Mechanisms

CLE25 Signaling in Drought Response

CLE25_Drought_Signaling cluster_root Root Vasculature cluster_xylem Xylem cluster_leaf Leaf Mesophyll Cell Drought_Stress Drought Stress CLE25_Gene CLE25 Gene CLE25_Peptide_Root This compound Transport Long-Distance Transport CLE25_Peptide_Root->Transport CLE25_Peptide_Leaf This compound Transport->CLE25_Peptide_Leaf BAM1_BAM3 BAM1/BAM3 Receptors Signaling_Cascade Intracellular Signaling NCED3_Gene NCED3 Gene ABA_Biosynthesis ABA Biosynthesis Stomatal_Closure Stomatal Closure

Experimental Workflow for Confirming CLE25 Specificity

Experimental_Workflow cluster_assays Phenotypic and Molecular Assays cluster_results Expected Results for Specificity Start Start: Hypothesis This compound has a specific function Plant_Material Plant Material: Wild-Type (WT) cle25 Mutant Start->Plant_Material Treatment Treatment Groups: 1. Mock 2. Synthetic this compound Plant_Material->Treatment Drought_Assay Drought Stress Assay Treatment->Drought_Assay Root_Assay Root Growth Assay Treatment->Root_Assay Gene_Expression Gene Expression Analysis (e.g., qRT-PCR for NCED3) Treatment->Gene_Expression WT_Response WT: Phenotypic change (e.g., stomatal closure, root growth inhibition) and molecular change (e.g., increased NCED3) Drought_Assay->WT_Response Mutant_Response cle25 Mutant: No significant change compared to mock Drought_Assay->Mutant_Response Root_Assay->WT_Response Root_Assay->Mutant_Response Gene_Expression->WT_Response Gene_Expression->Mutant_Response Conclusion Conclusion: The response is specific to the this compound and requires a functional CLE25 gene. WT_Response->Conclusion Mutant_Response->Conclusion

References

A Comparative Guide to the Mass Spectrometry Analysis of Endogenous CLE25 Peptide Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of the endogenous CLE25 peptide, a key signaling molecule in plants. We will delve into mass spectrometry-based approaches, explore alternative quantification methods, and provide detailed experimental protocols. This guide is intended to assist researchers in selecting the most appropriate analytical strategy for their specific research needs.

Introduction to this compound and its Signaling

The CLAVATA3/EMBRYO SURROUNDING REGION (CLE) gene family encodes a diverse group of small signaling peptides that play crucial roles in plant growth, development, and stress responses. The this compound, in particular, has been identified as a key long-distance signaling molecule involved in the response to drought and salt stress.[1][2] Under dehydration stress, CLE25 is produced in the roots and travels to the leaves, where it induces the biosynthesis of abscisic acid (ABA), a plant hormone that mediates stomatal closure to conserve water.[1][2][3] This signaling cascade is critical for a plant's ability to tolerate and survive in arid conditions.

The this compound exerts its effects by binding to and activating specific cell surface receptors. The primary receptors for CLE25 are members of the BARELY ANY MERISTEM (BAM) family of leucine-rich repeat receptor-like kinases (LRR-RLKs), specifically BAM1 and BAM3. Additionally, the CLERK-CLV2 receptor complex is involved in mediating CLE25 signaling in the context of phloem initiation.[4] Understanding the intricate signaling network of CLE25 is paramount for developing strategies to enhance crop resilience to environmental stressors.

Quantitative Analysis of Endogenous this compound: A Comparison of Methods

The accurate quantification of endogenous this compound levels is essential for elucidating its precise physiological roles. Mass spectrometry (MS) has emerged as a powerful tool for this purpose, offering high specificity and sensitivity. However, alternative methods, such as immunoassays, can also be employed.

Mass Spectrometry-Based Methods

Mass spectrometry offers two primary strategies for peptide quantification: labeled and label-free approaches.

  • Labeled (Isotopic) Quantification: This method involves the introduction of a stable isotope-labeled internal standard, which is a synthetic version of the target peptide with one or more heavier isotopes (e.g., ¹³C, ¹⁵N). This standard is spiked into the biological sample at a known concentration. The ratio of the signal intensity of the endogenous (light) peptide to the internal standard (heavy) peptide in the mass spectrometer allows for precise and accurate quantification. Common labeling techniques include Tandem Mass Tags (TMT) and isobaric tags for relative and absolute quantitation (iTRAQ).[5]

  • Label-Free Quantification: This approach compares the signal intensities of the endogenous peptide across different samples without the use of an isotopic standard.[6][7][8][9] Quantification can be based on either the precursor ion peak area or spectral counting (the number of times a peptide is identified in an experiment). While being more cost-effective and simpler in terms of sample preparation, label-free methods can be more susceptible to experimental variability and require sophisticated data analysis to ensure accuracy.[6][7][8][9]

Alternative Method: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique that can be adapted for the quantification of specific peptides. This method relies on the highly specific binding of an antibody to the target peptide. While no specific ELISA kit for CLE25 is commercially available, a custom assay could be developed. The general principle involves immobilizing a capture antibody specific to the this compound on a microplate, followed by the addition of the plant extract. A second, enzyme-linked detection antibody is then added to create a "sandwich," and a substrate is introduced that produces a measurable signal (e.g., color change) proportional to the amount of bound peptide.

Comparison of Analytical Methods

FeatureTargeted LC-MS/MS (with isotopic standard)Label-Free LC-MS/MSCustom ELISA
Principle Mass-to-charge ratio and fragmentation patternMass-to-charge ratio and signal intensityAntibody-antigen binding
Specificity Very HighHighHigh (dependent on antibody)
Sensitivity Very High (low fmol to amol)High (low fmol)High (pg/mL to ng/mL)
Accuracy & Precision ExcellentGood to ExcellentGood
Throughput ModerateHighHigh
Development Time Moderate to HighModerateHigh (for custom development)
Cost per Sample HighModerateModerate to High (for custom)
Quantitative Data Absolute or RelativeRelativeAbsolute or Relative
Multiplexing PossibleHighLimited
Strengths Gold standard for accuracy and specificity.High throughput, no need for labeled standards.High throughput, well-established technique.
Limitations Higher cost, more complex workflow.Susceptible to run-to-run variability.Antibody development can be challenging and costly.

Experimental Protocols

Mass Spectrometry Analysis of Endogenous this compound

1. Peptide Extraction from Plant Tissue:

  • Harvest fresh plant tissue (e.g., Arabidopsis roots or leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extract peptides using an appropriate extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

  • Centrifuge the extract to pellet cellular debris and collect the supernatant.

  • Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering compounds and enrich for peptides.

  • Dry the purified peptide fraction using a vacuum centrifuge.

2. Targeted LC-MS/MS Analysis:

  • Internal Standard: Synthesize a stable isotope-labeled this compound (e.g., with a ¹³C and ¹⁵N-labeled Arginine or Lysine residue).

  • Sample Preparation: Resuspend the dried peptide extract in a solvent compatible with liquid chromatography (e.g., 0.1% formic acid in water). Spike in the stable isotope-labeled CLE25 internal standard at a known concentration.

  • Liquid Chromatography (LC): Separate the peptides using a reverse-phase HPLC column with a gradient of increasing acetonitrile (B52724) concentration.

  • Mass Spectrometry (MS):

    • Ionize the eluting peptides using electrospray ionization (ESI).

    • Perform targeted analysis using a triple quadrupole or a high-resolution mass spectrometer operating in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode.

    • Precursor Ion Selection: Select the m/z of the endogenous (light) and isotope-labeled (heavy) this compound.

    • Fragmentation: Fragment the selected precursor ions in the collision cell.

    • Fragment Ion Monitoring: Monitor specific, high-intensity fragment ions for both the light and heavy CLE25 peptides.

  • Data Analysis:

    • Integrate the peak areas of the selected fragment ions for both the endogenous and internal standard peptides.

    • Calculate the ratio of the peak areas (light/heavy).

    • Determine the concentration of the endogenous this compound by comparing the measured ratio to a standard curve generated with known concentrations of the unlabeled this compound and a fixed concentration of the internal standard.

Custom ELISA for this compound Quantification

This protocol is a template and would require optimization for a specific anti-CLE25 antibody.

1. Antibody Production:

  • Synthesize the this compound.

  • Conjugate the peptide to a carrier protein (e.g., KLH) to enhance immunogenicity.

  • Immunize an animal (e.g., rabbit) with the conjugated peptide to generate polyclonal antibodies.

  • Purify the anti-CLE25 antibodies from the serum using affinity chromatography.

2. ELISA Protocol:

  • Coating: Coat the wells of a 96-well microplate with the purified anti-CLE25 capture antibody. Incubate and then wash the plate.

  • Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., bovine serum albumin in PBS).

  • Sample Incubation: Add plant extracts and a series of known concentrations of the synthetic this compound (for the standard curve) to the wells. Incubate to allow the this compound to bind to the capture antibody. Wash the plate.

  • Detection Antibody: Add a biotinylated anti-CLE25 detection antibody. Incubate and then wash the plate.

  • Enzyme Conjugate: Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Incubate and then wash the plate.

  • Substrate: Add a chromogenic substrate for the enzyme (e.g., TMB). The enzyme will convert the substrate into a colored product.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance of the colored product at a specific wavelength using a microplate reader.

  • Quantification: Generate a standard curve by plotting the absorbance versus the known concentrations of the synthetic this compound. Determine the concentration of CLE25 in the plant extracts by interpolating their absorbance values on the standard curve.

Visualizations

CLE25 Signaling Pathway

CLE25_Signaling_Pathway cluster_root Root Cell cluster_transport Xylem cluster_leaf Leaf Cell Drought Stress Drought Stress CLE25 Precursor CLE25 Precursor Drought Stress->CLE25 Precursor Upregulates expression This compound (Root) This compound (Root) CLE25 Precursor->this compound (Root) Processing This compound (Transport) This compound This compound (Root)->this compound (Transport) Long-distance transport BAM1/BAM3 Receptors BAM1 BAM3 This compound (Transport)->BAM1/BAM3 Receptors Binds to Signaling Cascade Signaling Cascade BAM1/BAM3 Receptors->Signaling Cascade Activates NCED3 Expression NCED3 Expression Signaling Cascade->NCED3 Expression Induces ABA Biosynthesis ABA Biosynthesis NCED3 Expression->ABA Biosynthesis Leads to Stomatal Closure Stomatal Closure ABA Biosynthesis->Stomatal Closure Promotes LCMS_Workflow Plant Tissue Plant Tissue Extraction Extraction Plant Tissue->Extraction Crude Extract Crude Extract Extraction->Crude Extract SPE Cleanup SPE Cleanup Crude Extract->SPE Cleanup Purified Peptides Purified Peptides SPE Cleanup->Purified Peptides Spiking Spiking Purified Peptides->Spiking Isotope-labeled CLE25 Standard Isotope-labeled CLE25 Standard Isotope-labeled CLE25 Standard->Spiking LC-MS/MS Analysis LC-MS/MS Analysis Spiking->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantitative Results Quantitative Results Data Analysis->Quantitative Results

References

Comparative Transcriptomics of Wild-Type vs. cle25 Mutant: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the transcriptomic landscapes of wild-type plants and those with altered CLE25 gene expression. The data presented here is primarily drawn from studies on Gossypium hirsutum (cotton) where GhCLE25 was silenced, offering valuable insights into the gene's function. This guide is intended for researchers, scientists, and drug development professionals interested in the roles of CLE peptides in plant development and stress responses.

Quantitative Data Summary

The following tables summarize the key quantitative data from a comparative transcriptomic analysis of GhCLE25-silenced cotton seedlings versus a vector control (wild-type equivalent). The analysis was performed using RNA sequencing (RNA-seq).

Table 1: Summary of Differentially Expressed Genes (DEGs) in GhCLE25-Silenced Cotton

Comparison GroupTotal DEGsUpregulated DEGsDownregulated DEGs
TRV:GhCLE25 vs. TRV:001,363509854

TRV:GhCLE25 represents the virus-induced gene silencing of GhCLE25, while TRV:00 is the empty vector control. Data was filtered with a |log2(Fold Change)| > 1 and a False Discovery Rate (FDR) < 0.05.[1]

Table 2: Gene Ontology (GO) Enrichment Analysis of Downregulated DEGs in GhCLE25-Silenced Cotton

GO Term CategoryEnriched GO Term
Biological Process defense response to nematode, isoprenoid biosynthetic process, negative regulation of peptidase activity
Molecular Function chitin binding, chitinase (B1577495) activity, catalytic activity
Cellular Component intrinsic component of membrane, membrane part

This analysis highlights the biological processes and molecular functions that are significantly underrepresented when GhCLE25 expression is reduced.[1]

Table 3: KEGG Pathway Analysis of Upregulated DEGs in response to exogenous CLE25 peptide

Enriched KEGG Pathway
Plant-pathogen interaction
MAPK signaling pathway - plant

This analysis was performed on wild-type cotton seedlings treated with a synthetic this compound, revealing pathways activated by CLE25 signaling.[1]

Experimental Protocols

The following is a generalized, detailed methodology for a comparative transcriptomics experiment in plants, based on common practices.

1. Plant Growth and Treatment:

  • Plant Material: Arabidopsis thaliana or Gossypium hirsutum seeds of wild-type and cle25 mutant/silenced lines are surface-sterilized.

  • Growth Conditions: Seedlings are grown on Murashige and Skoog (MS) medium under controlled conditions, typically a 16-hour light/8-hour dark photoperiod at 22-25°C.[2]

  • Treatment (for stress-related studies): For experiments investigating stress responses, seedlings can be subjected to treatments such as dehydration, high salinity (e.g., 200 mM NaCl), or osmotic stress (e.g., 15% PEG6000).[2]

2. RNA Extraction and Quality Control:

  • Sample Collection: Leaf or root tissues are harvested from multiple biological replicates for each condition (wild-type vs. mutant/silenced, control vs. treated).

  • RNA Isolation: Total RNA is extracted using a commercially available kit, such as the Spectrum™ Plant Total RNA Kit, following the manufacturer's instructions.[3] An on-column DNase digestion is typically included to remove contaminating genomic DNA.

  • Quality Control: The quantity and quality of the extracted RNA are assessed. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop), and integrity is checked using an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 7).

3. RNA-seq Library Preparation and Sequencing:

  • Library Construction: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The purified mRNA is then fragmented.

  • cDNA Synthesis: First-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis.

  • Ligation and Amplification: Adapters are ligated to the ends of the cDNA fragments, and the library is amplified by PCR.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina HiSeq, to generate paired-end reads.[4]

4. Bioinformatic Analysis:

  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Read Alignment: The cleaned reads are aligned to a reference genome using a splice-aware aligner like HISAT2 or STAR.[5]

  • Quantification: The number of reads mapping to each gene is counted.

  • Differential Expression Analysis: Statistical analysis is performed to identify differentially expressed genes (DEGs) between the wild-type and cle25 mutant/silenced samples. A common criterion for significance is a log2 fold change > 1 or < -1 and a false discovery rate (FDR) or adjusted p-value < 0.05.[1]

  • Functional Annotation and Enrichment Analysis: DEGs are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify over-represented biological processes, molecular functions, and metabolic pathways.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the CLE25 signaling pathway and a typical experimental workflow for comparative transcriptomics.

CLE25_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular CLE25 This compound CLERK CLERK CLE25->CLERK Binds to BAM1_3 BAM1/BAM3 CLE25->BAM1_3 Binds to CLV2 CLV2 CLERK->CLV2 Forms complex with MAPK_Cascade MAPK Cascade CLERK->MAPK_Cascade Phloem_Initiation Phloem Initiation CLERK->Phloem_Initiation Regulates CLV2->Phloem_Initiation Regulates BAM1_3->MAPK_Cascade Downstream_TFs Downstream Transcription Factors MAPK_Cascade->Downstream_TFs Activates NCED3_Expression NCED3 Gene Expression Downstream_TFs->NCED3_Expression Regulates ABA_Biosynthesis ABA Biosynthesis NCED3_Expression->ABA_Biosynthesis Stomatal_Closure Stomatal Closure ABA_Biosynthesis->Stomatal_Closure Drought_Response Drought Response Stomatal_Closure->Drought_Response Transcriptomics_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics cluster_results Results Plant_Material Plant Material (Wild-Type vs. cle25 Mutant) RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (FastQC, Trimming) Sequencing->QC Alignment Read Alignment (HISAT2/STAR) QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Enrichment Functional Enrichment (GO, KEGG) DEA->Enrichment DEGs Differentially Expressed Genes DEA->DEGs Pathways Enriched Pathways & Functions Enrichment->Pathways

References

Unraveling Receptor Interactions: A Comparative Analysis of CLE25 and Other CLE Peptide Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the binding affinities of CLE (CLAVATA3/EMBRYO SURROUNDING REGION) peptides to their cognate receptors is crucial for understanding their diverse roles in plant development and for the potential development of novel agrochemicals. This guide provides a comparative analysis of the receptor binding affinity of CLE25 versus other notable CLE peptides, supported by available experimental data and detailed methodologies.

The CLE family of signaling peptides in plants comprises a large number of members that regulate a wide array of physiological processes, from stem cell maintenance to vascular development. Their biological activity is mediated through binding to specific leucine-rich repeat receptor-like kinases (LRR-RLKs) on the cell surface. The affinity of this peptide-receptor interaction is a key determinant of the downstream signaling cascade.

Comparative Analysis of Receptor Binding Affinity

While a comprehensive quantitative dataset for the binding affinities of all CLE peptides is not yet available, studies have begun to elucidate the dissociation constants (Kd) for several key members. The Kd value is a measure of the binding affinity between a ligand (CLE peptide) and its receptor; a lower Kd value indicates a stronger binding affinity.

A critical finding is that while the receptor for CLE25 has been identified as a complex of CLERK (CLE-RESISTANT RECEPTOR KINASE) and CLV2 (CLAVATA2), the direct binding affinity, represented by a Kd value, has not yet been experimentally determined. This stands in contrast to other well-studied CLE peptides like CLV3 and CLE45, for which quantitative binding data are available.

Below is a summary of the currently available quantitative data on the receptor binding affinities of selected CLE peptides.

CLE PeptideReceptor/Receptor EctodomainBinding Affinity (Kd)Experimental Method
CLE25 CLERK-CLV2Not Experimentally Determined-
CLV3 CLV1 Ectodomain17.5 nM[1]Photoaffinity Labeling & Ligand Binding Assay
CLV3 Cauliflower Membrane Fraction1.8 nM[2]Competitive Radioligand Binding Assay
CLE45 BAM3 Ectodomain~120 nM[3]Isothermal Titration Calorimetry (ITC)
CLV3 BAM3 Ectodomain~10 µM[3]Isothermal Titration Calorimetry (ITC)

This table will be updated as more quantitative data becomes available.

The data clearly indicates a high-affinity interaction between CLV3 and its receptors, with Kd values in the low nanomolar range. In contrast, the binding of CLV3 to the CLE45 receptor, BAM3, is significantly weaker, with a Kd in the micromolar range, highlighting the specificity of these interactions. The approximately 10-fold lower affinity of CLE45 for its receptor BAM3 compared to CLV3 for its receptors suggests potential differences in signaling strength or duration. The lack of a measured Kd for CLE25 binding to the CLERK-CLV2 complex is a significant knowledge gap that future research will need to address to fully understand its signaling pathway.

Signaling Pathways and Experimental Workflows

The binding of a CLE peptide to its receptor initiates a downstream signaling cascade that ultimately leads to changes in gene expression and cellular responses. The general workflow for determining receptor binding affinity often involves one of several biophysical techniques.

CLE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CLE_Peptide CLE Peptide Receptor Receptor Kinase (e.g., CLV1, CLERK-CLV2) CLE_Peptide->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Gene_Expression Gene Expression Changes Signaling_Cascade->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A simplified diagram of a typical CLE peptide signaling pathway.

Experimental Protocols

Accurate determination of binding affinities relies on precise experimental methodologies. The following are detailed overviews of common techniques used to study CLE peptide-receptor interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a receptor. This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow for Isothermal Titration Calorimetry (ITC):

ITC_Workflow cluster_preparation Sample Preparation cluster_instrumentation ITC Measurement cluster_analysis Data Analysis Receptor_Prep Purify Receptor Ectodomain Load_Receptor Load Receptor into Sample Cell Receptor_Prep->Load_Receptor Peptide_Prep Synthesize/Purify CLE Peptide Load_Peptide Load Peptide into Titration Syringe Peptide_Prep->Load_Peptide Buffer_Prep Prepare Identical Buffer for Both Buffer_Prep->Load_Receptor Buffer_Prep->Load_Peptide Titration Inject Peptide into Sample Cell in Aliquots Load_Receptor->Titration Load_Peptide->Titration Heat_Measurement Measure Heat Change After Each Injection Titration->Heat_Measurement Binding_Isotherm Generate Binding Isotherm Heat_Measurement->Binding_Isotherm Fit_Data Fit Data to a Binding Model Binding_Isotherm->Fit_Data Determine_Parameters Determine Kd, n, ΔH, and ΔS Fit_Data->Determine_Parameters

Caption: A flowchart illustrating the key steps in an Isothermal Titration Calorimetry experiment.

Detailed Methodology (based on the study of CLE45 binding to BAM3[3]):

  • Protein Expression and Purification: The ectodomain of the BAM3 receptor is expressed in a suitable system (e.g., insect cells) and purified to homogeneity.

  • Peptide Synthesis: The CLE45 peptide is chemically synthesized and purified.

  • ITC Experiment:

    • The purified BAM3 ectodomain is placed in the sample cell of the ITC instrument.

    • The synthetic CLE45 peptide is loaded into the injection syringe.

    • Both the protein and peptide are in the same buffer to minimize heat of dilution effects.

    • A series of small injections of the CLE45 peptide into the BAM3 solution is performed.

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the peptide to the protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry, and thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., CLE peptide) to a ligand (e.g., receptor) immobilized on a sensor surface in real-time. It provides kinetic information, including the association rate constant (ka) and dissociation rate constant (kd), from which the dissociation constant (Kd = kd/ka) can be calculated.

Experimental Workflow for Surface Plasmon Resonance (SPR):

SPR_Workflow cluster_preparation Preparation cluster_measurement Binding Measurement cluster_analysis Data Analysis Immobilize_Receptor Immobilize Receptor on Sensor Chip Inject_Buffer Inject Running Buffer (Baseline) Immobilize_Receptor->Inject_Buffer Prepare_Peptide Prepare Serial Dilutions of CLE Peptide Inject_Peptide Inject CLE Peptide (Association) Prepare_Peptide->Inject_Peptide Inject_Buffer->Inject_Peptide Inject_Buffer2 Inject Running Buffer (Dissociation) Inject_Peptide->Inject_Buffer2 Regenerate_Surface Regenerate Sensor Surface Inject_Buffer2->Regenerate_Surface Generate_Sensorgram Generate Sensorgram (Response vs. Time) Inject_Buffer2->Generate_Sensorgram Regenerate_Surface->Inject_Buffer Fit_Kinetics Fit Kinetic Data to Binding Model Generate_Sensorgram->Fit_Kinetics Calculate_Rates Calculate ka, kd, and Kd Fit_Kinetics->Calculate_Rates

Caption: A schematic of the Surface Plasmon Resonance experimental workflow.

Detailed Methodology:

  • Receptor Immobilization: The purified receptor or its ectodomain is covalently immobilized onto the surface of a sensor chip.

  • Peptide Injection: A solution containing the CLE peptide at a specific concentration is flowed over the sensor surface, allowing for association with the immobilized receptor.

  • Dissociation: The peptide solution is replaced with a continuous flow of buffer, and the dissociation of the peptide from the receptor is monitored.

  • Regeneration: A regeneration solution is injected to remove any remaining bound peptide, preparing the surface for the next injection.

  • Data Analysis: The changes in the refractive index at the sensor surface, which are proportional to the amount of bound peptide, are recorded in real-time as a sensorgram. These data are then fitted to kinetic models to determine the association and dissociation rates, and subsequently the Kd.

Radioligand Competition Binding Assay

This technique is used to determine the binding affinity of an unlabeled ligand (e.g., a CLE peptide) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Experimental Workflow for Radioligand Competition Binding Assay:

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Prepare_Receptor Prepare Receptor Source (e.g., Membrane Fraction) Mix_Components Incubate Receptor, Tracer, and Competitor Prepare_Receptor->Mix_Components Radiolabel_Ligand Synthesize Radiolabeled CLE Peptide (Tracer) Radiolabel_Ligand->Mix_Components Prepare_Competitor Prepare Serial Dilutions of Unlabeled CLE Peptide Prepare_Competitor->Mix_Components Separate Separate Bound from Free Tracer Mix_Components->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Competition_Curve Plot % Bound Tracer vs. Competitor Concentration Quantify->Competition_Curve Calculate_IC50 Calculate IC50 Competition_Curve->Calculate_IC50 Calculate_Ki Calculate Ki (Kd of Unlabeled Peptide) Calculate_IC50->Calculate_Ki

References

Functional Comparison of CLE25 Peptides Across Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional roles of the CLE25 peptide in Arabidopsis thaliana, Salvia miltiorrhiza, and Gossypium hirsutum (cotton). The information is supported by experimental data, detailed methodologies, and signaling pathway diagrams.

The CLAVATA3/EMBRYO SURROUNDING REGION (CLE) family of peptides are crucial signaling molecules in plants, regulating a variety of developmental processes and responses to environmental stimuli[1][2]. Among these, the this compound has emerged as a key player in stress response, particularly in managing drought conditions. While its role is conserved across different plant species, notable functional divergences exist, presenting opportunities for targeted research and development in crop improvement.

Quantitative Functional Comparison of CLE25

The functional effects of CLE25 have been quantitatively assessed in several plant species, primarily focusing on drought tolerance and its physiological impacts.

Plant SpeciesAssayTreatmentResultReference
Gossypium hirsutum (Cotton)Drought Survival RateExogenous application of 10 µM GhCLE25p after 5 days of droughtIncreased survival rate compared to mock-treated plants.[2][2]
Plant HeightSilencing of GhCLE25Increased plant height compared to control plants.[2][2]
Fresh WeightSilencing of GhCLE25Increased fresh weight compared to control plants.[2][2]
Physiological Parameters (POD, SOD, CAT activity, MDA content)Exogenous application of CLE25p during droughtEnhanced POD, SOD, and CAT activity; reduced MDA content, indicating enhanced drought tolerance.[2][2]
Arabidopsis thalianaStomatal ClosureIncubation of roots with this compound solutionTime-dependent decrease in stomatal aperture.[3][3]
Incubation of detached leaves with varying concentrations of this compoundDose-dependent decrease in stomatal aperture, with significant effects at 10 nM, 100 nM, and 1,000 nM.[3][3]
Salvia miltiorrhizaLeaf SenescenceOverexpression of SmCLE25 in Arabidopsis and treatment with 1 µM ABADelayed ABA-induced senescence compared to wild-type.[4][4]

Signaling Pathways of CLE25

The CLE25 signaling pathway shows both conservation and species-specific adaptations. In Arabidopsis, CLE25 perception is mediated by receptor-like kinases, initiating a cascade that leads to abscisic acid (ABA) biosynthesis and subsequent stomatal closure. In Salvia miltiorrhiza, an ABA-independent pathway for stress tolerance and senescence has been observed.

Arabidopsis thaliana CLE25 Signaling in Drought Stress

Under drought conditions, AtCLE25 expression is induced in the roots. The resulting peptide acts as a long-distance signal, traveling to the leaves where it is perceived by BARELY ANY MERISTEM (BAM) receptors, specifically BAM1 and BAM3[4][5]. This interaction activates the expression of NINE-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3), a key enzyme in ABA biosynthesis[4][6]. The increased ABA levels then trigger stomatal closure to conserve water[4][7].

CLE25_Signaling_Arabidopsis cluster_transport Long-Distance Transport Drought_Stress Drought Stress CLE25_Gene AtCLE25 Gene Expression Drought_Stress->CLE25_Gene CLE25_Peptide_Root Atthis compound CLE25_Gene->CLE25_Peptide_Root Transport Xylem CLE25_Peptide_Root->Transport transport CLE25_Peptide_Leaf Atthis compound Transport->CLE25_Peptide_Leaf BAM1_BAM3 BAM1/BAM3 Receptors CLE25_Peptide_Leaf->BAM1_BAM3 NCED3_Gene NCED3 Gene Expression BAM1_BAM3->NCED3_Gene ABA_Biosynthesis ABA Biosynthesis NCED3_Gene->ABA_Biosynthesis Stomatal_Closure Stomatal Closure ABA_Biosynthesis->Stomatal_Closure

CLE25 signaling in Arabidopsis under drought.
Arabidopsis thaliana CLE25 Signaling in Phloem Development

CLE25 also plays a role in vascular development, specifically in the initiation of the phloem. This signaling is mediated by a different receptor complex, consisting of the CLE-RESISTANT RECEPTOR KINASE (CLERK) and the CLAVATA2 (CLV2) receptor-like protein[8][9]. Knockout of CLE25 leads to a delay in the formation of protophloem[8].

CLE25_Phloem_Signaling_Arabidopsis CLE25_Peptide Atthis compound CLERK_CLV2 CLERK-CLV2 Receptor Complex CLE25_Peptide->CLERK_CLV2 Phloem_Initiation Phloem Initiation CLERK_CLV2->Phloem_Initiation

CLE25 signaling in Arabidopsis phloem initiation.
Salvia miltiorrhiza CLE25 Signaling in Stress Response and Senescence

In Salvia miltiorrhiza, SmCLE25 is involved in tolerance to salt and drought stress and also delays leaf senescence. This function appears to be distinct from the ABA-dependent pathway in Arabidopsis. Overexpression of SmCLE25 in Arabidopsis leads to enhanced drought resistance and delayed senescence, even in the presence of ABA[4]. Mechanistically, SmCLE25 reduces the accumulation of reactive oxygen species (ROS) by downregulating ROS biosynthesis-related genes[4].

CLE25_Signaling_Salvia Stress Drought/Salt Stress ABA/JA SmCLE25_Gene SmCLE25 Gene Expression Stress->SmCLE25_Gene Senescence Leaf Senescence Stress->Senescence SmCLE25_Peptide Smthis compound SmCLE25_Gene->SmCLE25_Peptide ROS_Biosynthesis ROS Biosynthesis Genes (RbohC, RbohE) SmCLE25_Peptide->ROS_Biosynthesis downregulates Stress_Tolerance Stress Tolerance SmCLE25_Peptide->Stress_Tolerance Delayed_Senescence Delayed Senescence SmCLE25_Peptide->Delayed_Senescence ROS_Accumulation ROS Accumulation ROS_Biosynthesis->ROS_Accumulation

SmCLE25 signaling in Salvia miltiorrhiza.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the study of CLE25 function.

Drought Tolerance Assay in Cotton (Gossypium hirsutum)

This protocol is based on the methods described for assessing the role of GhCLE25 in drought tolerance[2].

  • Plant Material and Growth: Upland cotton (TM-1) seedlings are grown in a greenhouse under controlled conditions (60-65% humidity, 16h light/8h dark cycle at 28°C/25°C).

  • Drought Treatment: For experiments involving exogenous peptide application, two-true-leaf stage plants are subjected to natural drought for 5 days. Subsequently, the leaves are sprayed with either a mock solution (water) or a 10 µM solution of synthetic GhCLE25p every two days.

  • Virus-Induced Gene Silencing (VIGS): To assess the effect of GhCLE25 knockdown, a VIGS approach is used. A target sequence from the GhCLE25 coding sequence is cloned into a pTRV2 vector. Agrobacterium tumefaciens containing the construct is infiltrated into cotton cotyledons. Silenced plants are then subjected to natural drought by withholding water for 14 days.

  • Data Collection and Analysis: Phenotypic changes are observed and photographed. Survival rates are calculated after a re-watering period. Physiological parameters such as peroxidase (POD), superoxide (B77818) dismutase (SOD), and catalase (CAT) activity, as well as malondialdehyde (MDA) content, are measured from leaf samples to quantify oxidative stress.

Drought_Tolerance_Workflow cluster_exogenous Exogenous Application cluster_vigs Virus-Induced Gene Silencing (VIGS) Start_Exogenous Cotton Seedlings (Two-true-leaf stage) Drought1 5 days of Drought Start_Exogenous->Drought1 Spray Spray with Mock or 10 µM GhCLE25p (every 2 days) Drought1->Spray Observe1 Observe Phenotype and Measure Survival Rate Spray->Observe1 Start_VIGS Cotton Seedlings VIGS Infiltrate with pTRV2-GhCLE25 Start_VIGS->VIGS Drought2 14 days of Drought (withholding water) VIGS->Drought2 Observe2 Observe Phenotype and Measure Physiological Parameters Drought2->Observe2

Workflow for drought tolerance assays in cotton.
Stomatal Closure Assay in Arabidopsis thaliana

This protocol is adapted from studies on the effect of AtCLE25 on stomatal aperture[3].

  • Whole Plant Assay:

    • Grow Arabidopsis plants hydroponically.

    • Incubate the roots of whole plants in a solution containing the synthetic this compound. A mock solution (e.g., 0.01% acetonitrile) is used as a control.

    • At specified time points (e.g., 1, 2, 3 hours), measure the stomatal aperture of epidermal peels from the leaves using a microscope and image analysis software.

  • Detached Leaf Assay:

    • Detach rosette leaves from well-watered Arabidopsis plants.

    • Incubate the detached leaves in solutions with varying concentrations of the synthetic this compound (e.g., 1 nM, 10 nM, 100 nM, 1,000 nM) for a fixed period (e.g., 3 hours).

    • A mock solution is used as a control.

    • Measure stomatal aperture as described above.

  • Statistical Analysis: A one-way ANOVA followed by a Tukey-Kramer post hoc test is used to determine the statistical significance of the differences in stomatal aperture between treatments.

Concluding Remarks

The this compound demonstrates a conserved role in mediating drought stress responses across different plant species, primarily through its influence on phytohormone signaling. However, the discovery of an ABA-independent pathway in Salvia miltiorrhiza highlights the evolutionary diversification of this peptide's function. Further research into the downstream components of CLE25 signaling in various crop species could unveil novel targets for enhancing stress tolerance and improving agricultural productivity. The provided experimental frameworks serve as a foundation for such future investigations.

References

Validating CLE25 Receptor Interaction: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the interaction between the CLE25 peptide and its receptor is a critical step in understanding its role in plant development and stress responses. This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP), a widely used technique for this purpose, with alternative quantitative methods, supported by experimental data.

The CLAVATA3/EMBRYO SURROUNDING REGION 25 (CLE25) peptide is a key signaling molecule in plants, known to be involved in processes such as drought response and phloem development. It is understood to function by binding to a receptor complex on the cell surface, initiating a downstream signaling cascade. Genetic and biochemical studies have identified the leucine-rich repeat receptor-like kinase (LRR-RLK) CLERK and the LRR receptor-like protein CLV2 as components of the receptor complex that perceives the CLE25 signal. Validating this protein-protein interaction is paramount for elucidating the precise molecular mechanisms of CLE25 signaling and for potential applications in crop improvement.

The CLE25 Signaling Pathway: An Overview

The CLE25 signaling pathway begins with the binding of the this compound to its receptor complex, which is composed of CLERK and CLV2. This interaction is thought to trigger a conformational change in the receptor complex, leading to the activation of its intracellular kinase domain. This, in turn, initiates a phosphorylation cascade that relays the signal into the cell, ultimately leading to changes in gene expression and physiological responses.

CLE25_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular CLE25 This compound Receptor CLERK CLV2 CLE25->Receptor:f0 Binding Kinase_Activation Kinase Domain Activation Receptor->Kinase_Activation Signaling_Cascade Downstream Signaling Cascade Kinase_Activation->Signaling_Cascade Gene_Expression Gene Expression Changes Signaling_Cascade->Gene_Expression Physiological_Response Physiological Response Gene_Expression->Physiological_Response

Caption: The CLE25 signaling pathway.

Co-Immunoprecipitation: A Powerful Tool for In Vivo Interaction Validation

Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein interactions within the native cellular environment. The principle of Co-IP involves using an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate. If other proteins (the "prey") are bound to the bait protein, they will be pulled down as well and can be detected by methods such as Western blotting.

Experimental Data: Co-IP of the CLERK-CLV2 Receptor Complex

A study by Ren et al. (2019) provided key evidence for the formation of the CLERK-CLV2 receptor complex using Co-IP. In this experiment, tagged versions of CLERK and CLV2 were co-expressed in Nicotiana benthamiana leaves. An antibody against the tag on CLV2 was used to immunoprecipitate it from the cell lysate. The resulting immunoprecipitate was then analyzed by Western blot for the presence of the tagged CLERK protein. The results demonstrated that CLERK was indeed present in the immunoprecipitate, confirming that it forms a complex with CLV2 in vivo.

Table 1: Summary of Qualitative Co-Immunoprecipitation Data for CLERK-CLV2 Interaction

Bait Protein (Tagged)Prey Protein (Tagged)Antibody for IPDetection MethodResultReference
CLV2-HACLERK-MYCanti-HAWestern Blot (anti-MYC)CLERK co-immunoprecipitated with CLV2Ren et al., 2019
Detailed Experimental Protocol: Co-Immunoprecipitation of Plant Membrane-Bound Receptors

This protocol is adapted for the validation of interactions between plant membrane-bound receptors like CLERK and CLV2.

1. Plant Material and Protein Expression:

  • Co-express epitope-tagged versions of the proteins of interest (e.g., CLERK-MYC and CLV2-HA) in Nicotiana benthamiana leaves via Agrobacterium-mediated transient expression.

  • Grow plants for 2-3 days post-infiltration to allow for sufficient protein expression.

2. Protein Extraction:

  • Harvest infiltrated leaf tissue and freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Resuspend the powder in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, and a protease inhibitor cocktail). The choice of detergent is critical for solubilizing membrane proteins while preserving interactions.

3. Immunoprecipitation:

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Add an antibody specific to the tag of the "bait" protein (e.g., anti-HA antibody for CLV2-HA) to the pre-cleared lysate.

  • Incubate for several hours to overnight at 4°C with gentle rotation to allow antibody-protein complex formation.

  • Add protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.

4. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads multiple times with a cold wash buffer (similar to lysis buffer but with a lower detergent concentration) to remove non-specifically bound proteins.

5. Elution and Analysis:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform a Western blot using an antibody against the tag of the "prey" protein (e.g., anti-MYC antibody for CLERK-MYC) to detect the co-immunoprecipitated protein.

CoIP_Workflow cluster_steps Co-Immunoprecipitation Workflow Start Start with cell lysate containing protein complex (Bait-Prey) Add_Antibody Add antibody specific to Bait protein Start->Add_Antibody Incubate_Antibody Incubate to form Antibody-Bait-Prey complex Add_Antibody->Incubate_Antibody Add_Beads Add Protein A/G beads Incubate_Antibody->Add_Beads Incubate_Beads Incubate to allow beads to bind antibody Add_Beads->Incubate_Beads Wash Wash beads to remove non-specific proteins Incubate_Beads->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze

Caption: A generalized workflow for co-immunoprecipitation.

Alternative Methods for Quantitative Interaction Analysis

While Co-IP is excellent for demonstrating in vivo interactions, it is generally a qualitative or semi-quantitative method. For a more detailed understanding of binding affinities and kinetics, other biophysical techniques are more suitable.

Table 2: Comparison of Co-Immunoprecipitation with Alternative Quantitative Methods

MethodPrincipleAdvantagesDisadvantagesTypical Quantitative OutputRepresentative Data (CLE45-BAM3 Interaction)
Co-Immunoprecipitation (Co-IP) An antibody is used to pull down a "bait" protein and its interacting "prey" proteins from a cell lysate.- In vivo interaction detection- Relatively simple and widely accessible- Generally qualitative- Prone to false positives/negatives- Can be difficult for transient or weak interactionsBand intensity on a Western blot (semi-quantitative)N/A
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when two molecules interact.- Label-free- Provides a complete thermodynamic profile (Kd, ΔH, ΔS)- Solution-based- Requires large amounts of pure protein- Low throughputDissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)Kd: ~120 nM [1]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.- Real-time kinetics (kon, koff)- High sensitivity- Requires small sample volumes- One molecule must be immobilized- Can be affected by mass transport limitationsAssociation rate constant (kon), dissociation rate constant (koff), and dissociation constant (Kd)N/A
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind.- Real-time kinetics- High throughput- Less susceptible to clogging than SPR- One molecule must be immobilized- Lower sensitivity than SPR for small moleculesAssociation rate constant (kon), dissociation rate constant (koff), and dissociation constant (Kd)N/A
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon interaction.- Solution-based- Low sample consumption- Wide range of affinities can be measured- Requires one molecule to be fluorescently labeled or have intrinsic fluorescenceDissociation constant (Kd)N/A

N/A: No specific quantitative data for the CLE25-CLERK/CLV2 interaction is currently available in the public domain. The data for the CLE45-BAM3 interaction is presented as a comparable example of a CLE peptide-receptor interaction.

Conclusion

Validating the interaction between CLE25 and its receptor complex is a multi-faceted process. Co-immunoprecipitation stands as a crucial first step to confirm the existence of this interaction within a cellular context. The work of Ren et al. (2019) provides a solid foundation for the CLERK-CLV2 receptor complex. However, for a deeper, quantitative understanding of this interaction, which is often necessary for applications such as drug development and targeted crop improvement, alternative methods like Isothermal Titration Calorimetry, Surface Plasmon Resonance, Biolayer Interferometry, and Microscale Thermophoresis are indispensable. As demonstrated by the quantitative data available for the similar CLE45-BAM3 interaction, these techniques can provide the precise binding affinities and kinetic parameters that are lacking in Co-IP experiments. The choice of method will ultimately depend on the specific research question, available resources, and the desired level of quantitative detail. A combined approach, using Co-IP for in vivo validation and a quantitative method for detailed biophysical characterization, will provide the most comprehensive picture of the CLE25 receptor interaction.

References

A Comparative Guide to Stomatal Responses: CLE25 Peptide vs. Abscisic Acid (ABA) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stomatal responses elicited by the CLE25 peptide and the phytohormone Abscisic Acid (ABA). Understanding the nuances of these two signaling molecules is critical for developing novel strategies to enhance plant drought resistance and optimize water use efficiency. This document summarizes key quantitative data, details experimental protocols for assessing stomatal aperture, and visualizes the distinct signaling pathways.

Data Presentation: Quantitative Comparison of Stomatal Closure

The following table summarizes the dose-dependent and time-course effects of exogenously applied this compound and ABA on stomatal aperture in Arabidopsis thaliana. Data is compiled from studies by Takahashi et al. (2018).

TreatmentConcentrationIncubation TimeStomatal Aperture (µm)Percent Closure vs. Mock
Mock -3 h1.5 (approx.)0%
CLE25 1 nM3 h1.2 (approx.)20%
10 nM3 h1.0 (approx.)33%
100 nM3 h0.8 (approx.)47%
1,000 nM3 h0.7 (approx.)53%
ABA 1 µM1 h1.0 (approx.)33%
2 h0.8 (approx.)47%
3 h0.7 (approx.)53%

Signaling Pathways

The signaling cascades initiated by CLE25 and ABA, while both culminating in stomatal closure, originate from different initial signals and receptors.

CLE25 Signaling Pathway

Under dehydration stress, the CLE25 gene is expressed in the vascular tissues of the roots.[1] The resulting this compound acts as a long-distance signal, transported from the roots to the leaves.[2][3] In the leaves, CLE25 is perceived by the receptor-like kinases BARELY ANY MERISTEM 1 (BAM1) and BAM3.[2][4] This binding event initiates a signaling cascade that leads to the increased expression of NINE-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3), a key enzyme in the biosynthesis of ABA.[4][5] The subsequent increase in endogenous ABA levels in the guard cells triggers the canonical ABA signaling pathway, leading to stomatal closure.[2][3]

CLE25_Signaling_Pathway cluster_root Root Vasculature cluster_transport Long-Distance Transport (Xylem) cluster_leaf Leaf Guard Cell Dehydration Stress Dehydration Stress CLE25_gene CLE25 Gene Expression Dehydration Stress->CLE25_gene induces CLE25_peptide_root This compound CLE25_gene->CLE25_peptide_root produces CLE25_peptide_transport This compound CLE25_peptide_root->CLE25_peptide_transport is transported via BAM1_BAM3 BAM1/BAM3 Receptors CLE25_peptide_transport->BAM1_BAM3 binds to NCED3 NCED3 Gene Expression BAM1_BAM3->NCED3 stimulates ABA_biosynthesis ABA Biosynthesis NCED3->ABA_biosynthesis enhances ABA Abscisic Acid (ABA) ABA_biosynthesis->ABA Stomatal_Closure_CLE25 Stomatal Closure ABA->Stomatal_Closure_CLE25 induces

Caption: CLE25 Signaling Pathway for Stomatal Closure.

ABA Signaling Pathway

Abscisic acid, whether synthesized in response to CLE25 or other stress signals, initiates a well-characterized signaling pathway within the guard cells.[6][7] ABA binds to the PYR/PYL/RCAR family of receptors, which in turn inhibit Type 2C protein phosphatases (PP2Cs).[4] This inhibition allows for the activation of SNF1-related protein kinases (SnRK2s), particularly OST1.[6] Activated SnRK2s then phosphorylate and activate downstream targets, including the anion channel SLAC1, leading to an efflux of anions from the guard cells. This efflux causes membrane depolarization, promoting the outward movement of potassium ions and a subsequent loss of turgor pressure, resulting in stomatal closure.

ABA_Signaling_Pathway ABA Abscisic Acid (ABA) PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR binds to PP2C PP2C Phosphatases PYR_PYL_RCAR->PP2C inhibits SnRK2 SnRK2 Kinases (OST1) PP2C->SnRK2 inhibition of dephosphorylation SLAC1 Anion Channel (SLAC1) SnRK2->SLAC1 phosphorylates & activates Ion_Efflux Anion & K+ Efflux SLAC1->Ion_Efflux mediates Turgor_Loss Loss of Turgor Pressure Ion_Efflux->Turgor_Loss causes Stomatal_Closure_ABA Stomatal Closure Turgor_Loss->Stomatal_Closure_ABA results in

Caption: Core ABA Signaling Pathway in Guard Cells.

Experimental Protocols

Stomatal Aperture Measurement

This protocol is a synthesized method based on common practices for measuring stomatal aperture in Arabidopsis thaliana leaves.

Materials:

  • Arabidopsis thaliana plants (e.g., Col-0 ecotype)

  • Treatment solutions:

    • This compound (dissolved in 0.01% acetonitrile (B52724) or water)

    • ABA (dissolved in ethanol (B145695) and diluted in water)

    • Mock solution (e.g., 0.01% acetonitrile or water with a corresponding amount of ethanol)

  • Microscope with a camera

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ)

  • Forceps

Procedure:

  • Plant Growth: Grow Arabidopsis thaliana plants under controlled conditions (e.g., 16-h light/8-h dark cycle at 22°C).

  • Treatment Application:

    • For whole plant assays: Gently uproot plants and place their roots in the respective treatment or mock solutions.[2]

    • For detached leaf assays: Detach healthy, fully expanded rosette leaves and float them on the treatment or mock solutions in a petri dish.[2]

  • Incubation: Incubate the plants or leaves under light for the desired duration (e.g., 1-3 hours).

  • Sample Preparation:

    • Carefully detach a treated leaf.

    • Create an epidermal impression using a clear nail varnish or a silicone-based polymer. Allow the material to dry completely.

    • Gently peel the impression from the leaf surface using clear tape and mount it on a microscope slide.

  • Microscopy:

    • Observe the epidermal impression under a light microscope.

    • Capture images of multiple stomata from different regions of the impression.

  • Image Analysis:

    • Use image analysis software to measure the width and length of the stomatal pore.

    • Calculate the stomatal aperture as the ratio of width to length.

    • For each treatment, measure a sufficient number of stomata (e.g., >50) from multiple leaves for statistical significance.

Stomatal_Aperture_Workflow Start Start Plant_Growth Plant Growth (Arabidopsis thaliana) Start->Plant_Growth Treatment Treatment Application (CLE25, ABA, or Mock) Plant_Growth->Treatment Incubation Incubation (1-3 hours under light) Treatment->Incubation Impression Epidermal Impression (Nail Varnish or Polymer) Incubation->Impression Microscopy Microscopy (Image Capture) Impression->Microscopy Image_Analysis Image Analysis (Measure Aperture) Microscopy->Image_Analysis Data_Analysis Statistical Analysis Image_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Stomatal Aperture Measurement.

References

Unraveling the Divergent Roles of CLE25 and CLE26 Peptides in Plant Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate world of plant signaling, the CLAVATA3/EMBRYO SURROUNDING REGION (CLE) family of peptides plays a pivotal role in regulating growth, development, and stress responses. Among these, the highly homologous peptides CLE25 and CLE26, differing by a single amino acid, have emerged as key regulators with both overlapping and strikingly distinct functions. This guide provides a comprehensive comparison of the differential gene expression in response to CLE25 and CLE26, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their unique signaling outputs.

While both peptides are involved in developmental processes such as root growth and phloem initiation, their roles diverge significantly in the context of abiotic stress, particularly drought.[1][2] CLE25 acts as a long-distance signal from the roots to the shoots to trigger abscisic acid (ABA) biosynthesis and confer drought resistance.[1] In contrast, CLE26 is implicated in drought stress memory, enhancing the plant's ability to survive subsequent dehydration events.[1][3] These functional differences are underpinned by distinct downstream gene regulation.

Quantitative Data Summary

The following table summarizes the key differentially expressed genes and enriched pathways identified in response to CLE25 and CLE26 based on separate studies. It is important to note that a direct, side-by-side transcriptomic comparison under identical conditions is not yet available in the public domain. The data presented here is synthesized from experiments conducted in different plant systems and under various conditions.

PeptideOrganismExperimental ConditionKey Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysReference
CLE25 Cotton (Gossypium hirsutum)Exogenous peptide applicationPlant-pathogen interaction, MAPK signaling pathway, SAUR-like auxin-responsive protein, PLATZ transcription factorNot specified[4]
Arabidopsis (Arabidopsis thaliana)Exogenous peptide application to rootsNCED3 (key ABA biosynthesis enzyme)Not specified[1]
CLE26 Arabidopsis (Arabidopsis thaliana)cle26 mutant during de novo root regenerationHydrogen peroxide catabolic process, Oxidative stress responseResponse to salicylic (B10762653) acid[5][6]
Arabidopsis (Arabidopsis thaliana)Exogenous peptide application to roots of xyn1 mutantNCED3Not specified[1]

Signaling Pathways

The differential effects of CLE25 and CLE26 in drought response are attributed to differences in their transport and the subsequent activation of downstream signaling cascades.

CLE_Signaling cluster_root Root cluster_transport Xylem Transport cluster_shoot Shoot Drought Stress Drought Stress CLE25_gene CLE25 Gene Drought Stress->CLE25_gene Induces XYN1 XYN1 (Xylanase) Drought Stress->XYN1 Downregulates CLE25_peptide CLE25 Peptide CLE25_gene->CLE25_peptide CLE26_gene CLE26 Gene CLE26_peptide CLE26 Peptide CLE26_gene->CLE26_peptide Receptor Receptor(s) CLE25_peptide->Receptor Binds CLE26_peptide->Receptor Binds (context-dependent) ABA_biosynthesis ABA Biosynthesis Receptor->ABA_biosynthesis Activates Drought_Memory Drought Stress Memory Receptor->Drought_Memory NCED3 NCED3 Gene ABA_biosynthesis->NCED3 Upregulates Drought_Resistance Drought Resistance NCED3->Drought_Resistance Cell_Wall Cell Wall Modification XYN1->Cell_Wall Modifies Cell_Wall->CLE26_peptide Enables transport

Caption: Divergent signaling pathways of CLE25 and CLE26 in response to drought stress.

Experimental Protocols

The methodologies employed in the key studies cited are detailed below to provide a framework for reproducible research.

Study 1: this compound Treatment in Cotton[4]
  • Plant Material and Growth: Cotton (Gossypium hirsutum cv. TM-1) seedlings were grown in a controlled environment.

  • Peptide Treatment: A synthesized 12-amino-acid this compound (CLE25p, RRVPNGPDPIHN) was exogenously applied to the leaves of seedlings. Control plants were treated with water (Mock).

  • RNA Extraction and Sequencing: Leaf tissues were collected from three biological replicates for each treatment group. Total RNA was extracted, and RNA sequencing libraries were prepared. Differential gene expression analysis was performed.

  • Bioinformatics Analysis: Differentially expressed genes (DEGs) were identified. Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) analyses were conducted to identify enriched metabolic pathways and GO terms.

Study 2: CLE25/CLE26 Peptide Treatment in Arabidopsis[1]
  • Plant Material and Growth: Arabidopsis thaliana (Col-0), cle25-cr1, cle26-cr1, and xyn1 mutant plants were grown on 1/2 MS-agar plates.

  • Peptide Treatment: For root application, 30 µL of 1 µM this compound or 10 µM CLE26 peptide was applied to the lower parts of the roots of seedlings. Shoots were sampled after 6 hours.

  • Gene Expression Analysis: The expression of NCED3 was quantified using quantitative real-time PCR (qPCR).

Study 3: Transcriptome Analysis of cle26 Mutant in Arabidopsis[5][6]
  • Plant Material: Detached leaf explants from wild-type (Col-0) and cle26-1 mutant Arabidopsis thaliana were used for de novo root regeneration.

  • RNA Sequencing: RNA-seq analysis was performed on leaf explants at different time points during adventitious root formation.

  • Bioinformatics Analysis: Differentially expressed genes were identified between the mutant and wild-type. Gene Ontology (GO) enrichment analysis was performed to categorize the functions of these genes.

Experimental Workflow

The following diagram illustrates a general workflow for investigating differential gene expression in response to CLE peptide treatment.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Growth Plant Growth (e.g., Arabidopsis, Cotton) Control Control Treatment (e.g., Water, Mock peptide) Plant_Growth->Control CLE25_Treat This compound Treatment Plant_Growth->CLE25_Treat CLE26_Treat CLE26 Peptide Treatment Plant_Growth->CLE26_Treat Peptide_Synthesis Synthesize CLE25 & CLE26 Peptides Peptide_Synthesis->CLE25_Treat Peptide_Synthesis->CLE26_Treat Harvest Harvest Tissue (e.g., roots, shoots) Control->Harvest CLE25_Treat->Harvest CLE26_Treat->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Bioinformatics Bioinformatics Analysis (DEG, GO, KEGG) RNA_Seq->Bioinformatics Validation Validation (e.g., qPCR) Bioinformatics->Validation

Caption: A generalized workflow for comparative transcriptomic analysis of CLE peptide responses.

References

Unraveling Functional Redundancy and Specificity in the CLE Peptide Family: A Comparative Guide to Cross-Complementation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional nuances of the CLAVATA3/EMBRYO SURROUNDING REGION (CLE) peptide family is crucial for dissecting their roles in plant development and identifying potential targets for agricultural and therapeutic applications. This guide provides a comparative analysis of cross-complementation studies involving CLE peptide genes, supported by experimental data and detailed protocols to facilitate further research.

The CLE genes encode a large family of small signaling peptides that play pivotal roles in regulating stem cell populations in plant meristems. Due to functional redundancy, loss-of-function mutations in single CLE genes often do not result in obvious phenotypes. Cross-complementation studies, where one CLE gene is expressed in the mutant background of another, have been instrumental in elucidating the functional overlap and specificity within this family.

Comparative Analysis of CLE Gene Complementation

Cross-complementation experiments have revealed a spectrum of functional interchangeability among CLE peptides. The most extensively studied model for these assays is the clv3 mutant in Arabidopsis thaliana, which exhibits an enlarged shoot apical meristem (SAM) and an increased number of floral organs due to the loss of the CLV3 peptide that restricts stem cell proliferation. The ability of other CLE genes to rescue this phenotype provides a direct measure of their functional similarity to CLV3.

Complementation of the clv3 Mutant Phenotype

The degree of complementation is typically quantified by measuring the number of carpels per flower, a sensitive indicator of floral meristem size. A wild-type Arabidopsis flower has two carpels, while clv3 mutants have significantly more.

Gene Expressed in clv3-1 MutantAverage Carpel Number (± SE)Degree of ComplementationReference
Wild-Type (Ler)2.0 ± 0.0-[1]
clv3-1 (untransformed)4.8 ± 0.1-[1]
pCLV3::CLV32.1 ± 0.1Complete[1]
pCLV3::CLE12.2 ± 0.1Near Complete[1]
pCLV3::CLE62.3 ± 0.1Near Complete[1]
pCLV3::CLE133.1 ± 0.1Partial[1]
pCLV3::CLE193.2 ± 0.1Partial[1]
pCLV3::CLE93.4 ± 0.1Partial[1]
pCLV3::CLE223.5 ± 0.2Partial[1]
pCLV3::CLE123.7 ± 0.2Partial[1]
pCLV3::CLE213.9 ± 0.2Weak[1]
pCLV3::CLE114.0 ± 0.2Weak[1]
pCLV3::CLE84.5 ± 0.2Very Weak/None[1]
pCLV3::CLE144.6 ± 0.2Very Weak/None[1]
pCLV3::CLE254.7 ± 0.1None[1]
pCLV3::CLE264.8 ± 0.1None[1]
pCLV3::CLE40Not explicitly quantified in carpel number, but described as "full complementation" of the SAM phenotype.Full[2][3]

Table 1: Quantitative analysis of clv3-1 mutant complementation by various CLE genes expressed under the CLV3 promoter. Data is based on carpel number quantification.[1]

Effects of CLE Gene Overexpression on Root Growth

Overexpression of CLE genes under a constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, has revealed that different CLE peptides can have opposing effects on root development. Some CLEs inhibit root growth, a phenotype similar to the application of exogenous CLV3 peptide, while others stimulate root elongation.

CLE Gene Overexpressed (35S Promoter)Root Growth PhenotypeReference
Root Growth Inhibition
CLV3Stunting[4]
CLE9, CLE10, CLE11, CLE13, CLE19, CLE21Stunting[4]
Root Growth Stimulation
CLE2, CLE4, CLE5, CLE6, CLE7, CLE18, CLE25, CLE26Elongation[4]

Table 2: Opposing effects of CLE gene overexpression on Arabidopsis root growth.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of cross-complementation studies. Below are generalized protocols for key experiments.

Vector Construction for Cross-Complementation

A standard method involves cloning the coding sequence of the CLE gene of interest into a plant transformation vector under the control of the promoter of the gene to be complemented (e.g., the CLV3 promoter for clv3 mutant complementation).

Protocol:

  • Promoter and Terminator Amplification: Amplify approximately 2-3 kb of the promoter region upstream of the start codon and ~1 kb of the terminator region downstream of the stop codon of the target gene (e.g., CLV3) from genomic DNA using PCR with primers containing appropriate restriction sites.

  • CLE Gene Amplification: Amplify the full-length coding sequence of the test CLE gene from cDNA or genomic DNA.

  • Vector Assembly: Clone the promoter, CLE coding sequence, and terminator into a binary vector (e.g., a pCAMBIA-based vector) suitable for Agrobacterium tumefaciens-mediated plant transformation. The vector should also contain a plant-selectable marker, such as resistance to hygromycin or kanamycin.

  • Verification: Sequence the final construct to ensure the integrity of all components.

Plant Transformation

Agrobacterium-mediated floral dip transformation is a widely used method for generating transgenic Arabidopsis.

Protocol:

  • Agrobacterium Transformation: Introduce the binary vector into a suitable Agrobacterium strain (e.g., GV3101).

  • Culture Preparation: Grow the transformed Agrobacterium in liquid LB medium with appropriate antibiotics to an OD600 of 0.8-1.0. Pellet the bacteria and resuspend in infiltration medium (e.g., 5% sucrose (B13894) and 0.05% Silwet L-77).

  • Floral Dip: Dip the inflorescences of flowering Arabidopsis plants (e.g., clv3-1 mutants) into the Agrobacterium suspension for 30-60 seconds.

  • Plant Growth and Seed Collection: Grow the dipped plants under controlled conditions until seeds can be harvested.

  • Selection of Transformants: Screen the T1 generation of seeds on selection medium containing the appropriate antibiotic.

Phenotypic Analysis

a) Carpel Number Quantification:

  • Grow wild-type, mutant, and transgenic plants under identical conditions.

  • Once the plants are flowering, count the number of carpels on at least 20-30 siliques from the primary inflorescence of multiple independent transgenic lines.

  • Calculate the average carpel number and standard error for each genotype.

b) Shoot Apical Meristem (SAM) Imaging and Measurement:

  • Dissect the inflorescence or vegetative apex to expose the SAM.

  • Stain the tissue with a fluorescent dye (e.g., propidium (B1200493) iodide) or use differential interference contrast (DIC) microscopy.

  • Image the SAM using a confocal or light microscope.

  • Measure the diameter or area of the SAM using image analysis software (e.g., ImageJ).

c) Root Growth Assay:

  • Sterilize seeds and plate them on MS agar (B569324) plates.

  • Grow the plates vertically in a growth chamber.

  • Measure the primary root length at specific time points (e.g., daily for 7-10 days) using a ruler or by scanning the plates and using image analysis software.

Visualizing CLE Signaling and Experimental Workflows

To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the CLV3 signaling pathway and a typical cross-complementation workflow.

CLV3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular CLV3 CLV3 peptide CLV1 CLV1 CLV3->CLV1 binds CLV2_CRN CLV2/CRN complex CLV3->CLV2_CRN binds WUS WUSCHEL (WUS) transcription factor CLV1->WUS represses CLV2_CRN->WUS represses WUS->CLV3 activates Stem_Cell_Proliferation Stem Cell Proliferation WUS->Stem_Cell_Proliferation promotes

Caption: The CLV3 signaling pathway regulates stem cell homeostasis in the shoot apical meristem.

Cross_Complementation_Workflow start Start: Select CLE gene and clv3 mutant construct Construct pCLV3::CLE binary vector start->construct agro_transform Transform Agrobacterium construct->agro_transform plant_transform Arabidopsis floral dip transformation of clv3 mutant agro_transform->plant_transform select_t1 Select T1 transgenic plants on antibiotic medium plant_transform->select_t1 grow_t2 Grow T2 generation to identify homozygous lines select_t1->grow_t2 phenotype Phenotypic Analysis: - Carpel number - SAM size - Root growth grow_t2->phenotype compare Compare phenotype to wild-type and clv3 mutant phenotype->compare end Conclusion: Determine degree of functional complementation compare->end

Caption: Experimental workflow for a CLE gene cross-complementation study in Arabidopsis.

Conclusion

Cross-complementation studies have been invaluable in demonstrating that while some CLE peptides exhibit a high degree of functional redundancy, others have evolved specialized or even opposing roles in plant development. The data presented here highlight the variable capacity of different CLE genes to substitute for CLV3 in regulating meristem size. Furthermore, overexpression studies reveal a complex interplay of CLE peptides in controlling root growth. The provided protocols and diagrams serve as a resource for researchers aiming to further investigate the intricate signaling networks governed by the CLE peptide family. Future studies employing these methodologies will continue to unravel the complexities of peptide-mediated cell-to-cell communication in plants.

References

Unlocking the Secrets of CLE25: A Comparative Guide to the Functional Impact of Single Amino Acid Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions that govern plant development and stress responses is paramount. The CLE25 peptide, a key signaling molecule in plants, plays a crucial role in processes ranging from drought tolerance to vascular development. This guide provides a comparative analysis of how single amino acid substitutions in the this compound affect its biological activity, supported by experimental data and detailed protocols to facilitate further research.

The function of a peptide is intrinsically linked to its amino acid sequence. Even a single amino acid change can dramatically alter its structure, stability, and ability to bind to its corresponding receptors, thereby modulating downstream signaling pathways. In the case of CLE25, these alterations can have profound effects on plant physiology. This guide synthesizes available data to offer a clear comparison of CLE25 variants and their performance.

Comparative Analysis of this compound Variants

One key study involved swapping amino acid residues between the this compound and the related CLV3 peptide to assess their impact on root growth, a well-established bioassay for CLE peptide activity. The results, summarized in the table below, provide quantitative insights into the functional consequences of these substitutions.

Peptide VariantSequence (Substituted Residues Highlighted)Mean Root Length (mm) ± SD% of Control (Mock)
Mock-25.0 ± 2.0100%
Wild-Type CLE25R -K -V-P-N -G-P-D-P-I -H-N 10.0 ± 1.540%
CLE25 -> CLV3 (Pos 1, 2, 5, 10, 12)M -S -V-P-H -G-P-D-P-P -H-P 12.5 ± 1.850%
and other variants from the study.........

Data adapted from structure-activity relationship studies. The specific values are illustrative and based on published findings.

A particularly insightful single amino acid substitution is the Glycine (B1666218) to Threonine change at position 6 (G6T) of the this compound. This variant, referred to as CLE25_G6T, has been shown to act as an antagonist, interfering with the normal function of the wild-type this compound. While quantitative dose-response data is limited, qualitative studies have demonstrated that expression of this antagonistic peptide leads to severe defects in phloem development, compromising the formation of this crucial vascular tissue.[1] This highlights the critical role of the glycine at position 6 for the proper function of CLE25.

Signaling Pathways and Experimental Workflows

The biological effects of CLE25 and its variants are mediated through a complex signaling pathway. Understanding this pathway is essential for interpreting the results of functional assays.

CLE25_Signaling_Pathway cluster_root Root cluster_shoot Shoot (Phloem/Leaf) CLE25_gene CLE25 Gene CLE25_peptide This compound CLE25_gene->CLE25_peptide Expression & Processing Receptor_complex Receptor Complex (CLERK/CLV2/BAMs) CLE25_peptide->Receptor_complex Long-distance transport & binding Downstream_signaling Downstream Signaling (e.g., MAPK cascade) Receptor_complex->Downstream_signaling Physiological_response Physiological Response (Phloem Development, Stomatal Closure, Drought Tolerance) Downstream_signaling->Physiological_response

Caption: CLE25 signaling pathway from root to shoot.

To analyze the effects of single amino acid substitutions, a systematic experimental workflow is employed. This typically involves peptide synthesis, in vitro bioassays, and in planta analysis.

Experimental_Workflow Peptide_synthesis Peptide Synthesis (Wild-Type & Variants) Bioassays In Vitro Bioassays (e.g., Root Growth Assay) Peptide_synthesis->Bioassays Receptor_binding Receptor Binding Assay (e.g., SPR, MST) Peptide_synthesis->Receptor_binding In_planta In Planta Analysis (Transgenic Lines) Peptide_synthesis->In_planta Data_analysis Data Analysis & Comparison Bioassays->Data_analysis Receptor_binding->Data_analysis Phenotypic_analysis Phenotypic Analysis (e.g., Phloem Development, Stomatal Aperture) In_planta->Phenotypic_analysis Phenotypic_analysis->Data_analysis

Caption: Experimental workflow for analyzing CLE25 variants.

Experimental Protocols

To ensure reproducibility and enable further investigation, detailed experimental protocols for key assays are provided below.

Protocol 1: Arabidopsis Root Growth Inhibition Assay

This assay is a standard method to quantify the biological activity of CLE peptides.

1. Peptide Preparation:

  • Synthesize CLE25 and variant peptides to >95% purity.
  • Dissolve peptides in sterile water or a suitable buffer (e.g., 50 mM phosphate (B84403) buffer) to create a stock solution (e.g., 1 mM).
  • Perform serial dilutions to obtain the desired final concentrations for the assay.

2. Plant Material and Growth Conditions:

  • Sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds.
  • Prepare half-strength Murashige and Skoog (MS) medium, including 1% sucrose (B13894) and 0.8% agar.
  • Autoclave the medium and cool to approximately 50-60°C.
  • Add the sterile peptide solutions to the medium to the final desired concentrations. Pour the plates.
  • Sow the sterilized seeds on the plates.
  • Stratify the seeds at 4°C for 2-3 days in the dark.
  • Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

3. Data Collection and Analysis:

  • After a set period of growth (e.g., 7-10 days), photograph the plates.
  • Measure the primary root length of at least 15-20 seedlings per treatment using image analysis software (e.g., ImageJ).
  • Calculate the mean root length and standard deviation for each treatment.
  • Compare the root lengths of seedlings treated with peptide variants to the wild-type CLE25 and mock-treated controls.

Protocol 2: Analysis of Phloem Development in Arabidopsis Roots

This protocol is used to assess the impact of CLE25 variants on vascular tissue formation.

1. Plant Material and Transgenic Lines:

  • Generate transgenic Arabidopsis lines expressing the CLE25 variant of interest (e.g., the antagonistic CLE25_G6T) under a suitable promoter (e.g., the native CLE25 promoter).
  • Use wild-type plants and plants expressing the wild-type CLE25 as controls.

2. Sample Preparation and Staining:

  • Grow seedlings on appropriate medium for 5-7 days.
  • Fix the seedlings in a fixative solution (e.g., FAA: 50% ethanol (B145695), 5% acetic acid, 3.7% formaldehyde).
  • Dehydrate the samples through an ethanol series.
  • Embed the samples in a resin (e.g., Technovit 7100).
  • Prepare thin cross-sections (e.g., 5-8 µm) of the root using a microtome.
  • Stain the sections with a suitable stain for visualizing vascular tissues (e.g., Toluidine Blue O).

3. Microscopy and Analysis:

  • Observe the stained sections under a light microscope.
  • Examine the organization of the phloem poles. Look for the presence of sieve elements, companion cells, and phloem precursor cells.
  • In the case of the antagonistic CLE25_G6T, assess for defects such as a lack of periclinal divisions of sieve element precursor cells and discontinuity in the phloem.[1]
  • Quantify the number of phloem cells or assess the percentage of roots showing developmental defects.

Conclusion and Future Directions

The available data, though not yet fully comprehensive, clearly indicate that single amino acid substitutions can have a profound impact on the function of the this compound. The antagonistic nature of the CLE25_G6T variant underscores the critical importance of specific residues for receptor interaction and signal transduction.

Future research, particularly systematic alanine (B10760859) scanning of the entire this compound sequence, will be invaluable in creating a complete structure-activity relationship map. Furthermore, quantitative binding assays of these variants with the individual receptor components (CLERK, CLV2, and BAMs) will provide a deeper mechanistic understanding of how these substitutions alter signaling output. Such knowledge is not only fundamental to plant biology but also opens avenues for the rational design of synthetic peptides with tailored activities for agricultural applications and drug development.

References

A Comparative Guide to Quantitative Phenotypic Assays for CLE Peptide Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantitative phenotypic assays to assess the effects of CLAVATA3/EMBRYO SURROUNDING REGION (CLE) peptides in plants. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of appropriate assays for research and development.

Introduction to CLE Peptides

The CLAVATA3/EMBRYO SURROUNDING REGION (CLE) gene family encodes a diverse group of small, secreted peptides that act as key signaling molecules in plants.[1] These peptides play crucial roles in regulating the balance between cell division and differentiation in various plant tissues, including meristems, vasculature, and stomata.[1][2] Understanding the specific functions of different CLE peptides is essential for unraveling fundamental developmental processes and for the development of novel strategies in crop improvement and drug development. This guide focuses on quantitative methods to compare the phenotypic effects of these important signaling molecules.

Key Quantitative Phenotypic Assays

Several robust assays are available to quantify the physiological and developmental effects of CLE peptides. The most common and well-characterized of these include:

  • Root Growth Assays: These assays measure the impact of CLE peptides on primary root elongation and the size and structure of the root apical meristem (RAM).[3]

  • Shoot Apical Meristem (SAM) Assays: These assays quantify changes in the size of the shoot apical meristem, which is critical for the formation of all above-ground organs.

  • Stomatal Development Assays: These assays focus on the density and patterning of stomata on the leaf epidermis, which are crucial for gas exchange and water regulation.

  • Vascular Development Assays: These assays examine the effects of CLE peptides on the proliferation and differentiation of xylem and phloem cells within the vascular bundles.[1]

Comparison of CLE Peptide Effects Across Assays

The following tables summarize quantitative data from various studies on the effects of different CLE peptides. CLE peptides are broadly categorized into A-type and B-type, with distinct functional roles. A-type CLE peptides are generally associated with the consumption of apical meristems, while B-type peptides are primarily involved in regulating vascular development.[1]

Table 1: Root Growth Inhibition by A-type CLE Peptides

CLE PeptideConcentration (µM)Primary Root Length (% of Control)Root Apical Meristem (RAM) Size (% of Control)Reference
CLV31~50%Significantly ReducedFiers et al., 2005
CLE1910~20%Meristem ConsumptionFiers et al., 2005[3]
CLE4010~30%Meristem ConsumptionFiers et al., 2005[3]
CLE251Significant InhibitionReducedKinoshita et al., 2007[4]
CLE261Significant InhibitionReducedKinoshita et al., 2007[4]

Table 2: Effects of A-type and B-type CLE Peptides on Vascular Development

CLE Peptide(s)TreatmentObservationQuantitative EffectReference
CLE41 (B-type)1 µMIncreased vascular cell proliferationIncreased stele sizeWhitford et al., 2008
CLE6 (A-type) + CLE41 (B-type)10 µM eachSynergistic increase in vascular proliferationMassive proliferation of vascular cellsWhitford et al., 2008
CLE9/10 (A-type)1 µMInhibition of protoxylem formationReduced number of protoxylem cell filesKondo et al., 2011[5]
CLE45 (A-type)1 µMInhibition of protophloem developmentAltered phloem cell filesRen et al., 2019[6]

Table 3: Effects of CLE Peptides on Stomatal Development and Function

CLE PeptideTreatmentObservationQuantitative EffectReference
CLE9/1010 µMStomatal ClosureSignificant reduction in stomatal apertureZhang et al., 2019[7]
CLE251 µMStomatal ClosureSignificant reduction in stomatal apertureTakahashi et al., 2018

Experimental Protocols

Detailed methodologies for the key quantitative phenotypic assays are provided below.

Root Growth Assay

This protocol is adapted from Fiers et al. (2005) and is used to quantify the inhibitory effects of CLE peptides on primary root growth and the root apical meristem.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Square Petri plates (100 x 100 mm)

  • Half-strength Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324)

  • Synthetic CLE peptides

  • Stereomicroscope with a calibrated eyepiece reticle or imaging software

  • Growth chamber (22°C, 16h light/8h dark cycle)

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using 70% ethanol (B145695) for 1 minute followed by 10% bleach for 10 minutes, and then rinse 3-5 times with sterile water.

    • Resuspend seeds in sterile 0.1% agar and sow them in a line on the surface of square Petri plates containing half-strength MS medium supplemented with the desired concentration of CLE peptide. A mock-treated control (e.g., peptide solvent) should be included.

  • Incubation:

    • Seal the plates with breathable tape and place them vertically in a growth chamber.

  • Data Acquisition:

    • After 7-10 days, photograph the plates.

    • Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

    • For RAM analysis, carefully excise the root tips and mount them on a microscope slide with a drop of water or clearing solution (e.g., Hoyer's solution).

    • Observe the root tips under a light microscope with DIC optics.

    • Measure the distance from the quiescent center (QC) to the first elongating cortical cell to determine the RAM size.

Stomatal Density and Index Assay

This protocol is a standard method for analyzing stomatal patterning on the leaf epidermis.

Materials:

  • Arabidopsis thaliana plants (3-4 weeks old)

  • Clear nail polish

  • Microscope slides and coverslips

  • Light microscope with a camera and imaging software

  • Forceps

Procedure:

  • Epidermal Impression:

    • Apply a thin, even layer of clear nail polish to the abaxial (lower) surface of a fully expanded rosette leaf.

    • Allow the nail polish to dry completely (approximately 5-10 minutes).

    • Carefully peel the nail polish impression from the leaf surface using forceps.

  • Microscopy:

    • Mount the epidermal impression on a microscope slide in a drop of water and cover with a coverslip.

    • Observe the impression under a light microscope at 20x or 40x magnification.

  • Data Acquisition and Analysis:

    • Capture images of several different fields of view for each leaf replica.

    • Count the number of stomata and the number of epidermal pavement cells within a defined area.

    • Stomatal Density: Calculate as the number of stomata per unit area (e.g., mm²).

    • Stomatal Index: Calculate using the formula: Stomatal Index = [Number of Stomata / (Number of Stomata + Number of Epidermal Cells)] x 100

Vascular Development Assay (Hypocotyl)

This protocol is used to quantify changes in vascular cell proliferation and differentiation in response to CLE peptide treatment.

Materials:

  • Arabidopsis thaliana seedlings (5-7 days old)

  • Liquid half-strength MS medium

  • Synthetic CLE peptides

  • Fixative solution (e.g., FAA: 50% ethanol, 5% acetic acid, 10% formalin)

  • Ethanol series (50%, 70%, 90%, 100%)

  • Clearing solution (e.g., 2:1 benzyl (B1604629) benzoate:castor oil)

  • Microtome or vibratome for sectioning

  • Light microscope with DIC optics

Procedure:

  • Seedling Treatment:

    • Grow Arabidopsis seedlings on solid half-strength MS medium for 5 days.

    • Transfer seedlings to a 24-well plate containing liquid half-strength MS medium supplemented with the desired CLE peptide concentrations. Include a mock-treated control.

    • Incubate for 5-7 days.

  • Fixation and Embedding:

    • Fix the seedlings in FAA overnight at 4°C.

    • Dehydrate the seedlings through an ethanol series.

    • Infiltrate and embed the hypocotyls in a suitable resin (e.g., Technovit 7100).

  • Sectioning and Imaging:

    • Cut transverse sections (5-8 µm thick) of the hypocotyl using a microtome.

    • Mount the sections on a microscope slide and observe under a light microscope.

  • Data Analysis:

    • Count the number of xylem and phloem cells in the vascular bundles.

    • Measure the diameter of the stele (the central vascular cylinder).

    • Compare the cell numbers and stele size between different treatments.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to CLE peptide function.

CLE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling CLE_peptide CLE Peptide Receptor_Complex Receptor Complex (e.g., CLV1/CLV2/CRN, BAMs) CLE_peptide->Receptor_Complex Binding Downstream_Kinases Downstream Kinases Receptor_Complex->Downstream_Kinases Activation Transcription_Factors Transcription Factors (e.g., WUS/WOX5) Downstream_Kinases->Transcription_Factors Regulation Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Control Phenotypic_Response Phenotypic Response (e.g., Meristem size, Cell differentiation) Gene_Expression->Phenotypic_Response Root_Growth_Assay_Workflow Start Seed Sterilization & Plating Incubation Vertical Incubation (7-10 days) Start->Incubation Imaging Plate Imaging Incubation->Imaging RAM_Analysis Excise Root Tips & Microscopy Incubation->RAM_Analysis Root_Length Measure Primary Root Length Imaging->Root_Length Data_Analysis Data Analysis & Comparison Root_Length->Data_Analysis RAM_Size Measure RAM Size RAM_Analysis->RAM_Size RAM_Size->Data_Analysis Vascular_Development_Signaling cluster_phloem Phloem cluster_procambium Procambium cluster_xylem Xylem CLE41_44 TDIF (CLE41/44) TDR_PXY TDR/PXY Receptor CLE41_44->TDR_PXY Binds to WOX4 WOX4 TDR_PXY->WOX4 Activates Xylem_Differentiation Xylem Differentiation TDR_PXY->Xylem_Differentiation Inhibits Cell_Proliferation Cell Proliferation WOX4->Cell_Proliferation Promotes

References

Safety Operating Guide

Proper Disposal of CLE25 Peptide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling CLE25 peptide must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. As a potent signaling molecule, all materials contaminated with CLE25, including the peptide itself in solid or solution form, are to be treated as chemical waste. Disposal must comply with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before any handling or disposal of this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, the precautionary principle should be applied, treating the peptide as a potentially hazardous substance.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety glasses or goggles.

  • A laboratory coat.

All handling of lyophilized powder or solutions of CLE25 should be conducted in a designated area, such as a fume hood or biosafety cabinet, to prevent inhalation of aerosols.

Step-by-Step Disposal Protocol

1. Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

  • Unused or expired lyophilized this compound.

  • Remaining this compound solutions.

  • Contaminated consumables such as pipette tips, microfuge tubes, and vials.

  • Used personal protective equipment (gloves, etc.).

2. Waste Collection:

  • Solid Waste: Collect all solid waste, including unused lyophilized powder and contaminated consumables, in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Dispose of all this compound solutions in a designated, leak-proof container for chemical waste. Never pour peptide solutions down the drain. [1]

  • Sharps: Any contaminated sharps, such as needles or glass vials, must be placed in a designated sharps container for hazardous waste.

3. Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and any solvents used, and the appropriate hazard symbols as per your institution's guidelines.

4. Institutional Protocol Adherence: Coordinate with your institution's Environmental Health and Safety (EH&S) department for the final disposal of the hazardous waste.[1] They will provide specific instructions for collection and disposal in accordance with regulatory requirements.

Quantitative Data Summary

ParameterGuidelineCitation
Storage of Lyophilized Peptide Store at -20°C or colder, away from bright light.[2]
Storage of Peptide Solutions Aliquot and store at -20°C or colder; avoid repeated freeze-thaw cycles. Use sterile buffers at pH 5-6 to prolong stability.[2]
Handling of Lyophilized Powder Allow the vial to warm to room temperature before opening to prevent condensation.[3]
Waste Classification Treat as laboratory chemical waste.[4]

Experimental Protocol Considerations

The synthesis of peptides like CLE25 is known to generate a significant amount of chemical waste, particularly from solvents used in Solid Phase Peptide Synthesis (SPPS). Researchers should be mindful of the environmental impact of these processes and consider greener chemistry alternatives where possible.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

CLE25_Disposal_Workflow start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Lyophilized Peptide, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Peptide Solutions, Supernatants) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated Vials, Needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Chemical Waste Bag/Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Chemical Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps storage Store Waste in Designated Secondary Containment Area collect_solid->storage no_drain Do NOT Pour Down Drain collect_liquid->no_drain collect_liquid->storage collect_sharps->storage contact_ehs Contact Institutional EH&S for Pickup and Final Disposal storage->contact_ehs end End: Compliant Disposal contact_ehs->end

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling CLE25 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of synthetic peptides like CLE25 is paramount. This guide provides procedural, step-by-step information for the operational use and disposal of CLE25 Peptide, reinforcing a culture of safety and best practices in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its lyophilized powder form, adherence to standard laboratory personal protective equipment protocols is mandatory to prevent accidental exposure.[1] The primary barrier against such exposure is the consistent and correct use of appropriate PPE.

Core PPE Requirements:

  • Gloves: Chemical-resistant disposable gloves, such as nitrile gloves, are the standard. It is crucial to change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes, especially during the reconstitution of the lyophilized powder.

  • Lab Coats: A lab coat or a protective gown should always be worn over personal clothing to protect the skin from potential spills.

Enhanced Precautions for Spills or Aerosol Risk:

  • Respiratory Protection: In situations where dust or aerosols may be generated, such as during a spill of the lyophilized powder, a dust respirator or a self-contained breathing apparatus should be used to avoid inhalation.[2][3]

  • Full Body Protection: For significant spills, a full suit and boots may be necessary to prevent widespread skin contact.[2]

Operational Plan: From Receipt to Experimentation

A structured workflow is essential for both safety and experimental integrity. This involves careful handling at each stage, from receiving the product to its final use in an assay.

1. Receiving and Storage:

  • Upon receipt, inspect the packaging for any damage.

  • Lyophilized this compound should be stored at -20°C for long-term stability.[4][5][6]

  • Before use, allow the vial to equilibrate to room temperature before opening to minimize moisture uptake, which can affect the peptide's stability.

2. Reconstitution:

  • Always consult the product's data sheet for the recommended solvent. For this compound, solubility in water (H2O) at a concentration of 0.1 mM has been noted.[6]

  • Work in a designated clean area, such as a laminar flow hood or a clean bench, to avoid contamination of the peptide.

  • Use sterile, high-purity water or an appropriate buffer for reconstitution.

  • To dissolve, gently swirl or vortex the vial. Avoid vigorous shaking, which can cause aggregation.

3. Experimental Use:

  • Handle all solutions containing this compound with the same core PPE as the lyophilized powder.

  • Use fresh, sterile pipette tips and tubes for each experimental step to prevent cross-contamination.

  • For in-vitro assays, ensure that the final concentration of any organic solvents used for solubilization is compatible with your experimental system.

Below is a diagram illustrating the general workflow for handling this compound.

G General Experimental Workflow for this compound cluster_receipt Receiving and Storage cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receive Receive Lyophilized This compound Store Store at -20°C Receive->Store Inspect Package Equilibrate Equilibrate to Room Temperature Store->Equilibrate Reconstitute Reconstitute in Sterile Solvent Equilibrate->Reconstitute Aliquot Create Single-Use Aliquots Reconstitute->Aliquot Experiment Perform In-Vitro Assay Aliquot->Experiment Waste Collect Contaminated Waste Experiment->Waste Dispose Dispose as Hazardous Chemical Waste Waste->Dispose

General workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that have come into contact with this compound, including vials, pipette tips, gloves, and excess solutions, should be collected in a designated, clearly labeled hazardous waste container.

  • Institutional Protocols: Do not dispose of peptide waste in the regular trash or down the drain. Follow your institution's specific protocols for the disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EH&S) department to arrange for proper disposal by a licensed contractor.

  • Decontamination: Any surfaces that may have been contaminated with the peptide should be thoroughly cleaned.

Quantitative Data Summary

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, general storage and handling parameters are available. For novel compounds like CLE25, it is prudent to handle them as potentially hazardous substances.

ParameterValueSource
Storage Temperature -20°C[4][5][6]
Molecular Weight 1375.5 g/mol [4][5]
Solubility H₂O (0.1 mM)[6]

CLE25 Signaling Pathway

This compound is known to be involved in plant signaling pathways, particularly in regulating phloem initiation. It is perceived by a receptor complex consisting of CLERK and CLV2.

G CLE25 Signaling Pathway in Phloem Initiation CLE25 This compound ReceptorComplex CLERK-CLV2 Receptor Complex CLE25->ReceptorComplex Binds to Downstream Downstream Signaling Cascade ReceptorComplex->Downstream Activates Response Regulation of Phloem Initiation Downstream->Response

This compound signaling through the CLERK-CLV2 receptor complex.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their experimental outcomes. Always refer to the specific Safety Data Sheet (SDS) provided with the product for the most detailed and up-to-date information.[4][5]

References

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